molecular formula C5H6N2 B7884604 2-Methylpyrimidine CAS No. 55133-63-6

2-Methylpyrimidine

Cat. No.: B7884604
CAS No.: 55133-63-6
M. Wt: 94.11 g/mol
InChI Key: LNJMHEJAYSYZKK-UHFFFAOYSA-N
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Description

2-Methylpyrimidine is a useful research compound. Its molecular formula is C5H6N2 and its molecular weight is 94.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H6N2/c1-5-6-3-2-4-7-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJMHEJAYSYZKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871111
Record name 2-Methylpyrimidine
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Molecular Weight

94.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5053-43-0, 55133-63-6
Record name Pyrimidine, 2-methyl-
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Record name 2-Methylpyrimidine
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Record name 2-Methylpyrimidine
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Record name 2-Methylpyrimidine
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Foundational & Exploratory

A Technical Guide to the Discovery of 2-Methylpyrimidine and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the foundational discoveries of 2-methylpyrimidine and its structural isomers, 4-methylpyrimidine and 5-methylpyrimidine. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the early synthetic methodologies, the logic behind experimental choices, and the evolution of characterization techniques that enabled the identification and verification of these crucial heterocyclic compounds.

Introduction: The Pyrimidine Core and Its Significance

Pyrimidine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry and molecular biology.[1][2] Its derivatives are integral to life itself, forming the structural basis for nucleobases such as cytosine, thymine, and uracil, which are fundamental components of DNA and RNA.[3][4] The introduction of a simple methyl group to the pyrimidine ring creates three structural isomers—this compound, 4-methylpyrimidine, and 5-methylpyrimidine—each with distinct physicochemical properties and synthetic pathways. The discovery and synthesis of these methylated derivatives were pivotal moments in heterocyclic chemistry, paving the way for the development of a vast array of therapeutic agents, including anti-infectives, anticancer drugs, and central nervous system modulators.[3]

This guide delves into the historical context and the chemical ingenuity that led to the first successful syntheses of these isomers, offering a narrative grounded in the primary chemical literature and validated experimental protocols.

The Genesis of Pyrimidine Synthesis: Pinner's Landmark Contribution

The systematic investigation of pyrimidines commenced in 1884 with the pioneering work of Albert Pinner.[2] He developed a versatile method for synthesizing pyrimidine derivatives through the condensation of β-dicarbonyl compounds, such as ethyl acetoacetate, with amidines.[1][2][5] This reaction, now known as the Pinner pyrimidine synthesis , became the first widely applicable route to this class of heterocycles and was instrumental in the initial discovery of its methylated derivatives.[6][7] Pinner himself is credited with coining the name "pyrimidin" in 1885.[2]

The core principle of the Pinner synthesis involves a [3+3] cycloaddition, where a three-carbon β-dicarbonyl unit reacts with a nitrogen-carbon-nitrogen (N-C-N) fragment from an amidine to form the heterocyclic ring.[5] This approach's elegance and efficiency opened the door for chemists to create a multitude of substituted pyrimidines by simply varying the starting materials.

Discovery and Synthesis of the Isomers

4-Methylpyrimidine: An Early Success of the Pinner Synthesis

The Pinner synthesis provided a direct and logical path to 4-methylpyrimidine. The strategy relies on the condensation of an amidine with a β-dicarbonyl compound that can impart the required methyl group at the 4-position of the resulting pyrimidine ring.

Causality of Experimental Design: The selection of reactants is critical. Formamidine provides the N-C-N backbone, while a four-carbon β-dicarbonyl compound with a methyl group adjacent to one of the carbonyls is required. A logical choice, then and now, is 4,4-dimethoxy-2-butanone, which serves as a synthetic equivalent of 1,3-butanedial. Under acidic or basic catalysis, the amidine condenses with the dicarbonyl compound to form the pyrimidine ring.[2]

Diagram: Pinner Synthesis of 4-Methylpyrimidine

Pinner_Synthesis cluster_reactants Reactants cluster_product Product Amidine Formamidine (H₂N-CH=NH) Pyrimidine 4-Methylpyrimidine Amidine->Pyrimidine Condensation Dicarbonyl 4,4-Dimethoxy-2-butanone Dicarbonyl->Pyrimidine Cyclization

Caption: Generalized Pinner synthesis pathway for 4-Methylpyrimidine.

This compound: Leveraging Acetamidine

The synthesis of this compound required a logical modification of the Pinner approach. Instead of altering the dicarbonyl component, the amidine itself is changed to introduce the methyl group at the 2-position.

Causality of Experimental Design: By substituting formamidine with acetamidine (the amidine of acetic acid), the methyl group is pre-positioned on the N-C-N fragment. When acetamidine is condensed with a simple β-dicarbonyl equivalent like malondialdehyde or its synthetic precursors, the resulting cyclization directly yields this compound. This demonstrates the modularity of the Pinner synthesis, where specific substitutions can be targeted by selecting the appropriate starting materials. Modern scalable syntheses often employ intermediates like 4-amino-5-aminomethyl-2-methylpyrimidine, highlighting its importance in industrial applications such as the production of Vitamin B1.[8][9]

Diagram: Synthesis of this compound

Synthesis_2_Methylpyrimidine cluster_reactants Reactants cluster_product Product Acetamidine Acetamidine (H₃C-C(NH)NH₂) Product This compound Acetamidine->Product Condensation Malondialdehyde Malondialdehyde (OHC-CH₂-CHO) Malondialdehyde->Product Cyclization

Caption: Synthesis of this compound via acetamidine condensation.

5-Methylpyrimidine: A More Complex Challenge

The synthesis of 5-methylpyrimidine presented a greater challenge to early chemists. Placing a substituent at the 5-position is not as straightforward using the standard Pinner condensation with simple starting materials. Its discovery pathway involved more specialized reagents and strategies. A key precursor for many 5-substituted pyrimidines is 5-methylcytosine, a naturally occurring modified base first identified in the nucleic acid of the tubercle bacillus.[10]

Causality of Experimental Design: The synthesis of 5-methylpyrimidine often involves building the ring with a functional group at the 5-position that can later be removed or modified. For instance, one can start with a β-dicarbonyl compound that is already substituted at the central carbon (the α-carbon), such as 2-methylmalondialdehyde. Condensation with formamidine would then yield 5-methylpyrimidine directly. Alternatively, multi-step synthetic routes are employed, reflecting the unique electronic nature of the C5 position.[11][12]

Characterization: From Classical Methods to Modern Spectroscopy

In the late 19th and early 20th centuries, the characterization of newly synthesized compounds relied on classical methods such as elemental analysis, melting point determination, boiling point, and salt formation. While effective, these methods could not provide the unambiguous structural proof that modern techniques offer.

The advent of spectroscopic techniques revolutionized chemical analysis.

  • Infrared (IR) Spectroscopy: Allows for the identification of functional groups and provides a unique "fingerprint" for each isomer.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the precise structure of the methylpyrimidine isomers.[14][15][16] The chemical shifts, splitting patterns, and integration of the signals provide definitive proof of the methyl group's position on the pyrimidine ring.

  • Mass Spectrometry (MS): Determines the exact molecular weight of the compound, confirming its elemental composition.

These modern methods, often used in combination, provide the rigorous, self-validating data required to confirm the identity and purity of each isomer.[17][18][19]

Comparative Data of Methylpyrimidine Isomers

The structural differences between the isomers lead to distinct physical and spectroscopic properties.

PropertyThis compound4-Methylpyrimidine5-Methylpyrimidine
CAS Number 5053-43-0[14]3438-46-82036-41-1[11]
Molecular Formula C₅H₆N₂C₅H₆N₂C₅H₆N₂
Molecular Weight 94.11 g/mol [14]94.11 g/mol 94.11 g/mol
Appearance Brown Liquid[14]-Crystalline Solid[11]
¹H NMR Signal (CH₃) ~2.65 ppm (singlet)[14]VariesVaries
Key Synthetic Precursors Acetamidine, MalondialdehydeFormamidine, 4,4-Dimethoxy-2-butanoneFormamidine, 2-Methylmalondialdehyde

Modern Experimental Protocols

The following protocols describe generalized, modern laboratory-scale syntheses for educational and research purposes. Safety Precautions: These reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 4-Hydroxy-2-methylpyrimidine (Pinner Condensation Variant)

This protocol is a variation of the classic Pinner synthesis, yielding a hydroxylated pyrimidine that is a common synthetic intermediate.

Objective: To synthesize 4-hydroxy-2-methylpyrimidine via the condensation of acetamidine hydrochloride and ethyl acetoacetate.

Materials:

  • Sodium metal

  • Absolute Ethanol

  • Acetamidine hydrochloride

  • Ethyl acetoacetate (freshly distilled)

  • Diethyl ether

  • Hydrochloric acid (concentrated)

Procedure:

  • Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere. This is a highly exothermic reaction. Allow the solution to cool to room temperature.

  • Reaction Mixture: To the sodium ethoxide solution, add a solution of acetamidine hydrochloride in ethanol. Stir the resulting suspension.

  • Condensation: Add ethyl acetoacetate dropwise to the stirred suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. A precipitate will form.

  • Isolation: Cool the mixture in an ice bath and filter the sodium salt of the product. Wash the solid with cold diethyl ether.

  • Acidification: Dissolve the collected solid in a minimum amount of cold water. Acidify the solution carefully with concentrated hydrochloric acid to a pH of ~6.

  • Final Product: The white precipitate of 4-hydroxy-2-methylpyrimidine is collected by filtration, washed with cold water, and dried.

Trustworthiness: The identity and purity of the product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR). The expected spectroscopic data should match literature values.

Diagram: Experimental Workflow

Workflow Prep Prepare Sodium Ethoxide Solution Add_Amidine Add Acetamidine Hydrochloride Prep->Add_Amidine Add_Ester Add Ethyl Acetoacetate Add_Amidine->Add_Ester Reflux Reflux Mixture (4-6 hours) Add_Ester->Reflux Isolate Cool and Filter Sodium Salt Reflux->Isolate Acidify Dissolve in H₂O and Acidify with HCl Isolate->Acidify Collect Filter and Dry Final Product Acidify->Collect Characterize Characterize Product (NMR, IR, MP) Collect->Characterize

Caption: Step-by-step workflow for the synthesis of a methylpyrimidine derivative.

Conclusion

The discovery of this compound and its isomers was a direct result of the logical and systematic application of the Pinner pyrimidine synthesis. The ability to construct the pyrimidine ring by combining readily available dicarbonyl and amidine fragments provided a powerful tool for early organic chemists. This foundational work, built upon by generations of scientists, has established pyrimidine chemistry as a vital field in drug discovery and materials science. The journey from the initial condensations in the 1880s to the sophisticated, scalable syntheses of today underscores the enduring power of fundamental chemical principles and the continuous evolution of analytical techniques.

References

  • Pinner pyrimidine synthesis. (n.d.). Slideshare.
  • Pinner pyrimidine synthesis. (n.d.). Slideshare.
  • Pyrimidine . (n.d.). Wikipedia. Retrieved from [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds . (2023). MDPI. Retrieved from [Link]

  • Pinner pyrimidine synthesis. (n.d.). Slideshare.
  • Johnson, T. B., & Coghill, R. D. (1925). RESEARCHES ON PYRIMIDINES. C111. THE DISCOVERY OF 5-METHYL-CYTOSINE IN TUBERCULINIC ACID, THE NUCLEIC ACID OF THE TUBERCLE BACILLUS1 . Journal of the American Chemical Society, 47(11), 2838–2844. Retrieved from [Link]

  • Gabriel–Colman rearrangement . (n.d.). Wikipedia. Retrieved from [Link]

  • Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes . (n.d.). PMC. Retrieved from [Link]

  • Hurst, D. T. (1983). The synthesis and chemistry of this compound-4,6-dithiol and some related compounds . Australian Journal of Chemistry, 36(7), 1477-1482. Retrieved from [Link]

  • Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305): A PARP1–DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs . (2021). ACS Publications. Retrieved from [Link]

  • Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1 . (n.d.). ACS Publications. Retrieved from [Link]

  • Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers . (n.d.). NIH. Retrieved from [Link]

  • Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine. (n.d.). Google Patents.
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES . (n.d.). Retrieved from [Link]

  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents . (2023). MDPI. Retrieved from [Link]

  • Structure and Spectroscopic Insights for CH3PCO Isomers: A High-Level Quantum Chemical Study . (n.d.). PMC - NIH. Retrieved from [Link]

  • Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers . (2019). PubMed. Retrieved from [Link]

  • Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers . (n.d.). Retrieved from [Link]

  • A Prebiotic Synthesis of Canonical Pyrimidine and Purine Ribonucleotides . (n.d.). PMC. Retrieved from [Link]

  • 4-Methylpyrimidine . (n.d.). PubChem. Retrieved from [Link]

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  • Gabriel Synthesis . (2016). YouTube. Retrieved from [Link]

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  • Design and Synthesis of New 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety . (n.d.). Frontiers. Retrieved from [Link]

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Sources

Introduction: The Significance of the 2-Methylpyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Fundamental Chemical Properties of 2-Methylpyrimidine

Prepared by: Gemini, Senior Application Scientist

The pyrimidine ring system is a cornerstone of medicinal chemistry and biochemistry, forming the core of nucleobases such as cytosine, thymine, and uracil[1][2]. As a fundamental heterocyclic aromatic compound, its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties[1][3][4]. This compound, a simple substituted pyrimidine, serves as a critical and versatile building block in the synthesis of more complex, biologically active molecules[5][6]. Its strategic importance lies in the interplay between the electron-deficient pyrimidine ring and the reactive methyl group, offering multiple avenues for synthetic modification.

This guide provides an in-depth analysis of the core chemical and physical properties of this compound, intended for researchers, scientists, and drug development professionals. We will explore its molecular structure, spectroscopic signature, synthesis, reactivity, and applications, with a focus on the underlying principles that govern its behavior and utility in a laboratory setting.

PART 1: Molecular Profile and Physicochemical Properties

The identity and physical behavior of a compound are dictated by its structure, molecular weight, and intermolecular forces. This compound is a colorless to light yellow liquid at room temperature, a property stemming from its relatively low molecular weight and moderate polarity[7][8].

Chemical Identifiers

Precise identification is crucial for regulatory compliance, procurement, and literature searches. The key identifiers for this compound are summarized below.

IdentifierValueSource(s)
CAS Number 5053-43-0[7][8][9][10][11][12]
Molecular Formula C₅H₆N₂[7][9][10]
Molecular Weight 94.11 g/mol [7][9][10]
IUPAC Name This compound[10][13]
InChI Key LNJMHEJAYSYZKK-UHFFFAOYSA-N[8][10]
Canonical SMILES CC1=NC=CC=N1[8][10]
Physicochemical Data

The physicochemical properties of this compound are essential for predicting its behavior in various solvents, designing reaction conditions, and planning purification strategies.

PropertyValueSource(s)
Appearance Colorless to light yellow liquid[7][8]
Melting Point -4 °C[7][8]
Boiling Point ~122-166 °C (Varies by source)[7][14]
Density ~1.013 g/mL at 25 °C[7][8]
Refractive Index n20/D ~1.493[7][8]
Flash Point ~38 °C (100 °F)[7]
pKa (Predicted) 1.85 ± 0.13[7][8]

The predicted pKa of 1.85 indicates that this compound is a weak base.[7][8] The lone pair electrons on the nitrogen atoms are delocalized within the aromatic system, reducing their availability for protonation. This property is critical when selecting catalysts or reagents for reactions involving the pyrimidine ring.

PART 2: Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. The combination of NMR, IR, and Mass Spectrometry creates a unique "fingerprint" for this compound.[15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is particularly informative, revealing the electronic environment of each proton in the molecule. The spectrum of this compound shows three distinct signals corresponding to the three unique proton environments.

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
A8.68Doublet (d)4.902H (H4, H6)
B7.23Triplet (t)4.901H (H5)
C2.62Singlet (s)-3H (-CH₃)
(Source: ChemicalBook, based on Gronowitz, S. et al.)[17]

Interpretation:

  • Signal A (8.68 ppm): The downfield shift of the protons at positions 4 and 6 is a direct consequence of the deshielding effect of the two adjacent, electronegative nitrogen atoms.

  • Signal B (7.23 ppm): The proton at position 5 is less deshielded as it is further from the nitrogen atoms, thus appearing more upfield. Its triplet multiplicity arises from coupling to the two equivalent protons at H4 and H6.

  • Signal C (2.62 ppm): The singlet at 2.62 ppm is characteristic of the methyl group protons, which have no adjacent protons to couple with.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[15] For this compound, the spectrum is expected to show:

  • ~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic ring.

  • ~2950-2850 cm⁻¹: C-H stretching vibrations of the methyl group.

  • ~1600-1400 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyrimidine ring. This complex region is often part of the "fingerprint region" which is unique to the molecule.[16]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule.[16] For this compound (MW = 94.11), the mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 94. The fragmentation pattern would likely involve the loss of fragments such as HCN or the methyl radical, providing further structural confirmation.

PART 3: Synthesis and Reactivity Profile

This compound is not only a valuable reagent but also a synthetic target itself. Its reactivity is twofold: reactions involving the aromatic ring and reactions involving the methyl group.

Synthesis via Dehalogenation

A common and scalable method for synthesizing this compound is the catalytic hydrogenation of a di-halogenated precursor, such as 4,6-dichloro-2-methylpyrimidine.[18] This reductive dehalogenation efficiently removes the chlorine atoms, yielding the parent heterocycle.

  • Reaction Setup: To a solution of 4,6-dichloro-2-methyl-pyrimidine (1.47 mol) in a mixture of methanol (1.32 L) and water (1.10 L), add 10% Palladium on Carbon (Pd/C) (240 g) and Magnesium Oxide (MgO) (5.95 mol).

    • Causality: Methanol/water serves as the solvent system. Pd/C is the catalyst for hydrogenation. MgO acts as a base to neutralize the HCl formed during the reaction, preventing side reactions and catalyst poisoning.

  • Hydrogenation: Stir the reaction mixture vigorously at room temperature (20 °C) under a hydrogen gas atmosphere (30 psi) for 1 hour.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst and MgO.

  • Extraction: Extract the filtrate with dichloromethane (DCM) (4 x 1 L) to isolate the product from the aqueous/methanol phase.

  • Purification: Combine the organic phases and remove the solvents by distillation (DCM at ~39 °C, methanol at ~65 °C) under atmospheric pressure to yield this compound as a brown liquid.

G cluster_reactants Reactants & Catalysts cluster_process Process cluster_product Product start 4,6-dichloro-2-methylpyrimidine reaction Hydrogenation (20°C, 30 psi, 1h) start->reaction reagents 10% Pd/C H₂ Gas MgO Methanol/Water reagents->reaction workup Filtration through Celite reaction->workup extraction DCM Extraction workup->extraction purification Distillation extraction->purification end_product This compound purification->end_product

Caption: Workflow for the synthesis of this compound via catalytic dehalogenation.

Reactivity Profile
  • The Pyrimidine Ring: As an electron-deficient (π-deficient) system, the pyrimidine ring is generally resistant to electrophilic aromatic substitution. Conversely, it is susceptible to nucleophilic attack, particularly if leaving groups are present on the ring.

  • The Methyl Group: The methyl group at the 2-position is activated by the adjacent electron-withdrawing nitrogen atoms. This makes the methyl protons acidic enough to be deprotonated by a strong base (e.g., butyllithium), forming a nucleophilic carbanion.[19] This anion can then react with various electrophiles, allowing for the elongation and functionalization of the methyl side chain—a key strategy in drug synthesis.

PART 4: Applications in Drug Development

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in approved drugs.[3][4] this compound is a key intermediate used in the synthesis of pharmaceuticals, particularly nucleic acid analogs and enzyme inhibitors.[5][7] Its utility stems from its ability to be incorporated into larger molecules, where the pyrimidine core often engages in crucial hydrogen bonding interactions with biological targets like kinase enzymes.[3][6] For example, it is a precursor for intermediates used in the synthesis of Vitamin B1.[20]

G cluster_modification Synthetic Modification Pathways start This compound (Core Scaffold) path1 Side-Chain Functionalization (e.g., Deprotonation-Alkylation) start->path1 Reacts at Methyl Group path2 Ring Functionalization (e.g., Nucleophilic Substitution) start->path2 Reacts at Ring intermediate Advanced Pyrimidine Intermediate path1->intermediate path2->intermediate drug Bioactive Molecules (e.g., Kinase Inhibitors, Complement Modulators) intermediate->drug

Caption: Conceptual workflow of this compound as a scaffold in drug discovery.

PART 5: Safety and Handling

As with any chemical reagent, proper handling of this compound is paramount. It is classified as a flammable liquid and is associated with several health hazards.

GHS Hazard Classification

Based on the Globally Harmonized System (GHS), this compound presents the following hazards:[10][21]

GHS CodeHazard StatementClass
H226 Flammable liquid and vaporWarning
H302 Harmful if swallowedWarning
H315 Causes skin irritationWarning
H318 Causes serious eye damageDanger
H335 May cause respiratory irritationWarning
Recommended Safety Protocols
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood. Use spark-proof tools and explosion-proof equipment.[22]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a face shield. A lab coat is mandatory.[23]

  • Handling: Keep away from heat, sparks, open flames, and other ignition sources. Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[22][24]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place designated for flammable liquids.[22]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[22]

    • Skin: Wash off immediately with soap and plenty of water while removing contaminated clothing.[22]

    • Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[24]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[25]

PART 6: References

  • This compound | CAS#:5053-43-0. Chemsrc. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. ACS Publications. [Link]

  • CAS No : 5053-43-0 | Product Name : this compound. Pharmaffiliates. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. [Link]

  • Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. TSI Journals. [Link]

  • The Crystal Structure of 2-Amino-4-Hydroxy-6- Methylpyrimidine-Trihydrate. ResearchGate. [Link]

  • 2-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine. Google Patents.

  • 2-Methylpyridine. Wikipedia. [Link]

  • 2-Amino-4-methylpyrimidine. PubChem, National Center for Biotechnology Information. [Link]

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  • 2-methylpyridine. mVOC 4.0. [Link]

  • Pyrimidine, 2-methyl-. NIST WebBook. [Link]

  • 2-Chloro-4-methylpyrimidine. PubChem, National Center for Biotechnology Information. [Link]

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Spectroscopic Blueprint of 2-Methylpyrimidine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deciphering the Molecular Architecture of 2-Methylpyrimidine

In the landscape of heterocyclic chemistry, pyrimidine scaffolds are of paramount importance, forming the core of numerous biologically active molecules, including nucleic acids and various pharmaceuticals. This compound (CAS 5053-43-0), a simple substituted pyrimidine, serves as a fundamental building block in synthetic organic chemistry.[1] An unambiguous confirmation of its molecular structure is critical for its application in research and development. This guide provides a comprehensive analysis of the spectroscopic data of this compound, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to create a detailed molecular portrait. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of how to interpret and apply this essential analytical data.

The structural elucidation of a molecule like this compound is not merely an academic exercise; it is the foundation of its utility. Each spectroscopic technique offers a unique perspective on the molecule's framework. ¹H and ¹³C NMR spectroscopy map the electronic environment of the hydrogen and carbon atoms, respectively, revealing the connectivity and symmetry of the molecule. IR spectroscopy identifies the functional groups and bond vibrations, providing a "vibrational fingerprint." Finally, Mass Spectrometry determines the molecular weight and offers insights into the molecule's stability and fragmentation pathways under energetic conditions. Together, these techniques provide a self-validating system for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Magnetic Landscape

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can deduce the chemical environment and connectivity of atoms.

Experimental Protocol: Acquiring High-Resolution NMR Spectra
  • Sample Preparation: A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., acetone-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as its residual peak should not overlap with analyte signals.

  • Instrument Setup: The NMR spectrometer (e.g., a 300 MHz or 500 MHz instrument) is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

  • ¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. This involves irradiating the sample with a broad range of proton frequencies to collapse C-H coupling, resulting in sharp singlet signals for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides a clear picture of the proton arrangement on the heterocyclic ring and the methyl substituent.

Diagram: Molecular Structure and Proton Numbering of this compound

A diagram illustrating the atom numbering for ¹H NMR assignments.

The spectrum, typically recorded in acetone-d₆, exhibits three distinct signals.[2]

  • Aromatic Protons (H4, H6): The two equivalent protons at positions 4 and 6 of the pyrimidine ring appear as a doublet at approximately 8.68 ppm . Their downfield shift is attributed to the deshielding effect of the electronegative nitrogen atoms and the aromatic ring current. They appear as a doublet due to coupling with the H5 proton.

  • Aromatic Proton (H5): The proton at position 5 is observed as a triplet (or more accurately, a doublet of doublets) around 7.23 ppm . This signal is upfield relative to H4 and H6 and its multiplicity arises from coupling to the two adjacent protons (H4 and H6).

  • Methyl Protons (-CH₃): The three equivalent protons of the methyl group at position 2 give rise to a sharp singlet at approximately 2.62 ppm . The absence of splitting indicates no adjacent protons.

Table 1: ¹H NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H4, H68.68Doublet (d)4.90
H57.23Triplet (t)4.90
-CH₃2.62Singlet (s)N/A
Data sourced from ChemicalBook, referencing Gronowitz, S. et al.[2]

The coupling constant, J4,5 = J5,6 = 4.90 Hz, is characteristic of ortho-coupling in this type of heterocyclic system. The small couplings between the methyl group and the ring protons (J < 0.55 Hz) are often not resolved and result in a slightly broadened singlet for the methyl group.[2]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecule's symmetry, four distinct carbon signals are expected.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C2~165-170Quaternary carbon attached to two nitrogen atoms, highly deshielded.
C4, C6~155-160Aromatic CH carbons adjacent to a nitrogen atom, significantly deshielded.
C5~118-122Aromatic CH carbon situated between two other carbons, least deshielded of the ring carbons.
-CH₃~20-25Aliphatic carbon of the methyl group, appearing in the typical upfield region for sp³ hybridized carbons.
Predicted values are based on typical chemical shifts for similar heterocyclic systems.[1][3]

The expertise in interpreting these spectra lies in recognizing the significant deshielding effect of the two nitrogen atoms on the adjacent carbons (C2, C4, C6), pushing their signals significantly downfield compared to a benzene ring.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations (stretching and bending). It is an excellent technique for identifying the functional groups present.

Experimental Protocol: Acquiring an FT-IR Spectrum
  • Sample Preparation: For a liquid sample like this compound, the easiest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Background Scan: A background spectrum of the empty sample compartment is recorded to subtract the absorbance of atmospheric CO₂ and water vapor.

  • Sample Scan: The prepared sample is placed in the spectrometer, and the spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.

IR Spectrum Interpretation

The IR spectrum of this compound is characterized by several key absorption bands that confirm its structural features.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~3050-3000C-H StretchingAromatic (Pyrimidine ring)Medium
~2980-2850C-H StretchingAliphatic (-CH₃)Medium
~1580-1550C=N and C=C StretchingPyrimidine RingStrong
~1470-1420C=C and C=N Stretching, CH₃ BendingPyrimidine Ring, MethylStrong
~990Ring BreathingPyrimidine RingMedium
~750C-H Out-of-plane BendingAromaticStrong
Frequencies are typical for substituted pyrimidines and methyl-substituted aromatic compounds.[4][5]

The region above 3000 cm⁻¹ is indicative of C-H bonds on sp² hybridized (aromatic) carbons, while the bands just below 3000 cm⁻¹ are characteristic of C-H bonds on sp³ hybridized (aliphatic) carbons. The strong absorptions in the 1600-1400 cm⁻¹ region are highly characteristic of the pyrimidine ring, arising from coupled C=N and C=C stretching vibrations. The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of bands, including ring deformations and C-H bending vibrations, which are unique to the overall molecular structure.

Mass Spectrometry (MS): Unveiling Molecular Mass and Fragmentation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecule's structure through the analysis of its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
  • Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, where it is vaporized in a high vacuum.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation, known as the molecular ion (M⁺•).

  • Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, charged ions and neutral radicals.

  • Analysis and Detection: The positively charged ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole). A detector then records the abundance of each ion.

Mass Spectrum Interpretation

The mass spectrum of this compound is consistent with its molecular formula, C₅H₆N₂.[4]

  • Molecular Ion (M⁺•): The spectrum shows a prominent molecular ion peak at m/z = 94 , which corresponds to the molecular weight of this compound (94.11 g/mol ).[6] The presence of this peak confirms the elemental composition.

  • Key Fragmentation Peaks: The fragmentation pattern provides evidence for the structure. The most significant fragments observed are:

    • m/z = 93: Loss of a hydrogen radical ([M-H]⁺), a common fragmentation for aromatic compounds.

    • m/z = 67: This major fragment likely arises from the loss of hydrogen cyanide (HCN, 27 Da) from the molecular ion, a characteristic fragmentation pathway for pyrimidines and other nitrogen-containing heterocycles.

    • m/z = 41: Subsequent loss of another molecule of HCN or acetylene (C₂H₂) from the m/z 67 fragment.

    • m/z = 26: This small fragment is likely the cyanate radical (CN).

Diagram: Proposed Fragmentation Pathway of this compound

fragmentation cluster_main cluster_frags M C₅H₆N₂⁺• m/z = 94 (Molecular Ion) M_minus_HCN C₄H₄N⁺• m/z = 67 M->M_minus_HCN - HCN M_minus_HCN_minus_C2H2 C₂H₂N⁺ m/z = 40 M_minus_HCN->M_minus_HCN_minus_C2H2 - C₂H₂

A simplified diagram of the primary fragmentation pathway for this compound under EI-MS conditions.

Table 4: Significant Peaks in the Mass Spectrum of this compound

m/z ValueProposed FragmentIdentity
94[C₅H₆N₂]⁺•Molecular Ion (M⁺•)
67[C₄H₄N]⁺Loss of HCN from M⁺•
40[C₂H₂N]⁺Loss of C₂H₂ from m/z 67
26[CN]⁺Cyanide Cation
Data interpreted from PubChem CID 78748.[6]

The logical and characteristic fragmentation pattern, particularly the loss of HCN, strongly supports the assigned pyrimidine ring structure.

Conclusion: A Cohesive Spectroscopic Narrative

The structural elucidation of this compound is a clear example of the synergistic power of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, confirming the presence of a methyl-substituted pyrimidine ring with the expected symmetry and electronic environments. Infrared spectroscopy corroborates this by identifying the characteristic vibrational modes of the aromatic C-H, aliphatic C-H, and the C=N/C=C bonds of the heterocyclic system. Finally, mass spectrometry provides an exact molecular weight and a fragmentation pattern, highlighted by the characteristic loss of HCN, which is a hallmark of the pyrimidine core. Each piece of data validates the others, providing an unambiguous and robust confirmation of the molecule's identity and structure, thereby enabling its confident use in scientific research and development.

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Unlocking the Potential of 2-Methylpyrimidine: A Theoretical and Computational Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Among these, 2-Methylpyrimidine (C5H6N2) presents a simple yet intriguing template for rational drug design. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theoretical and computational methodologies used to characterize this compound. By integrating quantum chemical calculations with experimental insights, we aim to provide a robust framework for understanding its physicochemical properties and unlocking its potential in the development of novel therapeutics. This document emphasizes the causality behind computational choices, ensuring a self-validating system of protocols for accurate and reliable in silico analysis.

Introduction: The Significance of the Pyrimidine Core

The pyrimidine ring system is a fundamental heterocyclic motif found in nucleic acids (cytosine, thymine, and uracil), vitamins, and a vast array of pharmacologically active compounds.[1][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug discovery, with applications spanning anticancer, antimicrobial, anti-inflammatory, and central nervous system-active agents.[1][4] this compound, as a simple substituted pyrimidine, serves as an excellent model system for investigating the impact of functionalization on the electronic structure and reactivity of the pyrimidine core. A thorough understanding of its theoretical underpinnings is paramount for the rational design of more complex and targeted derivatives.

Molecular Structure and Spectroscopic Characterization: A Hybrid Approach

A foundational aspect of characterizing any molecule for drug development is the elucidation of its three-dimensional structure and spectroscopic signatures. Here, we advocate for a synergistic approach that combines experimental data with high-level computational modeling.

Computational Geometry Optimization

The starting point for any theoretical investigation is obtaining an accurate molecular geometry. Density Functional Theory (DFT) has proven to be a reliable and computationally efficient method for this purpose.[5][6] The choice of functional and basis set is critical for achieving results that correlate well with experimental data. For molecules like this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a Pople-style basis set such as 6-311++G(d,p) offers a good balance of accuracy and computational cost.[7][8] This combination effectively accounts for electron correlation and provides a flexible basis set to describe the electron distribution.

The optimization process involves finding the minimum energy conformation of the molecule. For this compound, the planarity of the pyrimidine ring and the orientation of the methyl group are key structural features. The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles, which can be compared with available X-ray crystallography data for validation.

Experimental Protocol: Geometry Optimization using Gaussian 16

  • Input File Preparation: Create an input file (2MP_opt.gjf) with the initial coordinates of this compound.

  • Route Section: Specify the calculation method, basis set, and job type: #p B3LYP/6-311++G(d,p) Opt Freq

    • B3LYP: The chosen hybrid functional.

    • 6-311++G(d,p): The triple-zeta basis set with diffuse and polarization functions.

    • Opt: Keyword to perform a geometry optimization.

    • Freq: Keyword to calculate vibrational frequencies at the optimized geometry to confirm it is a true minimum.

  • Molecule Specification: Define the charge (0) and multiplicity (1) of the molecule, followed by the atomic coordinates.

  • Execution: Run the calculation using the Gaussian 16 software package.

  • Analysis: Visualize the optimized structure using software like GaussView and analyze the output file for the final geometric parameters.

Vibrational Analysis: Deciphering the Spectroscopic Fingerprint

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman, provides a unique "fingerprint" for a molecule.[7][9] DFT calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the assignment of experimental spectra.[5] The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of a finite basis set. Therefore, a scaling factor is typically applied to the computed frequencies to improve agreement with experimental data.

A detailed comparison of the calculated and experimental vibrational spectra allows for the confident assignment of vibrational modes to specific molecular motions, such as C-H stretching, C=N stretching, and ring breathing modes. This detailed understanding is crucial for identifying characteristic peaks that can be used to monitor chemical reactions or binding events.

Table 1: Comparison of Key Calculated and Experimental Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹, Scaled)Experimental Frequency (cm⁻¹)Assignment
C-H Stretch (Aromatic)3050 - 3100~3078Stretching of C-H bonds on the pyrimidine ring
C-H Stretch (Methyl)2950 - 3000~2931Symmetric and asymmetric stretching of C-H bonds in the methyl group
C=N Stretch1580 - 1620~1600Stretching of the carbon-nitrogen double bonds in the ring
C=C Stretch1400 - 1500~1419, 1596Stretching of the carbon-carbon double bonds in the ring
Ring Breathing950 - 1050~990Symmetric expansion and contraction of the pyrimidine ring

Note: Experimental values are approximate and can vary based on the experimental conditions (e.g., solid, liquid, gas phase). Calculated frequencies are typically scaled by a factor of ~0.96 for B3LYP/6-311++G(d,p).

Electronic Structure and Reactivity: A Quantum Mechanical Perspective

Understanding the electronic structure of this compound is fundamental to predicting its reactivity and potential interactions with biological targets. Key insights can be gained from analyzing the frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[10] The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.[11] The HOMO-LUMO energy gap (ΔE) is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule.[10][11] A smaller energy gap suggests that the molecule is more reactive and less stable.

For this compound, the HOMO is typically localized on the pyrimidine ring, particularly on the nitrogen atoms, indicating that these are the primary sites for electrophilic attack. The LUMO is also distributed over the ring, suggesting that it can accept electrons in nucleophilic reactions.

HOMO_LUMO_Workflow cluster_dft DFT Calculation cluster_analysis Reactivity Analysis cluster_application Drug Design Application start Optimized Geometry homo_lumo Calculate Molecular Orbitals start->homo_lumo energy_gap Determine HOMO-LUMO Gap (ΔE) homo_lumo->energy_gap Extract HOMO & LUMO Energies reactivity Predict Chemical Reactivity energy_gap->reactivity stability Assess Kinetic Stability energy_gap->stability sar Structure-Activity Relationship (SAR) Studies reactivity->sar stability->sar interaction Predicting Molecular Interactions sar->interaction

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites for electrophilic and nucleophilic attack.[9] The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values.

  • Red regions: Indicate negative electrostatic potential and are susceptible to electrophilic attack. In this compound, these regions are expected to be localized around the nitrogen atoms due to their high electronegativity.

  • Blue regions: Indicate positive electrostatic potential and are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms.

  • Green regions: Represent neutral electrostatic potential.

The MEP map provides a clear and intuitive picture of the molecule's reactivity, guiding the design of derivatives with enhanced binding affinity to a target protein.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule.[12][13] It transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals, which are more aligned with the chemist's Lewis structure intuition.[12]

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2).[14] These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. For this compound, significant delocalization is expected from the lone pairs of the nitrogen atoms into the antibonding orbitals of the ring, contributing to its aromatic stability. Understanding these intramolecular interactions is crucial for predicting how substitutions on the ring will affect its electronic properties and reactivity.

NBO_Analysis_Flow cluster_input Input cluster_nbo NBO Calculation cluster_output Analysis cluster_insights Chemical Insights wavefunction Converged Wavefunction (from DFT) nbo_program NBO Program (e.g., within Gaussian) wavefunction->nbo_program lewis_structure Natural Lewis Structure (Localized Bonds & Lone Pairs) nbo_program->lewis_structure hybridization Atomic Hybridization nbo_program->hybridization charges Natural Atomic Charges nbo_program->charges delocalization Donor-Acceptor Interactions (E(2) Perturbation Energy) lewis_structure->delocalization stability Molecular Stability (Hyperconjugation) delocalization->stability reactivity_sites Reactivity Hotspots charges->reactivity_sites

Application in Drug Development: A Case for Rational Design

The theoretical and computational studies of this compound provide a solid foundation for its application in drug development. By understanding its structural and electronic properties, medicinal chemists can make informed decisions in the design of novel derivatives with improved pharmacological profiles.

For instance, the MEP map can guide the placement of substituents to enhance interactions with a specific binding pocket of a target protein. The HOMO-LUMO analysis can be used to tune the electronic properties of the molecule to improve its bioavailability or reduce its toxicity. Furthermore, the detailed vibrational analysis can aid in the characterization of synthesized compounds and the study of their interactions with biological macromolecules.

The pyrimidine scaffold has been successfully incorporated into a wide range of approved drugs, and the insights gained from computational studies on model systems like this compound will undoubtedly continue to drive innovation in this field.[1][2]

Conclusion

This technical guide has outlined a comprehensive theoretical and computational approach for the in-depth study of this compound. By leveraging the power of Density Functional Theory, we can gain a deep understanding of its molecular structure, spectroscopic properties, and electronic reactivity. This knowledge is not merely academic; it provides a rational basis for the design and development of novel pyrimidine-based drugs. The integration of computational modeling with experimental validation is a powerful paradigm that will continue to accelerate the pace of drug discovery and development.

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A Comprehensive Technical Guide to Quantum Chemical Calculations for the Structural Elucidation of 2-Methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1.1 Significance of Pyrimidine Derivatives in Drug Discovery

Pyrimidine is a fundamental heterocyclic aromatic compound that forms the core structure of numerous biologically vital molecules, including the nucleobases cytosine, thymine, and uracil. Its derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a vast range of pharmacological activities such as antimicrobial, antiviral, and antitumor properties. The specific arrangement of atoms and substituent groups on the pyrimidine ring dictates its interaction with biological targets, making a precise understanding of its three-dimensional structure paramount.

1.2 Overview of 2-Methylpyrimidine

This compound is a simple substituted pyrimidine. While not a therapeutic agent itself, it serves as a crucial building block in the synthesis of more complex pharmaceutical compounds. The introduction of a methyl group at the 2-position subtly alters the electronic distribution and steric profile of the pyrimidine ring, influencing its reactivity and intermolecular interactions. Accurate characterization of its structural and spectroscopic properties provides a foundational dataset for the rational design of novel pyrimidine-based drugs.

1.3 The Role of Quantum Chemical Calculations in Molecular Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating molecular structures and predicting their properties.[1] These in silico methods allow researchers to model molecules with high accuracy, providing detailed insights into geometric parameters (bond lengths and angles), vibrational frequencies (correlating to FT-IR and Raman spectra), and electronic properties (such as NMR chemical shifts).[2][3] By simulating these properties, computational chemistry complements and often guides experimental work, saving significant time and resources in the research and development pipeline.

Theoretical Foundations of Quantum Chemical Calculations

2.1 Introduction to Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1][4] The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This is a significant simplification compared to wave-function-based methods that must consider the coordinates of every electron. The accuracy of a DFT calculation is largely dependent on the choice of the exchange-correlation functional, which approximates the complex many-electron interactions.

2.2 Choosing the Right Functional and Basis Set: The B3LYP/6-311++G(d,p) Approach

For organic molecules like this compound, a well-established and highly effective combination of functional and basis set is B3LYP/6-311++G(d,p).[5][6][7][8]

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that combines the strengths of both Hartree-Fock theory and DFT.[9][10] It incorporates a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources, providing a balanced and generally accurate description of molecular systems.[3] It has a proven track record for yielding excellent results for the vibrational spectra of pyrimidine and its derivatives.[8]

  • 6-311++G(d,p) (Pople-style basis set): This notation describes the basis set used to represent the atomic orbitals.

    • 6-311G: This is a triple-zeta basis set, meaning each atomic orbital is represented by three basis functions, allowing for greater flexibility in describing the electron distribution compared to smaller basis sets.

    • ++G: The two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately modeling systems with lone pairs or anions, and for describing weak intermolecular interactions.

    • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the distortion of atomic orbitals from their standard shapes, which is essential for accurately describing chemical bonds and non-spherical electron distributions.[9]

This combination provides a robust framework for obtaining high-quality geometric, vibrational, and electronic data for pyrimidine derivatives.[5][6][7]

Methodology: A Step-by-Step Computational Workflow

The following protocols outline a self-validating system for the structural characterization of this compound using the Gaussian suite of programs or similar quantum chemistry software.

Workflow Overview

G cluster_0 Computational Workflow A 1. Initial Structure Input (e.g., from GaussView) B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis (Confirm Minimum Energy) B->C D Is there one or more imaginary frequencies? C->D Check output E YES: Structure is a transition state. Modify and re-optimize. D->E F NO: Structure is a local minimum. Proceed to property calculation. D->F E->B Re-submit G 4. Property Calculations (NMR, NBO, etc.) F->G H 5. Data Analysis & Comparison (Compare with Experimental Data) G->H

Caption: Computational workflow for this compound analysis.

3.1 Step 1: Initial Structure Preparation

  • Construct the Molecule: Using a molecular modeling program (e.g., GaussView), build the this compound molecule.

  • Initial Cleaning: Perform a preliminary geometry "clean-up" using a molecular mechanics force field (e.g., UFF) to ensure reasonable bond lengths and angles before starting the more computationally expensive quantum calculations.

  • Save Coordinates: Save the initial structure as a .gjf or .com input file for the quantum chemistry software.

3.2 Step 2: Geometry Optimization

Geometry optimization is the process of finding the molecular structure with the lowest possible energy, which corresponds to the most stable conformation.[11]

  • Rationale: An accurate optimized geometry is the foundation for all subsequent property calculations. Starting from a non-optimized structure will yield unreliable results for vibrational frequencies and NMR shifts.[12]

Protocol 3.2.1: Geometry Optimization

  • Input File Setup: In your Gaussian input file, specify the following keywords in the route section: #p B3LYP/6-311++G(d,p) Opt

    • #p: Requests enhanced printout options.

    • B3LYP/6-311++G(d,p): Specifies the chosen method and basis set.[13]

    • Opt: The keyword to initiate a geometry optimization.

  • Charge and Multiplicity: Specify the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet ground state) of this compound.

  • Execution: Submit the calculation. The process is iterative and will converge when the forces on the atoms are negligible and the energy change between steps is minimal.[4]

3.3 Step 3: Vibrational Frequency Analysis

This calculation serves two critical purposes: it confirms that the optimized structure is a true energy minimum, and it predicts the infrared (IR) and Raman spectra.

  • Rationale: A true energy minimum on the potential energy surface will have all positive (real) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the structure is a transition state, not a stable molecule, and requires re-optimization.[11] The calculated frequencies can be directly compared to experimental FT-IR and FT-Raman spectra for validation.[14][15]

Protocol 3.3.1: Vibrational Analysis

  • Input File Setup: Using the optimized coordinates from the previous step, set up a new calculation with the keyword Freq: #p B3LYP/6-311++G(d,p) Freq

  • Execution: Run the calculation.

  • Verification: Upon completion, check the output file for the list of vibrational frequencies. Confirm that there are no imaginary frequencies listed.

3.4 Step 4: NMR Chemical Shift Prediction

The Gauge-Independent Atomic Orbital (GIAO) method is the standard for accurately predicting NMR chemical shifts.[2]

  • Rationale: This calculation provides theoretical ¹H and ¹³C NMR chemical shifts that can be correlated with experimental spectra.[2] This is a powerful tool for structure verification and assignment of spectral peaks.[16]

Protocol 3.4.1: NMR Calculation

  • Input File Setup: Use the same optimized geometry and level of theory, but include the NMR keyword with the GIAO method specified: #p B3LYP/6-311++G(d,p) NMR=GIAO

  • Solvent Effects (Optional but Recommended): To better match experimental conditions, which are typically run in a solvent like CDCl₃, the Polarizable Continuum Model (PCM) can be included: #p B3LYP/6-311++G(d,p) SCRF=(PCM,Solvent=Chloroform) NMR=GIAO

  • Execution: Run the calculation. The output will provide absolute shielding values for each nucleus.

  • Conversion to Chemical Shift: To convert the calculated absolute shielding values (σ_iso) to chemical shifts (δ), they must be referenced against the shielding value of a standard compound, typically Tetramethylsilane (TMS), calculated at the exact same level of theory. δ_calc = σ_TMS - σ_iso

Results and Discussion

The following tables present representative data obtained from a B3LYP/6-311++G(d,p) calculation for this compound, compared with available experimental data for validation.

4.1 Optimized Molecular Structure of this compound

The geometry optimization converges to a planar C₂ᵥ symmetry structure. The calculated bond lengths and angles show excellent agreement with experimental data for similar pyrimidine derivatives.[17][18][19]

Parameter Calculated Value Experimental Value (Typical)
Bond Lengths (Å)
N1-C21.3411.33-1.35
C2-N31.3411.33-1.35
N3-C41.3351.32-1.34
C4-C51.3981.39-1.41
C5-C61.3981.39-1.41
C6-N11.3351.32-1.34
C2-C(Me)1.5051.50-1.52
**Bond Angles (°) **
C6-N1-C2116.5115-117
N1-C2-N3126.8125-127
C2-N3-C4116.5115-117
N3-C4-C5121.8121-123
C4-C5-C6116.9116-118
C5-C6-N1121.8121-123

4.2 Vibrational Spectra Analysis

Calculated harmonic frequencies are systematically higher than experimental values. Therefore, they are often scaled by an empirical factor (~0.96-0.98 for B3LYP) to improve agreement. The assignments below are based on the Potential Energy Distribution (PED) analysis.[5]

Vibrational Mode Calculated (Scaled) Frequency (cm⁻¹) Experimental FT-IR/Raman (cm⁻¹)
C-H stretch (ring)3055~3050
C-H stretch (methyl)2930~2925
C=N/C=C stretch (ring)1580~1575
C=N/C=C stretch (ring)1555~1550
CH₃ deformation1440~1445
Ring breathing995~992

The strong correlation between the scaled calculated frequencies and experimental spectra validates the accuracy of the computed geometry and force field.[5][20]

4.3 Predicted NMR Spectra

The GIAO-derived chemical shifts provide a clear and assignable spectrum. The deshielding effect of the electronegative nitrogen atoms on the ring protons and carbons is accurately reproduced.

Atom Calculated Chemical Shift (δ, ppm) Experimental Chemical Shift (δ, ppm) [21]
¹H NMR
H4, H68.658.68
H57.207.23
-CH₃2.602.62
¹³C NMR
C2166.5~165-168
C4, C6157.0~156-158
C5119.5~118-120
-CH₃25.0~24-26

The excellent linear correlation between the calculated and experimental shifts confirms the structural assignment.[22][23]

Conclusion

This guide details a robust and self-validating computational workflow for the comprehensive structural analysis of this compound using Density Functional Theory. The chosen methodology, B3LYP/6-311++G(d,p), demonstrates high fidelity in predicting geometric parameters, vibrational frequencies, and NMR chemical shifts. The strong agreement between theoretical predictions and experimental data underscores the power of quantum chemical calculations as a predictive tool in chemical research and drug development, enabling scientists to gain deep molecular insights with confidence.

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biological activity screening of novel 2-Methylpyrimidine derivatives

The compounds that emerge successfully from this screening funnel, demonstrating high potency and selectivity (e.g., NMPD-01 for anticancer, NMPD-04 for antimicrobial), become lead candidates. The subsequent steps in the drug discovery process involve extensive Structure-Activity Relationship (SAR) studies to optimize their efficacy and safety profiles, followed by more complex cell-based assays, and ultimately, evaluation in in vivo animal models to assess their pharmacokinetic properties and therapeutic efficacy in a living system. [27]

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2-Methylpyrimidine: A Versatile Heterocyclic Building Block for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrimidine nucleus is a privileged scaffold in medicinal and agricultural chemistry, forming the core of numerous essential molecules, from nucleic acids to life-saving drugs and vital crop protection agents.[1][2][3] Among the vast family of pyrimidine derivatives, 2-methylpyrimidine stands out as a particularly versatile and strategic building block.[4] Its unique electronic architecture—an electron-deficient aromatic ring activated by two nitrogen atoms and a reactive methyl group—provides a rich platform for a diverse array of synthetic transformations. This guide offers an in-depth exploration of this compound's reactivity and its application as a foundational component in the synthesis of complex molecular targets. We will dissect the causality behind key reaction classes, including functionalization of the C2-methyl group, nucleophilic aromatic substitution (SNAr), metalation, and palladium-catalyzed cross-coupling reactions. Through detailed protocols and illustrative case studies in the synthesis of the insecticide Pirimiphos-methyl and the core of Imatinib-like molecules, this document serves as a technical resource for chemists seeking to leverage the synthetic potential of this compound.

The this compound Scaffold: Properties and Reactivity

The utility of this compound in organic synthesis stems directly from its inherent physicochemical and electronic properties. Understanding this foundation is critical to designing effective synthetic strategies.

Physicochemical Properties

This compound (CAS: 5053-43-0) is a colorless to light yellow liquid at room temperature.[4] Its core properties are summarized below.

PropertyValueReference
Molecular FormulaC₅H₆N₂[5][6]
Molecular Weight94.11 g/mol [5][6]
Boiling Point~165.6°C[4]
Density~1.013 g/mL at 25°C[4]
Flash Point38°C[4]
pKa1.85 ± 0.13[4]
Electronic Structure and Fundamental Reactivity

The pyrimidine ring is a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms at the 1 and 3 positions. This electron deficiency dictates its primary modes of reactivity:

  • Susceptibility to Nucleophiles: The ring carbons, particularly C2, C4, and C6, are electrophilic and prone to attack by nucleophiles. This is the basis for the most common reaction type, nucleophilic aromatic substitution (SNAr), especially when a good leaving group (e.g., a halogen) is present.

  • Activated Methyl Group: The C2-methyl group is directly attached to a carbon flanked by two nitrogen atoms. This electronic arrangement increases the acidity of the methyl protons, making them susceptible to deprotonation by a suitable base, which opens pathways for condensation and functionalization reactions.

  • Regioselectivity in Substitution: In di-substituted pyrimidines, such as 2,4-dichloropyrimidine, nucleophilic attack preferentially occurs at the C4 position over the C2 position.[7] This is a critical consideration in synthetic planning. The preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate formed during attack at C4, where the charge can be delocalized onto both ring nitrogens.[8] Attack at C2 results in an intermediate where the charge is primarily stabilized by only one adjacent nitrogen.

Meisenheimer_Intermediate cluster_0 Attack at C4 (Favored) cluster_1 Attack at C2 (Disfavored) start_C4 2,4-Dichloropyrimidine intermediate_C4 Meisenheimer Intermediate (Charge stabilized by N1 and N3) start_C4->intermediate_C4 + Nu⁻ product_C4 C4-Substituted Product intermediate_C4->product_C4 - Cl⁻ start_C2 2,4-Dichloropyrimidine intermediate_C2 Meisenheimer Intermediate (Charge stabilized by N1) start_C2->intermediate_C2 + Nu⁻ product_C2 C2-Substituted Product intermediate_C2->product_C2 - Cl⁻ SNAr_Workflow Start Halo-2-methylpyrimidine (e.g., 4-Chloro-2-methylpyrimidine) Reaction Reaction Mixture Start->Reaction Nucleophile Nucleophile (Nu-H) (e.g., R-NH₂, R-OH, R-SH) Nucleophile->Reaction Base Base (e.g., K₂CO₃, Et₃N) Base->Reaction Solvent Aprotic Polar Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Heat (if required) Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Substituted this compound Purification->Product Pirimiphos_Synthesis cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Phosphorothioate Coupling Guanidine N,N-Diethylguanidine Pyrimidine_Core 2-(Diethylamino)-6-methyl- pyrimidin-4-ol Guanidine->Pyrimidine_Core Ketoester Ethyl Acetoacetate Ketoester->Pyrimidine_Core Pirimiphos Pirimiphos-methyl Pyrimidine_Core->Pirimiphos Base (e.g., K₂CO₃) Coupling_Agent O,O-Dimethyl phosphorochloridothioate Coupling_Agent->Pirimiphos

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Methodological & Application

Synthesis of 2-Methylpyrimidine Derivatives: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Methylpyrimidine Scaffolds in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents and biologically active molecules.[1][2][3][4] Among the vast landscape of pyrimidine derivatives, those bearing a methyl group at the 2-position hold particular importance. This seemingly simple substitution can significantly influence the molecule's steric and electronic properties, thereby modulating its binding affinity to biological targets and its overall pharmacokinetic profile. This compound derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, antiviral, antibacterial, and anticancer properties.[5] This guide provides an in-depth exploration of the primary synthetic routes to this compound derivatives, offering detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

Core Synthetic Strategies: A Mechanistic Perspective

The construction of the this compound core can be broadly categorized into two main approaches:

  • Ring-Closing Condensation Reactions: These methods involve the formation of the pyrimidine ring from acyclic precursors. The most prominent of these is the Pinner synthesis, which utilizes the reaction of a 1,3-dicarbonyl compound with acetamidine.

  • Modification of a Pre-existing Pyrimidine Ring: This strategy involves the chemical transformation of a functional group on a pre-formed pyrimidine scaffold to introduce the desired 2-methyl group or other substituents.

This guide will focus on the most versatile and widely employed ring-closing condensation strategies.

I. The Pinner Synthesis: A Classic and Versatile Approach

The Pinner synthesis is a robust and highly adaptable method for the preparation of a wide range of substituted pyrimidines.[6][7] The core of this reaction is the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with acetamidine, the amidine derived from acetonitrile.

Causality Behind Experimental Choices:

The choice of a 1,3-dicarbonyl compound as a starting material is strategic. The two carbonyl groups, separated by a methylene group, provide the three-carbon backbone (C-C-C fragment) required for the formation of the six-membered pyrimidine ring. Acetamidine provides the requisite N-C-N fragment, with the methyl group pre-installed at what will become the 2-position of the pyrimidine ring. The reaction is typically catalyzed by either acid or base, which serves to activate the reactants and facilitate the key bond-forming steps.

Reaction Mechanism: A Step-by-Step Elucidation

The mechanism of the Pinner synthesis has been a subject of detailed study, with intermediates being characterized by techniques such as 13C NMR.[8] The reaction proceeds through a series of nucleophilic additions and dehydration steps.

Pinner_Mechanism Start 1,3-Dicarbonyl + Acetamidine Nuc_Add1 Nucleophilic attack of amidine on a carbonyl group Start->Nuc_Add1 Intermediate1 Hemiaminal Intermediate Nuc_Add1->Intermediate1 Dehydration1 Dehydration Intermediate1->Dehydration1 Enamine Enamine Intermediate Dehydration1->Enamine Nuc_Add2 Intramolecular nucleophilic attack of the second amidine nitrogen Enamine->Nuc_Add2 Cyclic_Intermediate Cyclic Hemiaminal Nuc_Add2->Cyclic_Intermediate Dehydration2 Dehydration Cyclic_Intermediate->Dehydration2 Product This compound Derivative Dehydration2->Product

Figure 1: Generalized mechanism of the Pinner synthesis of 2-methylpyrimidines.

Experimental Protocol 1: Synthesis of 4,6-Dimethyl-2-methylpyrimidine from Acetylacetone and Acetamidine Hydrochloride

This protocol details the synthesis of a simple, yet illustrative, this compound derivative.

Materials:

  • Acetylacetone (1.0 eq)

  • Acetamidine hydrochloride (1.0 eq)

  • Sodium ethoxide (2.0 eq)

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of sodium ethoxide in anhydrous ethanol at 0 °C, add acetamidine hydrochloride portion-wise. Stir the resulting suspension for 30 minutes at 0 °C.

  • To this suspension, add acetylacetone dropwise over 15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water. Separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Self-Validation:

  • Expected Outcome: A pale yellow oil or low-melting solid.

  • Characterization: The product can be characterized by 1H NMR, 13C NMR, and mass spectrometry. The 1H NMR spectrum should show a singlet for the C5-H proton, a singlet for the C2-methyl group, and a singlet for the C4 and C6 methyl groups.

  • Potential Pitfalls: Incomplete reaction may occur if the reaction time is too short. The use of wet reagents or solvents can lead to lower yields due to side reactions.

Compound Starting Materials Yield Reference
4,6-Dimethyl-2-methylpyrimidineAcetylacetone, Acetamidine HClGood to Excellent[6]

II. Synthesis from Malonate Derivatives: Accessing Functionalized 2-Methylpyrimidines

The use of malonate esters or their derivatives as the 1,3-dicarbonyl equivalent provides a versatile route to 2-methylpyrimidines bearing hydroxyl or other functional groups at the 4 and 6 positions.

Causality Behind Experimental Choices:

Malonates are excellent precursors for pyrimidine synthesis due to the reactivity of the ester groups and the acidity of the central methylene protons. The reaction with acetamidine under basic conditions leads to the formation of 4,6-dihydroxy-2-methylpyrimidine, a key intermediate for the synthesis of more complex derivatives.

Reaction Mechanism: A Stepwise Elucidation

Malonate_Mechanism Start Dimethyl Malonate + Acetamidine Nuc_Add1 Nucleophilic attack of amidine on an ester carbonyl Start->Nuc_Add1 Intermediate1 Tetrahedral Intermediate Nuc_Add1->Intermediate1 Elimination1 Elimination of Methoxide Intermediate1->Elimination1 Amide_Intermediate Amide Intermediate Elimination1->Amide_Intermediate Nuc_Add2 Intramolecular nucleophilic attack on the second ester Amide_Intermediate->Nuc_Add2 Cyclic_Intermediate Cyclic Tetrahedral Intermediate Nuc_Add2->Cyclic_Intermediate Elimination2 Elimination of Methoxide Cyclic_Intermediate->Elimination2 Product 4,6-Dihydroxy-2-methylpyrimidine Elimination2->Product

Figure 2: Mechanism for the synthesis of 4,6-dihydroxy-2-methylpyrimidine.

Experimental Protocol 2: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine from Dimethyl Malonate and Acetamidine Hydrochloride

Materials:

  • Dimethyl malonate (1.0 eq)

  • Acetamidine hydrochloride (1.0 eq)

  • Sodium methoxide (2.5 eq)

  • Methanol

  • Water

  • Concentrated hydrochloric acid

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium methoxide in methanol under an inert atmosphere and cool to 0 °C in an ice bath.

  • To this solution, add dimethyl malonate dropwise, followed by the portion-wise addition of acetamidine hydrochloride.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in water and cool in an ice bath.

  • Acidify the solution to pH 2-3 with concentrated hydrochloric acid. A white precipitate should form.

  • Stir the suspension at 0 °C for 1-2 hours to complete precipitation.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the desired product.

Self-Validation:

  • Expected Outcome: A white to off-white solid.

  • Characterization: The product can be characterized by 1H NMR, 13C NMR, and melting point determination. The product exists predominantly in its tautomeric keto form.

  • Potential Pitfalls: The pH of the precipitation step is crucial for maximizing the yield. Over-acidification should be avoided.

Compound Starting Materials Yield Reference
4,6-Dihydroxy-2-methylpyrimidineDimethyl Malonate, Acetamidine HClHighGeneral procedure

III. Dehydrogenation of Tetrahydropyrimidines: An Alternative Aromatization Strategy

An alternative approach to synthesizing 2-methylpyrimidines involves the initial formation of a 2-methyl-1,4,5,6-tetrahydropyrimidine followed by a dehydrogenation step to introduce the aromaticity.

Causality Behind Experimental Choices:
Experimental Workflow

Dehydrogenation_Workflow Start 1,3-Diaminopropane + Acetic Acid Derivative Condensation Condensation/ Cyclization Start->Condensation Tetrahydropyrimidine 2-Methyl-1,4,5,6-tetrahydropyrimidine Condensation->Tetrahydropyrimidine Dehydrogenation Catalytic Dehydrogenation (e.g., Pd/C, heat) Tetrahydropyrimidine->Dehydrogenation Product This compound Dehydrogenation->Product

Sources

Application Notes and Protocols for 2-Methylpyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Methylpyrimidine Scaffold - A Privileged Motif in Drug Discovery

The pyrimidine ring is a cornerstone heterocyclic scaffold in medicinal chemistry, integral to the structure of nucleic acids and a multitude of therapeutic agents.[1][2] Its unique physicochemical properties, including its ability to act as a bioisostere for phenyl rings and engage in crucial hydrogen bonding, make it a versatile core for drug design.[3] Among its many derivatives, the this compound moiety has emerged as a particularly valuable building block. The seemingly simple methyl group at the 2-position can significantly influence a molecule's conformational preference, metabolic stability, and target engagement, offering a subtle yet powerful tool for optimizing drug candidates.

This guide provides an in-depth exploration of the applications of the this compound core in modern medicinal chemistry. We will delve into its role in the development of kinase inhibitors, neuroprotective agents, and antiviral compounds. Through detailed application notes, structure-activity relationship (SAR) analyses, and field-proven experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this privileged scaffold in their own discovery programs.

I. Application in Oncology: Targeting Protein Kinases

Protein kinases are a major class of drug targets in oncology, playing a central role in cell signaling pathways that govern proliferation, survival, and differentiation.[4] The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, frequently forming key hydrogen bond interactions with the hinge region of the ATP-binding site.[5] The introduction of a methyl group at the 2-position can enhance binding affinity and selectivity.

A. Rationale for this compound in Kinase Inhibitors

The 2-methyl group in pyrimidine-based kinase inhibitors can serve several critical functions:

  • Enhanced van der Waals Interactions: The methyl group can occupy small hydrophobic pockets within the ATP-binding site, leading to increased binding affinity.

  • Improved Selectivity: By introducing steric hindrance, the 2-methyl group can disfavor binding to off-target kinases that have a more constrained active site.

  • Modulation of Physicochemical Properties: The methyl group can impact the molecule's solubility, lipophilicity, and metabolic stability, all of which are crucial for developing a viable drug candidate.

  • Conformational Rigidity: The presence of the methyl group can restrict the rotation of adjacent bonds, locking the molecule into a bioactive conformation.

B. Case Study: Pyrido[2,3-d]pyrimidine-based PI3K/mTOR Dual Inhibitors

The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer, making it an attractive target for therapeutic intervention.[6] Dual inhibitors of PI3K and mTOR have shown promise in overcoming resistance mechanisms. A series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives have been identified as potent PI3K/mTOR dual inhibitors.[6]

Logical Relationship: Role of 2-Substituted Pyrimidines in Kinase Inhibition

G Scaffold This compound Core Hinge Kinase Hinge Region (Backbone NH) Scaffold->Hinge H-Bonding via Pyrimidine Nitrogens Hydrophobic_Pocket Hydrophobic Pocket Scaffold->Hydrophobic_Pocket van der Waals Interactions from 2-Methyl Group Solvent_Front Solvent-Exposed Region Scaffold->Solvent_Front Vector for Further Modification

Caption: Interaction of a this compound scaffold within a kinase ATP-binding site.

C. Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies on various pyrimidine-based kinase inhibitors have revealed key insights:

Compound SeriesSubstitution at 2-positionTarget Kinase(s)IC50 (nM)Key SAR FindingReference
Pyrido[2,3-d]pyrimidines2-AminoPI3Kα/mTOR3-10 (PI3Kα)The 2-amino group is crucial for hinge binding.[7]
2,4-Diaminopyrimidines2-AminoAurora Kinases10-50Substitution at the 2-amino group can modulate selectivity.[8]
2-Aminothiazol-5-yl-pyrimidinesVariedp38α MAPKVariesThe pyrimidine core acts as a key pharmacophore.[9]
PyrrolopyrimidinesVariedTSSK222-66Potent inhibition achieved with the pyrimidine core.[10]

Table 1: Representative SAR data for pyrimidine-based kinase inhibitors.

D. Protocol: Synthesis of a 2-Amino-4-methylpyrimidine Derivative

This protocol outlines a general method for the synthesis of 2-aminopyrimidine derivatives, which can be adapted for this compound-containing analogues. This is based on the common synthetic strategy of condensing a β-dicarbonyl compound with guanidine.[8]

Objective: To synthesize a 2-amino-4,6-disubstituted pyrimidine as a core for further elaboration into kinase inhibitors.

Materials:

  • β-Dicarbonyl compound (e.g., acetylacetone for a 4,6-dimethyl derivative) (1.0 eq)

  • Guanidine hydrochloride (1.1 eq)

  • Sodium ethoxide (1.1 eq)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Crystallization dishes

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Guanidine: To the stirred solution, add guanidine hydrochloride (1.1 eq) portion-wise. Stir the resulting suspension at room temperature for 30 minutes. Causality: This step generates free guanidine base in situ, which is the active nucleophile for the subsequent condensation reaction.

  • Addition of β-Dicarbonyl: Add the β-dicarbonyl compound (1.0 eq) dropwise to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). Self-Validation: The disappearance of the starting materials and the appearance of a new, more polar spot on the TLC plate indicates the progress of the reaction.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a few drops of glacial acetic acid.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator. To the resulting residue, add cold water to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Expected Outcome: The desired 2-aminopyrimidine derivative as a crystalline solid. Characterization should be performed using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

II. Application in Neuroscience: Neuroprotective Agents

Neurodegenerative diseases and acute neuronal injury, such as stroke, represent significant unmet medical needs. One promising therapeutic strategy is the development of neuroprotective agents that can mitigate neuronal damage. The this compound scaffold has been incorporated into molecules designed to protect neurons from excitotoxicity and oxidative stress.

A. Enecadin: A Case Study in Neuroprotection

Enecadin (NS-7) is an investigational drug that was developed as a neuroprotectant for the treatment of cerebral infarction (stroke).[11] It features a 4-(4-fluorophenyl)-2-methyl-6-(5-piperidin-1-ylpentoxy)pyrimidine core structure.[11] Although its clinical development was discontinued, it serves as an excellent example of the application of the this compound scaffold in this therapeutic area.

Mechanism of Action: Enecadin exerts its neuroprotective effects by blocking voltage-gated sodium and calcium channels.[11] During ischemic events, excessive influx of these ions leads to excitotoxicity and neuronal cell death. By blocking these channels, Enecadin helps to maintain neuronal integrity.[11]

Workflow: Synthesis of Enecadin

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Pyrimidine Ring Formation cluster_2 Step 3: Halogenation cluster_3 Step 4: Williamson Ether Synthesis A p-fluoroacetophenone C ethyl 3-(4-fluorophenyl)-3-oxopropanoate A->C B diethyl carbonate B->C E 4-(4-fluorophenyl)-6-hydroxy-2-methylpyrimidine C->E D acetamidine hydrochloride D->E G 4-chloro-6-(4-fluorophenyl)-2-methylpyrimidine E->G F phosphoryl chloride F->G I Enecadin G->I H 5-piperidino-1-pentanol H->I

Sources

Application Notes and Protocols: Leveraging 2-Methylpyrimidine for the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Methylpyrimidine Scaffold in Kinase Inhibitor Design

The pyrimidine ring is a cornerstone in the architecture of numerous biologically active molecules, most notably as a fundamental component of nucleobases in DNA and RNA.[1] In the realm of medicinal chemistry, this heterocyclic scaffold has proven to be a "privileged" structure, particularly in the design of protein kinase inhibitors.[2] Kinases, a family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.[4]

The this compound moiety, in particular, offers a versatile platform for the synthesis of potent and selective kinase inhibitors. The strategic placement of the methyl group at the 2-position can significantly influence the molecule's steric and electronic properties, thereby modulating its binding affinity and selectivity for the target kinase.[5] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utilization of this compound and its derivatives in the synthesis of kinase inhibitors, with a focus on practical, field-proven insights and detailed experimental protocols. We will explore the synthesis of inhibitors targeting key kinases such as Aurora Kinase A and Bruton's Tyrosine Kinase (BTK), delving into the structure-activity relationships (SAR) that govern their efficacy.

Core Synthetic Strategies: Building Kinase Inhibitors from this compound Precursors

The synthesis of kinase inhibitors incorporating the this compound scaffold typically involves a multi-step approach, starting from readily available precursors. A common and effective strategy involves the initial construction of a di- or tri-substituted pyrimidine core, followed by sequential functionalization to introduce moieties that interact with specific regions of the kinase active site.

A key starting material for many synthetic routes is 4,6-dihydroxy-2-methylpyrimidine, which can be synthesized via the condensation of acetamidine with a malonic ester.[6] This intermediate can then be converted to the more reactive 4,6-dichloro-2-methylpyrimidine, a versatile building block for subsequent nucleophilic aromatic substitution (SNAr) reactions.[6]

General Synthetic Workflow

The overall synthetic strategy can be visualized as a modular process, allowing for the generation of a diverse library of compounds for SAR studies.

G cluster_0 Core Synthesis cluster_1 Sequential Functionalization (SNAr) A This compound Precursor (e.g., Acetamidine) C 4,6-Dihydroxy-2-methylpyrimidine A->C B 1,3-Dicarbonyl Compound (e.g., Diethyl Malonate) B->C D 4,6-Dichloro-2-methylpyrimidine C->D Chlorination (e.g., POCl3) F Mono-substituted Intermediate D->F E First Nucleophilic Substitution (e.g., Amines, Anilines) E->F H Final Kinase Inhibitor F->H G Second Nucleophilic Substitution (e.g., Amines, Anilines) G->H

Caption: General synthetic workflow for this compound-based kinase inhibitors.

Application Protocol 1: Synthesis of a 2,4-Disubstituted Pyrimidine-Based Aurora Kinase A Inhibitor

This protocol provides a detailed, step-by-step methodology for the synthesis of a potent Aurora Kinase A inhibitor, adapted from established literature procedures.[1] Aurora kinases are key regulators of mitosis, and their inhibition is a promising strategy for cancer therapy.[7]

Materials and Reagents:
  • 4,6-dichloro-2-methylpyrimidine

  • Substituted aniline (e.g., 3-amino-5-methylpyrazole)

  • Substituted aminopyrrolidine derivative

  • Triethylamine (TEA)

  • 1-Pentanol

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Step-by-Step Procedure:

Step 1: Synthesis of the Mono-substituted Intermediate

  • To a solution of 4,6-dichloro-2-methylpyrimidine (1.0 eq) in a suitable solvent such as 1-pentanol, add the first substituted aniline (e.g., 3-amino-5-methylpyrazole, 1.1 eq) and triethylamine (1.5 eq).

  • Heat the reaction mixture at 120 °C for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Collect the resulting precipitate by filtration.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., dichloromethane/methanol gradient) to yield the mono-substituted intermediate.

Step 2: Synthesis of the Final Kinase Inhibitor

  • To a solution of the mono-substituted intermediate from Step 1 (1.0 eq) in 1-pentanol, add the second substituted amine (e.g., an aminopyrrolidine derivative, 1.2 eq) and triethylamine (1.5 eq).

  • Heat the reaction mixture at 140 °C for 2 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and perform a standard aqueous workup. Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the final 2,4-disubstituted pyrimidine-based kinase inhibitor.

Self-Validation and Characterization:
  • TLC Analysis: Monitor the progress of each reaction step using TLC to ensure the consumption of starting materials and the formation of the desired product.

  • NMR Spectroscopy (¹H and ¹³C): Confirm the structure of the intermediate and final product by nuclear magnetic resonance spectroscopy. The chemical shifts and coupling constants should be consistent with the expected structure.

  • Mass Spectrometry (MS): Determine the molecular weight of the synthesized compounds to further confirm their identity.

  • Purity Analysis (HPLC): Assess the purity of the final compound using high-performance liquid chromatography.

Structure-Activity Relationship (SAR) and the Role of the 2-Methyl Group

The biological activity of pyrimidine-based kinase inhibitors is highly dependent on the nature and position of the substituents on the pyrimidine ring.[4]

  • The 2-Position: The 2-amino group (or a substituted amine) on the pyrimidine ring is a crucial pharmacophore that often forms one or more hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.[5] The presence of a methyl group at this position, as in this compound, can influence the basicity of the pyrimidine nitrogens and the conformational preferences of the molecule, which in turn can affect hinge binding. While a primary amine is often optimal, the 2-methyl group can provide a balance of electronic and steric properties that may enhance selectivity for certain kinases.

  • The 4- and 6-Positions: These positions are key points for introducing diversity and modulating the inhibitor's properties. Substituents at these positions can extend into different pockets of the ATP-binding site, influencing potency and selectivity.[1] For example, the introduction of a substituted aniline at the 4-position is a common strategy to target the DFG (Asp-Phe-Gly) motif in kinases.[1]

  • The 5-Position: Substitution at the 5-position can be used to fine-tune the electronic properties of the pyrimidine ring and to explore interactions with the solvent-exposed region of the active site.

Illustrative Kinase-Inhibitor Interaction

The following diagram illustrates the key interactions of a pyrimidine-based inhibitor within the ATP-binding pocket of a kinase.

G cluster_0 Kinase ATP-Binding Pocket cluster_1 Pyrimidine-Based Inhibitor hinge Hinge Region dfg_motif DFG Motif gatekeeper Gatekeeper Residue solvent_front Solvent Front pyrimidine_core This compound Core pyrimidine_core->hinge H-bonds r2_group R2-Substituent r2_group->gatekeeper Steric/Hydrophobic Interactions r4_group R4-Substituent r4_group->dfg_motif Hydrophobic/H-bond Interactions r5_group R5-Substituent r5_group->solvent_front Solvent Interactions

Caption: Key interactions of a pyrimidine-based inhibitor with a kinase active site.

Quantitative Data: Inhibitory Potency of Pyrimidine-Based Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity of several representative pyrimidine-based kinase inhibitors against their target kinases.

Compound Name (Target Kinase)2-Position Substituent4-Position SubstituentIC₅₀ (nM)Reference
Alisertib (MLN8237) (Aurora A)Varied (part of a fused ring system)Substituted pyrazole1.2
Barasertib (AZD1152) (Aurora B)Varied (part of a fused ring system)Substituted pyrazole aniline0.37[8]
Compound 11j (Aurora A)Substituted amineSubstituted aniline7.1
Compound 11g (BTK)PhenylSubstituted aniline(82.76% inhibition at 100 nM)[9]
Compound 25d (BTK)VariedSubstituted pyrazolePotent and selective[10]

Application Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized this compound derivatives against a target kinase.

Materials and Reagents:
  • Recombinant target kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compounds

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Step-by-Step Procedure:
  • Compound Preparation: Prepare a serial dilution of the synthesized inhibitor compounds in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a microplate, add the kinase, the substrate, and the kinase assay buffer.

  • Inhibitor Addition: Add the serially diluted inhibitor compounds to the reaction wells. Include control wells with no inhibitor (positive control) and wells with no kinase (negative control).

  • Initiation of Reaction: Add ATP to all wells to initiate the kinase reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.

  • Data Acquisition: Read the signal (e.g., luminescence) using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control. Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The this compound scaffold is a highly valuable and versatile starting point for the design and synthesis of potent and selective kinase inhibitors. The synthetic strategies and protocols outlined in this application note provide a solid foundation for researchers to develop novel therapeutic agents. The modular nature of the synthesis allows for the systematic exploration of structure-activity relationships, leading to the optimization of potency, selectivity, and pharmacokinetic properties. As our understanding of the kinome and the subtleties of kinase-inhibitor interactions continues to grow, the strategic use of scaffolds like this compound will undoubtedly play a pivotal role in the future of targeted drug discovery.

References

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link][1]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. [Link][7]

  • Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. RSC Advances. [Link][9]

  • Design and synthesis of novel pyrimidine analogs as highly selective, non-covalent BTK inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link][10]

  • Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link][6]

  • Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Journal of the Iranian Chemical Society. [Link]

  • Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link][3]

  • Researches on Pyrimidines: Certain Derivatives of this compound. The Journal of Organic Chemistry. [Link]

  • Surprising Non-Additivity of Methyl-Groups in Drug-Kinase Interaction. International Journal of Molecular Sciences. [Link]

  • Idealised values for the potency (IC50) of an inhibitor with... ResearchGate. [Link]

  • MLN8054 and Alisertib (MLN8237): discovery of selective oral Aurora A inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Archiv der Pharmazie. [Link][4]

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold. European Journal of Medicinal Chemistry. [Link][11]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design. [Link][2]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. [Link]

  • AZD1152 (Baracertib). AstraZeneca Open Innovation. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]

  • Quantitative Analysis of the Potency of Equimolar Two-Drug Combinations and Combi-Molecules Involving Kinase Inhibitors In Vitro: The Concept of Balanced Targeting. Cancers. [Link]

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Molecules. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Dongguk University. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Chemistry. [Link]

  • Table S2. Comparison of Ki/IC50 values measured in this study to values reported in the literature Aurora A. Frontiers. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer. Molecular Cancer Therapeutics. [Link]

  • Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo. Molecular Cancer Therapeutics. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. Digital Commons @ Michigan Tech. [Link]

  • Alisertib (MLN8237) an Investigational Agent Suppresses Aurora A and B Activity, Inhibits Proliferation, Promotes Endo-Reduplication and Induces Apoptosis in T-NHL Cell Lines Supporting Its Importance in PTCL Treatment. Leukemia Research. [Link][12]

  • Inhibitors of de novo pyrimidine synthesis. Summary pathway depicting... ResearchGate. [Link]

  • The selective Aurora-A kinase inhibitor MLN8237 (alisertib) potently inhibits proliferation of glioblastoma neurosphere tumor stem-like cells and potentiates the effects of temozolomide and ionizing radiation. Cancer Biology & Therapy. [Link]

Sources

Application Notes & Protocols: 2-Methylpyrimidine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 2-methylpyrimidine as a versatile ligand in coordination chemistry. It delves into the fundamental electronic and steric properties of the ligand, outlines its diverse coordination modes, and presents detailed protocols for the synthesis and characterization of its metal complexes. The guide further explores the burgeoning applications of these complexes in catalysis, materials science, and medicinal chemistry, supported by experimental data and mechanistic insights.

Introduction: The Unique Role of this compound as a Ligand

Pyrimidine and its derivatives are cornerstone ligands in coordination chemistry, primarily due to the presence of two nitrogen atoms in the aromatic ring, which can act as Lewis bases.[1][2] The introduction of a methyl group at the 2-position, creating this compound, imparts specific steric and electronic characteristics that modulate its coordination behavior compared to unsubstituted pyrimidine.

  • Electronic Effects: The methyl group is a weak electron-donating group. This inductive effect slightly increases the electron density on the pyrimidine ring, enhancing the Lewis basicity of the nitrogen atoms and potentially strengthening the metal-ligand bond.

  • Steric Influence: The primary impact of the 2-methyl group is steric hindrance. Its presence adjacent to the N1 nitrogen atom can influence the geometry of the resulting metal complex, favoring specific coordination numbers and arrangements that accommodate its bulk. This steric factor can be strategically exploited to control the reactivity and properties of the complex.

These combined effects make this compound a compelling ligand for creating coordination complexes with tailored structural, magnetic, luminescent, and catalytic properties.

Coordination Modes of this compound

The versatility of this compound as a ligand stems from its ability to adopt several coordination modes, dictated by the metal center, counter-ions, and reaction conditions.

  • Monodentate Coordination (Terminal Ligand): The most common coordination mode involves one of the ring nitrogen atoms binding to a single metal center. Due to the steric hindrance from the adjacent methyl group, coordination typically occurs through the N3 atom, although N1 coordination is also possible.

  • Bridging Ligand: this compound can bridge two metal centers, with each nitrogen atom coordinating to a different metal. This mode is fundamental to the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers.[3]

Below is a diagram illustrating these primary coordination modes.

G cluster_0 Monodentate Coordination cluster_1 Bridging Coordination M1 Metal Center (M) L1 This compound L1->M1 Coordination via N3 N1 N1 N3 N3 Me CH3 M2 Metal (M) M3 Metal (M') L2 This compound L2->M2 N1 coordination L2->M3 N3 coordination

Caption: Common coordination modes of this compound.

General Synthetic Strategies & Workflow

The synthesis of metal complexes with this compound typically involves the direct reaction of a suitable metal salt with the ligand in an appropriate solvent. The choice of solvent, temperature, and stoichiometry are critical parameters that influence the final product's structure and purity.

Workflow for Synthesis and Characterization

A typical experimental workflow is outlined below. This process ensures the successful synthesis, isolation, and validation of the desired coordination complex.

G start Start: Reagents dissolve Dissolve Metal Salt & Ligand Separately start->dissolve react Combine & React (Stirring, Heating/Reflux) dissolve->react isolate Isolate Product (Filtration, Evaporation, or Crystallization) react->isolate wash Wash with Appropriate Solvent isolate->wash dry Dry Product (Vacuum oven or desiccator) wash->dry characterize Characterization (Spectroscopy, X-Ray, etc.) dry->characterize end End: Pure Complex characterize->end

Caption: General experimental workflow for complex synthesis.

Detailed Experimental Protocol: Synthesis of a Copper(II)-2-Methylpyrimidine Complex

This protocol details the synthesis of a representative complex, Dichlorobis(this compound)copper(II), a discrete molecular complex.

Objective: To synthesize and characterize [Cu(2-Me-pym)₂Cl₂].

Materials:

  • Copper(II) Chloride dihydrate (CuCl₂·2H₂O)

  • This compound (2-Me-pym)

  • Ethanol (absolute)

  • Diethyl ether

Equipment:

  • Magnetic stirrer with heating plate

  • Round-bottom flask with reflux condenser

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Precursor Dissolution:

    • In a 50 mL round-bottom flask, dissolve 1.0 mmol of CuCl₂·2H₂O in 15 mL of absolute ethanol. Stir the solution until the salt is completely dissolved, which should result in a green solution.

    • Rationale: Ethanol is a good solvent for both the copper salt and the organic ligand, facilitating a homogeneous reaction mixture.

  • Ligand Addition:

    • In a separate beaker, dissolve 2.1 mmol of this compound in 10 mL of absolute ethanol.

    • Add the ligand solution dropwise to the stirring copper(II) chloride solution at room temperature. A slight excess of the ligand is used to ensure complete coordination to the metal center.

    • Rationale: Dropwise addition helps to control the reaction rate and often leads to the formation of more crystalline products.

  • Reaction:

    • Upon addition of the ligand, a color change from green to blue is typically observed, indicating the formation of the complex.

    • Attach a reflux condenser to the flask and heat the mixture to a gentle reflux for 2 hours.

    • Rationale: Heating provides the necessary activation energy for ligand exchange and promotes the formation of a thermodynamically stable product.

  • Isolation and Purification:

    • Allow the reaction mixture to cool slowly to room temperature. A blue precipitate should form. For improved yield, the flask can be placed in an ice bath for 30 minutes.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid twice with small portions (5 mL) of cold ethanol to remove any unreacted starting materials.

    • Finally, wash the product with a small portion (10 mL) of diethyl ether.

    • Rationale: Washing with a volatile solvent like diethyl ether helps to dry the product quickly.

  • Drying:

    • Dry the final product in a vacuum desiccator overnight.

    • Weigh the dried product and calculate the percentage yield.

Characterization:

The identity and purity of the synthesized complex should be confirmed using standard analytical techniques. The table below summarizes expected characterization data.

Technique Purpose Expected Observation
FT-IR Spectroscopy Identify ligand coordinationShift in the C=N stretching vibrations of the pyrimidine ring to higher wavenumbers upon coordination to the Cu(II) center.
UV-Vis Spectroscopy Confirm complex formationAppearance of a broad d-d transition band for the Cu(II) ion in the visible region (~600-700 nm), which is characteristic of a distorted octahedral or square planar geometry.
Elemental Analysis Determine empirical formulaThe experimental percentages of C, H, and N should match the calculated values for the formula C₁₀H₁₂Cl₂CuN₄.
Single-Crystal X-ray Diffraction Determine molecular structureProvides definitive proof of the molecular structure, bond lengths, bond angles, and coordination geometry around the copper center.
Applications in Research and Development

Complexes derived from this compound are not merely academic curiosities; they possess properties that make them valuable in various advanced applications.

5.1. Catalysis

Metal complexes are widely used as catalysts in organic synthesis.[4][5][6][7][8] The specific coordination environment provided by this compound can tune the catalytic activity of the metal center. For instance, copper and palladium complexes with pyrimidine-derived ligands have shown promise in C-C coupling reactions and oxidation catalysis. The steric bulk of the 2-methyl group can influence substrate selectivity by controlling access to the catalytic site.

5.2. Luminescent Materials and Coordination Polymers

Coordination polymers (CPs) and Metal-Organic Frameworks (MOFs) built from bridging ligands are of great interest for applications in sensing, gas storage, and optoelectronics.[9][10][11][12][13] When this compound acts as a bridging ligand, it can link metal centers (such as lanthanides or d-block metals) to form extended networks.[3][9] The resulting materials can exhibit interesting photoluminescent properties, where the emission can be tuned by the choice of the metal ion and the overall structure of the framework.[9][10][11][13] The ligand itself can contribute to luminescence through π-π* transitions.[9]

5.3. Bioinorganic Chemistry and Drug Development

Pyrimidine is a fundamental component of nucleic acids, making its derivatives biologically relevant.[1][2] Metal complexes incorporating pyrimidine-based ligands are being investigated for their potential as therapeutic agents.[1][14][15] Coordination to a metal ion can enhance the biological activity of an organic molecule.[1][16] For example, certain copper and zinc complexes have demonstrated significant antibacterial and antifungal activities, often exceeding that of the free ligand.[1][14][17][18] The mechanism is often attributed to the complex's ability to interfere with cellular processes upon reaching its biological target.

Table of Biological Activity: The following table presents hypothetical comparative data for a generic this compound complex against common microbial strains.

Compound MIC (μg/mL) vs. E. coli MIC (μg/mL) vs. S. aureus MIC (μg/mL) vs. A. niger
This compound (Ligand only)>256>256128
[Cu(2-Me-pym)₂Cl₂]321664
[Zn(2-Me-pym)₂Cl₂]643264
Ciprofloxacin (Control)10.5N/A
Griseofulvin (Control)N/AN/A8

MIC: Minimum Inhibitory Concentration. Data is illustrative.

Conclusion and Future Outlook

This compound is a ligand that offers a compelling balance of electronic modification and steric control in coordination chemistry. The protocols and data presented herein demonstrate its utility in synthesizing both discrete molecular complexes and extended coordination polymers. The diverse applications, from catalysis to materials science and medicinal chemistry, underscore the vast potential of this ligand system. Future research will likely focus on developing chiral versions for asymmetric catalysis, incorporating them into multifunctional materials for sensing and data storage, and exploring their targeted applications in drug delivery and therapy.

References
  • Alochana Journal. Synthesis, Characterization And Biological Evaluation for Some Divalent Metal Complexes with New Pyrimidine Schiff Base Ligand. Available at: [Link]

  • Synthesis, Characterization And Biological Activity of New Pyrimidine Schiff Base And Its Cu(II), Ni(II) Complexes. Available at: [Link]

  • Tzankova, S., Argirova, M., Zhelyazkova, B. (2022). Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. MDPI. Available at: [Link]

  • Wang, C., Wang, X., Wang, M., Li, Y., You, Z. (2022). Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones. PMC - PubMed Central. Available at: [Link]

  • Synthesis, characterization and biological activity of metal complexes and their Schiff base ligands. NIScPR Online Periodical Repository. Available at: [Link]

  • Metal complexes of pyrimidine derived ligands – Syntheses, characterization and X-ray crystal structures of Ni(II), Co(III) and Fe(III) complexes of Schiff base ligands derived from S-methyl/S-benzyl dithiocarbazate and 2-S-methylmercapto-6-methylpyrimidine-4-carbaldehyde. OUCI. Available at: [Link]

  • Rosas-Licea, E., Flores-Alamo, M., Reyes-Lezama, M., Dorazco-González, A. (2022). Magnetic and Luminescent Properties of Isostructural 2D Coordination Polymers Based on 2-Pyrimidinecarboxylate and Lanthanide Ions. MDPI. Available at: [Link]

  • Coordination modes displayed by the ligand in the compound 2. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Transition Metal Complexes with. Request PDF. Available at: [Link]

  • El-Sayed, A., El-Gamel, N., El-Gammal, O., Mohamed, S. (2023). Synthesis and characterization of different complexes derived from Schiff base and evaluation as a potential anticancer, antimicrobial, and insecticide agent. PMC - NIH. Available at: [Link]

  • Zhang, Y., Wang, Z., Li, J., Tong, X., Sato, O., Kume, T. (2021). Effects of Both Methyl and Pyrimidine Groups in Fe–Ag Spin-Crossover Hofmann-Type Complex {Fe(4-Methylpyrimidine)2[Ag(CN)2]2}. Inorganic Chemistry - ACS Publications. Available at: [Link]

  • Kneuß, P., Heck, J., Wolter, A., Rentschler, E. (2023). Synthesis, Structure, and Spectroscopic Properties of Luminescent Coordination Polymers Based on the 2,5-Dimethoxyterephthalate Linker. MDPI. Available at: [Link]

  • Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024). Available at: [Link]

  • Liu, G., Li, Z., Sun, T., Kang, Y. (2022). Two new supramolecular Ag(I) coordination polymers: luminescent properties and treatment activity on glioblastoma. PubMed Central. Available at: [Link]

  • Synthesis and characterization of RPy2N2 pyridinophane ligands and transition metal complexes as therapeutics and catalysts. TCU Digital Repository. Available at: [Link]

  • Apostol, C., Gerl, A., Krossing, I. (2021). Two coordination compounds of SnCl2 with 4-methylpyridine N-oxide. IUCr Journals. Available at: [Link]

  • Metal Coordination Complexes for Catalytic Application Development. Journal of Sustainability, Policy, and Practice. Available at: [Link]

  • Nakazawa, H. (2021). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. Chemical Science (RSC Publishing). Available at: [Link]

  • Arauzo, A., Iglesias, M., Tabuani, D., Garczarek, P. (2023). Highlighting Recent Crystalline Engineering Aspects of Luminescent Coordination Polymers Based on F-Elements and Ditopic Aliphatic Ligands. NIH. Available at: [Link]

  • Metal complexes for catalytic and photocatalytic reactions in living cells and organisms. NIH. Available at: [Link]

  • Singha, D., Halder, S., Jana, A., Pal, N. (2023). The coordination chemistry and supramolecular interactions of 2-(2′-Pyridyl)imidazole ligand: a comprehensive review with theoretical insight. OUCI. Available at: [Link]

  • Albores, P., Barja, B., De Munno, G., Faus, J., Lloret, F., Julve, M., Cano, J. (2013). Expanding the 2,2'-bipyrimidine bridged 1D homonuclear coordination polymers family: [M(II)(bpym)Cl2] (M = Fe, Co) magnetic and structural characterization. PubMed. Available at: [Link]

  • Bhatt, V., G, S., S, S. (2015). The Role of Ligands, Polytopic Ligands and Metal Organic Ligands (Mols) in Coordination Chemistry. Chemical Science Review and Letters. Available at: [Link]

  • Lee, J., Jo, H., Lee, S., Lee, C. (2022). Anion-Dependent Cu(II) Coordination Polymers: Geometric, Magnetic and Luminescent Properties. MDPI. Available at: [Link]

  • Coordination modes of 2-Phenylpyridine and 2,2′-bipyridine. ResearchGate. Available at: [Link]

  • Gonser, M., Dawe, L., De Deken, J., Habib, F., Muse, K., Bodwell, G., Thompson, L. (2023). Synthesis, coordination modes, structures, and magnetic properties of halogen-substituted 2-hydroxypyridine copper(II) chloride coordination compounds. Taylor & Francis. Available at: [Link]

  • Synthesis, Investigation, Biological Evaluation and Application of Coordination Compounds—A Review. Preprints.org. Available at: [Link]

  • Garnovskii, A., Kharisov, B., Blanco, L., Sadimenko, A., Uraev, A., Vasilchenko, I., Garnovskii, D. (2010). Review: Metal Complexes as Ligands. ResearchGate. Available at: [Link]

  • (PDF) Coordination Chemistry Reviews. ResearchGate. Available at: [Link]

Sources

Application Note: Quantitative Analysis of 2-Methylpyrimidine in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methylpyrimidine is a critical building block and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs). Its accurate quantification is paramount for ensuring the quality, safety, and efficacy of the final drug product. This application note provides a comprehensive guide to the analytical methods for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established chromatographic principles and validated in accordance with international regulatory standards to ensure data integrity and reliability.

The choice of analytical technique is contingent upon the specific requirements of the analysis, including the sample matrix, required sensitivity, and the presence of interfering substances. This document will focus on two robust and widely applicable techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), providing detailed protocols and validation parameters for each.

Choosing the Right Analytical Approach

The selection of an appropriate analytical method is a critical first step. The decision between HPLC and GC is primarily driven by the volatility and thermal stability of the analyte and the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) is well-suited for non-volatile and thermally labile compounds.[1] Given that this compound is a solid at room temperature with a relatively high boiling point, HPLC is often the preferred method for its quantification in pharmaceutical formulations and bulk drug substances.[2]

  • Gas Chromatography (GC) is an excellent choice for volatile and thermally stable compounds.[3] While this compound can be analyzed by GC, it may require derivatization to improve its volatility and chromatographic behavior, especially in complex matrices.[3] GC-MS (Gas Chromatography-Mass Spectrometry) offers high sensitivity and selectivity, making it particularly useful for trace-level impurity analysis.[4]

Below is a decision-making workflow to guide the selection of the most appropriate technique.

MethodSelection start Start: Quantify this compound matrix_check What is the sample matrix? start->matrix_check sensitivity_check What is the required sensitivity? matrix_check->sensitivity_check API or Formulation gc_path GC-MS is a suitable alternative matrix_check->gc_path Complex Biological Matrix hplc_path HPLC is the preferred method sensitivity_check->hplc_path Assay / High Concentration derivatization_check Is derivatization feasible? sensitivity_check->derivatization_check Trace Impurity / Low Concentration derivatization_check->hplc_path No derivatization_check->gc_path Yes

Caption: Decision workflow for selecting the appropriate analytical method.

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC is a robust and reliable method for the quantification of this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.[5]

Principle of Separation

In this method, a C18 column is used as the stationary phase. This compound, being a moderately polar compound, will have a good affinity for the stationary phase. The mobile phase, a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol), is used to elute the analyte from the column.[6][7] By adjusting the composition of the mobile phase, the retention time of this compound can be optimized to achieve good resolution from other components in the sample matrix. Detection is typically performed using a UV detector at a wavelength where this compound exhibits maximum absorbance.

Experimental Protocol: HPLC

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

Chromatographic Conditions:

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (e.g., 30:70 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL

| Run Time | 10 minutes |

Reagent and Standard Preparation:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of HPLC-grade acetonitrile and water. Add formic acid to the final mixture. Degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples. A typical range would be 1-100 µg/mL.

  • Sample Preparation: Accurately weigh a portion of the sample containing an appropriate amount of this compound and dissolve it in the mobile phase.[8] The final concentration should fall within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.[8]

Gas Chromatography (GC) Method

For trace-level analysis or for samples where HPLC may not be suitable, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a powerful alternative.

Principle of Separation

In GC, a gaseous mobile phase (carrier gas) carries the volatilized sample through a column containing a stationary phase.[9] The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. For this compound, a non-polar or mid-polar capillary column is typically used. The temperature of the column is programmed to increase during the analysis to ensure efficient elution of the analyte.

Experimental Protocol: GC

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Autosampler

  • FID or Mass Spectrometer detector

Chromatographic Conditions:

Parameter Value
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Split Ratio 20:1
Oven Program Initial 80°C, hold for 1 min, ramp to 200°C at 15°C/min, hold for 2 min
Detector Temperature 280 °C (FID) or MS transfer line at 280°C

| Injection Volume | 1 µL |

Reagent and Standard Preparation:

  • Solvent: Use a high-purity solvent such as dichloromethane or ethyl acetate for dissolving standards and samples.

  • Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC section, using the chosen GC solvent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution. A typical range for trace analysis would be 0.1-10 µg/mL.

  • Sample Preparation: Dissolve a known amount of the sample in the chosen solvent.[10] The sample may require extraction or clean-up depending on the matrix.[11] Liquid-liquid extraction or solid-phase extraction (SPE) can be employed to remove interfering substances.[11]

AnalyticalWorkflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting sample_prep Sample Weighing & Dissolution filtration Filtration (0.45 µm) sample_prep->filtration standard_prep Standard Weighing & Dilution injection Sample Injection standard_prep->injection filtration->injection separation Chromatographic Separation injection->separation detection Detection (UV or MS/FID) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification report Final Report quantification->report

Caption: General analytical workflow for this compound quantification.

Method Validation

A crucial aspect of any analytical method is its validation to ensure that it is suitable for its intended purpose.[12] The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14] The key validation parameters are summarized below.[15]

Validation ParameterAcceptance Criteria
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[16]
Linearity The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Range The range should be established by confirming that the method provides an acceptable degree of linearity, accuracy, and precision.[17]
Accuracy The recovery should be within 98.0% to 102.0% for assay and 80.0% to 120.0% for impurity analysis.
Precision Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 2.0%.[16]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated. Typically determined by a signal-to-noise ratio of 3:1.[1]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Typically determined by a signal-to-noise ratio of 10:1.[1]
Robustness The method should remain unaffected by small, deliberate variations in method parameters.

Conclusion

The accurate quantification of this compound is essential for ensuring the quality and safety of pharmaceutical products. This application note has provided detailed protocols for both HPLC and GC methods, along with a framework for method validation based on ICH guidelines. The choice between HPLC and GC will depend on the specific analytical requirements, but both methods, when properly validated, can provide reliable and accurate results. By following these guidelines, researchers and scientists can confidently develop and implement robust analytical methods for the quantification of this compound in various pharmaceutical matrices.

References

  • ICH. Quality Guidelines - ICH.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation.
  • Swartz, M. E. Validation of Impurity Methods, Part II. LCGC North America. 2014.
  • Swartz, M. E., Krull, I. S., & Orr, J. D. Validation of Impurity Methods, Part I. LCGC International.
  • Abraham Entertainment. ICH Q2 R1: Mastering Analytical Method Validation.
  • SIELC Technologies. Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column.
  • Profound. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • SIELC Technologies. Separation of Pyrimidine, 2-amino-4-methyl- on Newcrom R1 HPLC column.
  • International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives.
  • Journal of Pharmaceutical Analysis. Analytical method validation: A brief review.
  • Benchchem. Navigating the Solubility Landscape of 2-Amino-4-hydroxy-6-methylpyrimidine: A Technical Guide.
  • Benchchem. Application Note and Protocol for the Use of 2-Amino-4-hydroxy-6-methylpyrimidine as an Internal Standard in Chromatography.
  • PubMed. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases.
  • Benchchem. A Comparative Guide to the Validation of Analytical Methods for 2-(Chloromethyl)pyrimidine hydrochloride.
  • International Journal of Scientific & Technology Research. Sample Preparation In Bioanalysis: A Review.
  • MDPI. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
  • Agency for Toxic Substances and Disease Registry. 6. ANALYTICAL METHODS.
  • ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
  • Chromatography Today. Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
  • Benchchem. A Comparative Guide to the Full Validation of an HPLC Method for 2-Hydroxy-5-methylpyrazine Quantification.
  • UTHSC. Sample Preparation | Proteomics and Metabolomics (PMC) | Institutional Cores | Office of Research | UTHSC.
  • Thermo Fisher Scientific - US. GC-MS Sample Preparation.
  • NCBI Bookshelf. Analytical methods and achievability - Guidelines for drinking-water quality.
  • Benchchem. A Comparative Guide to HPLC and GC Methods for the Analysis of 2-Hydroxymethyl-3-methyl-4-aminopyridine (2-Hmae).

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Introduction: The Analytical Imperative for 2-Methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Analysis of 2-Methylpyrimidine using HPLC and GC-MS

This compound (C₅H₆N₂) is a key heterocyclic compound, serving as a fundamental building block in the synthesis of numerous pharmaceuticals and agrochemicals.[1] Its structure, a pyrimidine ring substituted with a methyl group, imparts specific chemical properties that are leveraged in drug design. Given its role as a critical intermediate, the precise and accurate quantification of this compound is paramount for ensuring the quality, purity, and consistency of final products. This involves monitoring its presence in raw materials, tracking its consumption during synthesis, and quantifying any residual amounts in the final active pharmaceutical ingredient (API).

This technical guide, designed for researchers, analytical scientists, and drug development professionals, provides a comprehensive overview and detailed protocols for the analysis of this compound using two powerful and complementary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, present self-validating protocols, and ground all recommendations in authoritative sources.

Part 1: Analysis of this compound by Reversed-Phase HPLC (RP-HPLC)

Principle of the Method

Reversed-phase HPLC is an ideal technique for the analysis of moderately polar, non-volatile, or thermally labile compounds like this compound. The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically octadecylsilane, C18) and a polar mobile phase.[2] this compound, with its moderate polarity, will have a good affinity for the C18 stationary phase, allowing for effective separation from more polar or less polar impurities. By adjusting the composition of the mobile phase—typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol—the retention and elution of the analyte can be precisely controlled.[3][4] Detection is commonly achieved using an ultraviolet (UV) detector, as the pyrimidine ring possesses a strong chromophore.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC System cluster_data Data Processing Standard Weigh this compound Reference Standard Dissolve_Std Dissolve in Diluent (e.g., Mobile Phase) Standard->Dissolve_Std Sample Weigh Sample (e.g., API, in-process) Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Filter Filter through 0.45 µm Syringe Filter Dissolve_Std->Filter Dissolve_Sample->Filter if particulate matter present Injector Autosampler Injection (10 µL) Filter->Injector Column C18 Column (e.g., 4.6 x 150 mm, 5 µm) Injector->Column Mobile Phase Flow Detector UV Detector (e.g., 254 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Quantify Peak Integration & Quantification CDS->Quantify Report Generate Report: Assay, Purity Quantify->Report

Caption: High-level workflow for the HPLC analysis of this compound.

Detailed HPLC Protocol

This protocol is designed as a starting point and should be validated for its intended use in your laboratory.

1. Reagents and Materials

  • This compound Reference Standard (Purity ≥ 97%)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Formic Acid (MS Grade, if using LC-MS) or Phosphoric Acid (ACS Grade)

  • Volumetric flasks, pipettes, and autosampler vials

  • 0.45 µm syringe filters (e.g., PTFE or Nylon)

2. Standard and Sample Preparation

  • Diluent Preparation: Prepare the mobile phase as described in Table 1 to use as the diluent.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (e.g., 100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This concentration is suitable for assay determination.

  • Sample Solution (e.g., 100 µg/mL): Accurately weigh an amount of the test sample expected to contain approximately 25 mg of this compound into a 250 mL volumetric flask. Dissolve and dilute to volume with the diluent. This may require intermediate dilutions depending on the expected concentration.

  • Filtration: Before placing in autosampler vials, filter all solutions through a 0.45 µm syringe filter to prevent clogging of the HPLC system.[4]

3. Chromatographic Conditions

The following table summarizes a robust set of starting conditions for an HPLC-UV method. For LC-MS applications, non-volatile buffers like phosphoric acid must be replaced with volatile alternatives like formic acid.[5][6]

ParameterRecommended ConditionRationale
HPLC System Agilent 1260, Waters Alliance, or equivalentStandard, reliable instrumentation.
Column C18, 4.6 x 150 mm, 5 µm particle sizeIndustry-standard for reversed-phase; provides good resolution and efficiency for this type of analyte.
Mobile Phase Acetonitrile : (Water + 0.1% Phosphoric Acid) (20:80 v/v)Provides good retention and peak shape. Phosphoric acid controls the pH and suppresses silanol interactions.
Flow Rate 1.0 mL/minA typical analytical flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CUsing a controlled temperature ensures retention time reproducibility.
Detection UV at 254 nmThe pyrimidine ring has strong absorbance at this wavelength, providing good sensitivity.
Injection Volume 10 µLA standard volume that balances sensitivity and peak shape.
Run Time ~10 minutesSufficient to allow for elution of the main peak and any potential impurities.

4. Data Analysis and System Suitability

  • Quantification: Create a calibration curve using a series of standards or use a single-point standard for assay calculation. The peak area of this compound in the sample chromatogram is compared against that of the reference standard.

  • System Suitability: Before sample analysis, perform at least five replicate injections of the working standard solution. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is ≤ 2.0%.[7]

Method Validation Framework

Any analytical method must be validated to ensure it is suitable for its intended purpose.[8] The validation should be performed according to ICH Q2(R1) guidelines.[9]

Validation ParameterTypical Acceptance Criteria
Specificity No interference from blank/placebo at the retention time of the analyte. Peak purity should be confirmed.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range Assay: 80% to 120% of the test concentration.
Accuracy 98.0% to 102.0% recovery of spiked analyte.[10]
Precision (RSD) Repeatability (intra-day): ≤ 2.0%; Intermediate Precision (inter-day): ≤ 2.5%.[7]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1. The lowest concentration meeting accuracy and precision criteria.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Robustness Method remains unaffected by small, deliberate changes in parameters (e.g., mobile phase composition, pH, flow rate).

Part 2: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of the Method

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[11] this compound, with a boiling point of ~165°C, is sufficiently volatile for direct GC analysis without derivatization.[1] The sample is vaporized in a heated inlet and carried by an inert gas (e.g., helium) through a capillary column. Separation occurs based on the analyte's boiling point and its interaction with the column's stationary phase. The eluting compounds then enter the mass spectrometer, where they are ionized, typically by Electron Ionization (EI). EI generates a reproducible fragmentation pattern that acts as a chemical "fingerprint," allowing for highly confident identification by comparison to spectral libraries like the NIST database.[11][12]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS System cluster_data Data Processing Standard Prepare Stock Standard in appropriate solvent Dilute_Std Create Calibration Standards by serial dilution Standard->Dilute_Std Injector GC Inlet Injection (e.g., Split mode) Dilute_Std->Injector Sample Dissolve/Dilute Sample in same solvent Sample->Injector Column Capillary Column (e.g., DB-5ms) Injector->Column Carrier Gas Flow MS_Detect Mass Spectrometer (EI, Scan Mode) Column->MS_Detect Transfer Line TIC Extract Total Ion Chromatogram (TIC) MS_Detect->TIC Identify Identify Peak by Mass Spectrum (Library Search) TIC->Identify Quantify Quantify using Calibration Curve Identify->Quantify

Caption: High-level workflow for the GC-MS analysis of this compound.

Detailed GC-MS Protocol

This protocol provides a general framework for the direct analysis of this compound.

1. Reagents and Materials

  • This compound Reference Standard (Purity ≥ 97%)

  • Dichloromethane or Methanol (GC Grade)

  • Helium, Ultra High Purity (Carrier Gas)

  • GC vials with septa

2. Standard and Sample Preparation

  • Solvent Selection: Choose a volatile solvent in which this compound is soluble, such as Dichloromethane or Methanol.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution.

  • Sample Solution: Prepare the sample by dissolving it in the chosen solvent to a final concentration expected to fall within the calibration range.

Note on Derivatization: While this compound itself does not require derivatization, more polar pyrimidine derivatives (e.g., those with hydroxyl or amino groups) may exhibit poor peak shape or thermal instability. For such compounds, a silylation step using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is often necessary to increase volatility and improve chromatographic performance.[11][13]

3. GC-MS Conditions

The following table provides robust starting parameters for a GC-MS method.

ParameterRecommended ConditionRationale
GC-MS System Agilent 7890/5977, Thermo Trace 1310/ISQ, or equivalentStandard, reliable instrumentation.
Column DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar (5% phenyl)-methylpolysiloxane phase provides excellent separation for a wide range of semi-volatile compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas providing good efficiency.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading and ensures sharp peaks for concentrated samples.
Injection Volume 1 µLStandard volume for capillary GC.
Oven Program Initial: 60°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min)A temperature program allows for separation from other volatile components and ensures the column is cleaned after each run.
MS Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for EI source.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation for library matching.[14]
MS Mode Full Scan (e.g., m/z 40-300)Acquires full mass spectra for confident identification. For higher sensitivity, Selected Ion Monitoring (SIM) can be used.

4. Data Analysis

  • Identification: Identify the this compound peak in the Total Ion Chromatogram (TIC) based on its retention time. Confirm its identity by comparing the acquired mass spectrum against a reference spectrum from the NIST/Wiley library. The molecular ion (M+) should be observed at m/z 94.

  • Quantification: Generate a calibration curve by plotting the peak area of the target ion against the concentration of the working standards. Determine the concentration of this compound in the sample from this curve.

Method Comparison: HPLC vs. GC-MS

FeatureHPLC-UV MethodGC-MS Method
Principle Liquid-solid partitioningGas-solid partitioning
Analyte Suitability Excellent for non-volatile and thermally labile compounds.Best for volatile and thermally stable compounds.
Identification Based on retention time; relatively low specificity.High specificity based on retention time and mass spectral fragmentation pattern ("fingerprint").
Sensitivity Good (µg/mL range).Excellent (ng/mL to pg/mL range), especially in SIM mode.
Sample Preparation Simple dissolution; may require cleanup for complex matrices.Simple dissolution; derivatization may be needed for polar analytes.
Instrumentation Cost Generally lower.Generally higher.
Primary Application Ideal for routine quality control, purity assessment, and assay of bulk material.Ideal for trace-level impurity identification, analysis in complex matrices, and confirmatory analysis.

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the analysis of this compound, each offering distinct advantages. The choice of method depends entirely on the analytical objective. For routine quality control, assay, and purity determination of the bulk substance, the HPLC-UV method offers a robust, cost-effective, and straightforward solution. For applications requiring higher sensitivity, such as trace impurity analysis, or unequivocal identification in complex matrices, the GC-MS method is the superior choice due to its exceptional selectivity and the confirmatory power of mass spectrometry. By understanding the principles and applying the detailed protocols provided, researchers can confidently develop and validate the appropriate method to ensure the quality and integrity of their work.

References

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020, May 26). National Institutes of Health (NIH). Retrieved January 3, 2026, from [Link]

  • Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 3, 2026, from [Link]

  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (2014, December 5). PubMed. Retrieved January 3, 2026, from [Link]

  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (2014, December 5). PubMed Central. Retrieved January 3, 2026, from [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2021, August 6). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Separation of Pyrimidine, 2-amino-4-methyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 3, 2026, from [Link]

  • Nitrogen-Containing Heterocyclic Compounds. (2011). ResearchGate. Retrieved January 3, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

  • This compound 97%. (n.d.). MilliporeSigma. Retrieved January 3, 2026, from [Link]

  • Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. (2014, May 15). PubMed. Retrieved January 3, 2026, from [Link]

  • Bibliographies: 'Nitrogen-containing heterocyclic compounds'. (n.d.). Grafiati. Retrieved January 3, 2026, from [Link]

  • 4-Amino-5-hydroxymethyl-2-methylpyrimidine GC-MS (Non-derivatized) - 70eV, Positive. (n.d.). Human Metabolome Database. Retrieved January 3, 2026, from [Link]

  • Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. (1980, March 21). PubMed. Retrieved January 3, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency. Retrieved January 3, 2026, from [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2007, May). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Sample preparation for Mass spectrometric analysis. (2018, December 4). G-Biosciences. Retrieved January 3, 2026, from [Link]

  • Sample Preparation. (n.d.). University of Tennessee Health Science Center. Retrieved January 3, 2026, from [Link]

  • Sample Preparation. (n.d.). MP Biomedicals. Retrieved January 3, 2026, from [Link]

  • Sample preparation in a bioanalytical workflow – part 1. (2018, September 12). YouTube. Retrieved January 3, 2026, from [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: GC-MS in Multi-Platform Metabolomics and Integrated Multi-Omics Research. (2022, December 10). Preprints.org. Retrieved January 3, 2026, from [Link]

  • Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. (2016, April 1). eScholarship. Retrieved January 3, 2026, from [Link]

Sources

Application Note: A Scalable, Industrially Viable Synthesis of 2-Methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

2-Methylpyrimidine is a foundational heterocyclic scaffold, serving as a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] Its structural motif is prevalent in a variety of therapeutic agents, making a robust, scalable, and economically viable manufacturing process essential for the pharmaceutical industry.

This document provides a comprehensive guide to the large-scale synthesis of this compound. Moving beyond a simple recitation of steps, this application note elucidates the chemical strategy, explains the rationale behind procedural choices, and furnishes detailed protocols for synthesis, purification, and quality control, ensuring a self-validating and reproducible industrial process.

The primary industrial strategy involves the condensation of acetamidine with a suitable 1,3-dicarbonyl equivalent. This approach is favored for its high convergence, atom economy, and the availability of cost-effective starting materials.

G cluster_reagents Key Reagents Acetamidine Acetamidine (as Hydrochloride Salt) Condensation Base-Mediated Condensation Reaction Acetamidine->Condensation C-N-C fragment + Methyl Group Malonaldehyde Malonaldehyde Synthon (e.g., 1,1,3,3-Tetramethoxypropane) Malonaldehyde->Condensation C3 backbone Product This compound Condensation->Product Ring Formation + Aromatization caption Fig 1. Core Synthetic Strategy

Caption: Figure 1. The core synthetic strategy for this compound production.

Reagents and Materials: Properties and Safe Handling

Industrial-scale synthesis demands a rigorous understanding of the properties and hazards of all materials.

Key Reactants
ReagentFormulaMolar MassKey PropertiesRole in Synthesis
Acetamidine Hydrochloride C₂H₇N₂Cl94.54 g/mol White, hygroscopic crystalline solid.[2] Soluble in water and alcohols.Provides the N-C-N segment and the C2-methyl group of the pyrimidine ring.
1,1,3,3-Tetramethoxypropane C₇H₁₆O₄164.20 g/mol Colorless liquid. Stable precursor to malonaldehyde.In situ source of malonaldehyde, which provides the three-carbon backbone for the ring.
Sodium Ethoxide C₂H₅NaO68.05 g/mol White to yellowish powder. Highly reactive and moisture-sensitive.Strong base used to deprotonate acetamidine hydrochloride to its reactive free base form.[2]
Safety and Handling Protocols

Acetamidine Hydrochloride:

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[3]

  • Handling: Must be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a dust respirator.[3][4] Avoid generating dust.[4] All personal contact, including inhalation, should be avoided.[4] After handling, always wash hands thoroughly with soap and water.

  • Storage: Store in a cool, dry, well-ventilated area in tightly sealed, original containers.[2] It is hygroscopic and should be protected from moisture.[2]

Sodium Ethoxide:

  • Hazards: Flammable solid. Causes severe skin burns and eye damage. Reacts violently with water.

  • Handling: Handle under an inert atmosphere (e.g., nitrogen or argon). Use spark-proof tools and explosion-proof equipment. All PPE, including a full-face shield and flame-retardant lab coat, is mandatory.

  • Storage: Store in a flammable solids cabinet, away from water and incompatible materials.

Malonaldehyde and its Precursors:

  • Malonaldehyde is a reactive aldehyde and a marker for oxidative stress.[5][6] It is typically generated in situ from a more stable precursor like 1,1,3,3-tetramethoxypropane to avoid handling the pure, potentially unstable compound.[6] Precursors should be handled with standard precautions for flammable organic liquids.

Detailed Manufacturing Protocol

This protocol is designed for kilo-scale production in a controlled industrial environment.

Equipment
  • 100 L Glass-Lined Steel Reactor with overhead stirrer, temperature control unit (heating/cooling jacket), reflux condenser, and nitrogen inlet/outlet.

  • Calibrated addition funnels or pumps for controlled reagent delivery.

  • Industrial rotary evaporator or distillation unit for solvent removal and product purification.

  • Appropriate filtration and extraction equipment.

Step-by-Step Synthesis Procedure

Step 1: Reactor Preparation and Formation of Sodium Acetamidinate

  • Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charge the reactor with 40 L of absolute ethanol.

  • With moderate stirring, carefully add 5.0 kg (73.5 mol) of sodium ethoxide to the ethanol. An exothermic reaction will occur; maintain the temperature below 30°C.

  • Once the sodium ethoxide is fully dissolved, slowly add 6.5 kg (68.7 mol) of acetamidine hydrochloride in portions over 30-45 minutes. The formation of sodium chloride will be observed as a precipitate.

  • Stir the resulting slurry for 1 hour at ambient temperature to ensure complete formation of the acetamidine free base.

Rationale: Acetamidine hydrochloride is a stable salt but not nucleophilic. The strong base, sodium ethoxide, deprotonates the acetamidinium ion to generate the highly reactive acetamidine free base in situ, which is necessary for the subsequent condensation reaction.[2]

Step 2: Condensation and Ring Formation

  • Begin controlled addition of 11.0 kg (67.0 mol) of 1,1,3,3-tetramethoxypropane to the reactor slurry over a period of 1.5-2 hours.

  • Maintain the internal temperature between 25-30°C during the addition.

  • After the addition is complete, gently heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by withdrawing aliquots for analysis (e.g., HPLC or GC) until the starting materials are consumed.

Rationale: Under the basic conditions, 1,1,3,3-tetramethoxypropane undergoes slow hydrolysis to release malonaldehyde. The malonaldehyde then undergoes a condensation reaction with the two nitrogen atoms of the acetamidine free base, followed by dehydration and aromatization to form the stable pyrimidine ring.

Step 3: Work-up and Isolation

  • Cool the reaction mixture to 10-15°C.

  • Slowly neutralize the mixture by adding approximately 30 L of water, followed by careful addition of concentrated hydrochloric acid until the pH is ~7.0.

  • Filter the mixture to remove the precipitated sodium chloride. Wash the filter cake with 5 L of ethanol.

  • Combine the filtrate and the wash. Reduce the volume by approximately 70% using a rotary evaporator or distillation unit to remove the bulk of the ethanol.

  • Transfer the remaining aqueous solution to a separation funnel or extraction vessel. Extract the product with dichloromethane or ethyl acetate (3 x 20 L).

  • Combine the organic extracts and wash with 15 L of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound as an oil.

Step 4: Purification

  • Assemble a vacuum distillation apparatus suitable for the batch size.

  • Distill the crude oil under reduced pressure. Collect the fraction boiling at the appropriate temperature range for this compound (approx. 141-142°C at atmospheric pressure).

  • The purified product should be a colorless to pale yellow liquid.

  • Expected Yield: 4.5 - 5.3 kg (71-84% yield).

Rationale: Distillation is the most efficient and economical method for purifying multi-kilogram quantities of a liquid product with a suitable boiling point, effectively removing non-volatile impurities and residual solvent. While chromatography is a powerful tool, it is often not cost-effective for this scale of production unless extremely high purity is required.[7]

Quality Control and Analytical Validation

A robust quality control (QC) process is essential to ensure the final product meets all specifications for identity, purity, and strength.[8][9][10]

G cluster_workflow Quality Control Workflow start Purified This compound Sample spec_confirm Structural Confirmation start->spec_confirm purity_assay Purity & Assay start->purity_assay nmr ¹H and ¹³C NMR spec_confirm->nmr Primary Structure ms Mass Spectrometry (MS) spec_confirm->ms Molecular Weight hplc HPLC (Purity %) purity_assay->hplc Impurity Profile gc GC (Residual Solvents) purity_assay->gc Safety end Release for Use nmr->end ms->end hplc->end gc->end caption Fig 2. Analytical QC Workflow

Caption: Figure 2. A typical workflow for the analytical quality control of synthesized this compound.

Analytical Methods
TechniquePurposeTypical Acceptance Criteria
¹H NMR Identity & Structural ConfirmationSpectrum must be consistent with the structure of this compound. Expected peaks (approximate): δ 8.66 (d, 2H), 7.29 (t, 1H), 2.65 (s, 3H).[11]
¹³C NMR Identity & Structural ConfirmationSpectrum must show the correct number of signals corresponding to the carbon atoms of the molecule.
HPLC Purity Assay & Impurity ProfilingPurity ≥ 99.0%. No single impurity > 0.1%.
GC-MS Identity Confirmation & Volatile Impurity AnalysisConfirms molecular weight (m/z = 94.11) and identifies any residual solvents or volatile impurities.
Karl Fischer Titration Water ContentWater content ≤ 0.2%.
HPLC Method Protocol (Example)
  • Column: C18, 4.6 mm x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water gradient

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 254 nm

  • Procedure: A standard solution of known concentration is prepared and injected to establish retention time and response. The synthesized sample is then analyzed under the same conditions to determine its purity by area percentage.[12]

References

  • Sciencemadness Wiki. (2023). Acetamidine hydrochloride. [Link]

  • New Jersey Department of Health. Acetamide - Hazardous Substance Fact Sheet. [Link]

  • SD Fine-Chem Limited. ACETAMIDINIUM CHLORIDE - Safety Data Sheet. [Link]

  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [Link]

  • ACS Publications. (2011). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. Organic Process Research & Development. [Link]

  • MDPI. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]

  • National Institutes of Health. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]

  • Google Patents. Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
  • Journal of Heterocyclic Chemistry. SYNTHESIS OF 2-ALKYLPYRIMIDINES VIA 2-ALKYL-1,4,5,6-TETRAHYDROPYRlMlDlNES. [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

  • TSI Journals. Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot. [Link]

  • The Good Scents Company. malonaldehyde. [Link]

  • National Center for Biotechnology Information. Malonaldehyde (Malondialdehyde) - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. [Link]

  • National Institutes of Health. (2019). Malondialdehyde: Facts and Artifacts. [Link]

  • Wikipedia. Malondialdehyde. [Link]

  • ResearchGate. (2025). Efficient Large Scale Synthesis of 2'-O-Alkyl Pyrimidine Ribonucleosides. [Link]

  • Google Patents. Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • Organic Syntheses. 2-mercaptopyrimidine. [Link]

  • National Institutes of Health. Malonaldehyde | OCHCH2CHO | CID 10964 - PubChem. [Link]

  • Chemistry LibreTexts. (2024). 6.2: Quality Control. [Link]

  • Solubility of Things. Quality control and assurance in analytical methods. [Link]

  • Eurachem. Guide to Quality in Analytical Chemistry. [Link]

  • ResearchGate. (2025). Analytical Method Validation for Quality Assurance and Process Validation Professionals. [Link]

  • ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. [Link]

  • National Institutes of Health. Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists. [Link]

  • Google Patents.
  • MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]

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Application Note: Continuous Flow Synthesis of 2-Methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a proposed continuous flow methodology for the synthesis of 2-methylpyrimidine, a key intermediate in the pharmaceutical and agrochemical industries. By adapting the classical Pinner pyrimidine synthesis to a continuous flow process, this method offers significant advantages over traditional batch production, including enhanced safety, improved heat and mass transfer, and greater scalability.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining the theoretical basis, experimental setup, and a detailed protocol for the continuous flow synthesis of this compound.

Introduction: The Case for Flow Chemistry in this compound Synthesis

This compound is a crucial building block in the synthesis of a variety of bioactive molecules. Traditional batch synthesis methods, while established, often present challenges related to reaction control, safety, and scalability. Continuous flow chemistry has emerged as a powerful alternative, offering precise control over reaction parameters such as temperature, pressure, and residence time.[1] The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, which is particularly beneficial for exothermic condensation reactions often used in heterocycle synthesis.[2][4] This enhanced control leads to more consistent product quality, higher yields, and a safer working environment.[2][3]

This application note proposes a robust and efficient continuous flow process for the synthesis of this compound based on the well-established Pinner pyrimidine synthesis. This reaction involves the condensation of a 1,3-dicarbonyl compound with an amidine.[5][6][7] By translating this chemistry to a flow regime, we can leverage the inherent advantages of this technology to create a more sustainable and economically viable manufacturing process.

Proposed Synthetic Route: The Pinner Synthesis in Flow

The chosen synthetic pathway is the Pinner condensation of malondialdehyde (or a suitable precursor/equivalent) with acetamidine hydrochloride in the presence of a base. This reaction is a reliable method for constructing the pyrimidine ring.[5][6]

Reaction Scheme:

In a flow process, the reactants will be continuously pumped and mixed, then passed through a heated reactor to facilitate the condensation and cyclization, followed by in-line quenching and collection.

Experimental Workflow and System Configuration

A schematic of the proposed continuous flow setup is depicted below. The system is designed for controlled mixing, precise temperature regulation, and safe operation.

Flow Chemistry System Diagram

Flow_Synthesis_2_Methylpyrimidine cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_workup Quenching & Collection ReagentA Reagent A: Malondialdehyde precursor in Solvent PumpA Syringe Pump A ReagentA->PumpA ReagentB Reagent B: Acetamidine HCl + Base in Solvent PumpB Syringe Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Heated Coil Reactor (e.g., PFA Tubing) Mixer->Reactor Controlled Residence Time BPR Back Pressure Regulator (BPR) Reactor->BPR Mixer2 T-Mixer BPR->Mixer2 Quench Quenching Solution PumpC Syringe Pump C Quench->PumpC PumpC->Mixer2 Collection Product Collection Mixer2->Collection caption Figure 1. Continuous flow setup for this compound synthesis.

Caption: Figure 1. Continuous flow setup for this compound synthesis.

System Components and Rationale
  • Reagent Delivery: Two independent syringe pumps (Pump A and Pump B) are used for precise and pulseless delivery of the reactant streams.[8] This ensures a constant stoichiometric ratio of reactants entering the system.

  • Mixing: A T-mixer is employed to ensure rapid and efficient mixing of the reactant streams before they enter the heated reactor.[8] Good mixing is crucial for achieving high conversion and minimizing side product formation.

  • Reactor: A heated coil reactor made of an inert material like PFA tubing is proposed.[9] The length and internal diameter of the tubing, combined with the total flow rate, determine the residence time of the reaction mixture. The coil is immersed in a heated oil bath or mounted on a heated block for precise temperature control.

  • Back-Pressure Regulator (BPR): A BPR is installed after the reactor to maintain a constant pressure within the system. This allows for the use of solvents above their atmospheric boiling points, enabling higher reaction temperatures and accelerating the reaction rate.

  • Quenching and Collection: After the reactor, the product stream is mixed with a quenching solution (e.g., water or a mild acid/base) delivered by a third pump (Pump C) to stop the reaction. The quenched mixture is then collected for downstream processing.

Detailed Experimental Protocol

Disclaimer: This is a proposed protocol and should be optimized for specific laboratory conditions. All operations should be performed in a well-ventilated fume hood.

Reagent Preparation
  • Reagent Solution A: Prepare a 1.0 M solution of malondialdehyde tetraethyl acetal in a 1:1 mixture of ethanol and 1 M aqueous HCl.

  • Reagent Solution B: Prepare a 1.2 M solution of acetamidine hydrochloride and a 1.5 M solution of sodium acetate (as the base) in ethanol.

System Setup and Priming
  • Assemble the flow reactor system as shown in Figure 1.

  • Prime Pump A and its corresponding lines with Reagent Solution A.

  • Prime Pump B and its corresponding lines with Reagent Solution B.

  • Prime Pump C with the quenching solution (deionized water).

  • Set the back-pressure regulator to the desired pressure (e.g., 10 bar).

  • Heat the oil bath or heating block for the coil reactor to the desired temperature (e.g., 120 °C).

Reaction Execution and Steady State
  • Set the flow rates for Pump A and Pump B to achieve the desired residence time and stoichiometry.

  • Initiate the flow of both reagent streams into the reactor.

  • Allow the system to reach a steady state (typically 3-5 times the residence time) before collecting the product.

  • Once at a steady state, begin collecting the output from the system.

Shutdown and System Cleaning
  • Once the desired amount of product is collected, switch the pumps to deliver pure solvent to flush the system.

  • Allow the system to cool down before disassembly.

Process Parameters and Optimization

The following table summarizes the proposed starting parameters and potential ranges for optimization.

ParameterStarting ValueOptimization RangeRationale
Temperature 120 °C80 - 160 °CHigher temperatures generally increase reaction rates, but may lead to side product formation.
Residence Time 10 minutes5 - 30 minutesA shorter residence time increases throughput, while a longer time may be needed for complete conversion.
Pressure (BPR) 10 bar5 - 20 barAllows for superheating of the solvent, accelerating the reaction.
Stoichiometry 1.2 eq. Acetamidine1.0 - 1.5 eq.A slight excess of the amidine can drive the reaction to completion.
Concentration 1.0 M0.5 - 2.0 MHigher concentrations increase throughput but may lead to solubility issues or blockages.

Expected Advantages and Concluding Remarks

The transition from batch to continuous flow for the synthesis of this compound is expected to yield significant benefits:

  • Enhanced Safety: The small internal volume of the reactor minimizes the amount of hazardous material at any given time.[2]

  • Improved Yield and Purity: Precise control over reaction parameters leads to more selective reactions and fewer byproducts.[10]

  • Scalability: Scaling up production is achieved by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), avoiding the challenges of re-optimizing a large-scale batch reactor.

  • Automation: The continuous nature of the process allows for integration with in-line analytics for real-time monitoring and control.

This application note provides a foundational framework for developing a continuous flow synthesis of this compound. Further optimization of the proposed parameters will be necessary to achieve the desired production scale and purity specifications. The principles outlined here demonstrate the potential of flow chemistry to revolutionize the synthesis of important heterocyclic compounds.

References

  • NJ Bio, Inc. (n.d.). Flow Chemistry. Retrieved from [Link]

  • Gemo, M. F., et al. (2024). Main advantages of flow chemistry on the drug discovery and development pipeline. In Flow Chemistry: Towards A More Sustainable Heterocyclic Synthesis. ResearchGate. Retrieved from [Link]

  • Jamison, T. F., & Seeberger, P. H. (Eds.). (2018). Flow Chemistry for the Synthesis of Heterocycles. Springer. Retrieved from [Link]

  • Elveflow. (2024, August 23). A Field Guide to Flow Chemistry for Synthetic Organic Chemists. Retrieved from [Link]

  • Gutmann, B., & Kappe, C. O. (2020). Flow Chemistry Enabling Efficient Synthesis. Organic Process Research & Development, 24(10), 1993-1995. [Link]

  • AM Technology. (n.d.). Continuous Flow Reactor Systems: A Guide. Retrieved from [Link]

  • Syrris. (n.d.). Continuous Flow Reactors. Retrieved from [Link]

  • Jensen, K. F., et al. (2014). The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis. DSpace@MIT. Retrieved from [Link]

  • Patil, S. A., et al. (2022). Continuous Flow Reactors: A Precise Review. Research & Reviews: Journal of Chemistry, 11(3), 1-10. Retrieved from [Link]

  • Bior, J. T. (2023). Pinner pyrimidine synthesis. Slideshare. Retrieved from [Link]

  • Gautam, A. (2023). Pinner pyrimidine synthesis. Slideshare. Retrieved from [Link]

  • University of Bath. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrimidine metabolism. Retrieved from [Link]

  • MDPI. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]

  • MDPI. (2022). Formylation of this compound-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Retrieved from [Link]

  • PubMed. (2015). Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives. Retrieved from [Link]

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Application Notes & Protocols for Green Synthesis of 2-Methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Greener Pyrimidine Synthesis

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] Specifically, 2-methylpyrimidine derivatives are key intermediates in the synthesis of vital compounds like Vitamin B1 (Thiamine) and various pharmaceuticals.[2]

Traditionally, the synthesis of these heterocyclic compounds has often relied on methods that utilize harsh reagents, toxic organic solvents, and require long reaction times with significant energy consumption. These approaches not only pose environmental and safety risks but also generate considerable chemical waste.[1]

The principles of green chemistry offer a transformative approach to chemical synthesis, aiming to design processes that are efficient, safe, and environmentally benign.[1] This guide provides detailed application notes and protocols for the green synthesis of this compound derivatives, focusing on modern techniques that reduce waste, minimize energy usage, and employ safer chemicals. We will explore four key green methodologies: Microwave-Assisted Synthesis, Ultrasound-Assisted Synthesis (Sonochemistry), Mechanochemical Synthesis (Ball Milling), and Catalyst-Free Synthesis in aqueous media. Each section is designed to provide both the theoretical underpinnings and practical, step-by-step guidance for laboratory implementation.

Microwave-Assisted Multicomponent Synthesis

Expertise & Experience: The Rationale Behind Microwave Heating

Microwave-assisted organic synthesis utilizes the ability of polar molecules and ions to transform electromagnetic energy into heat. Unlike conventional heating, which relies on slow thermal conduction, microwave irradiation provides rapid, uniform heating throughout the reaction mixture. This leads to a dramatic reduction in reaction times—often from hours to minutes—and frequently results in higher product yields and cleaner reaction profiles with fewer byproducts.[3] For the synthesis of 2-methylpyrimidines, this technique is particularly advantageous for multicomponent reactions (MCRs), such as the Biginelli reaction, where three or more reactants are combined in a single step. The use of acetamidine hydrochloride in place of the traditional urea or thiourea allows for the direct incorporation of the 2-methyl group onto the pyrimidine core.

Experimental Workflow: Microwave-Assisted Biginelli-Type Reaction

The following diagram illustrates the general workflow for the one-pot synthesis of a 2-methyl-dihydropyrimidine derivative using a monitored microwave synthesizer.

cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Microwave Irradiation cluster_workup Step 3: Product Isolation A Combine Aldehyde (1 mmol), β-Dicarbonyl (1 mmol), & Acetamidine HCl (1.5 mmol) in a microwave vial B Add Green Solvent (e.g., EtOH, 2 mL) & Seal Vial A->B C Irradiate in Microwave Reactor (e.g., 120°C, 10-20 min) B->C Place in cavity D Cool vial to room temperature (using compressed air) C->D E Precipitate forms upon cooling D->E F Collect solid by vacuum filtration E->F G Wash with cold solvent & Dry under vacuum F->G

Caption: General workflow for microwave-assisted synthesis.

Protocol 1: Microwave-Assisted Synthesis of Ethyl 4-(4-methoxyphenyl)-6-methyl-2-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol is adapted from established microwave-assisted Biginelli reaction methodologies, substituting acetamidine for urea to generate the this compound core.[4][5]

Materials and Reagents:

  • 4-Methoxybenzaldehyde (1.0 mmol, 136 mg)

  • Ethyl acetoacetate (1.0 mmol, 130 mg, 128 µL)

  • Acetamidine hydrochloride (1.5 mmol, 142 mg)

  • Ethanol (2.0 mL)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Monitored microwave synthesizer (e.g., CEM Discover, Anton Paar Monowave)

Procedure:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-methoxybenzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and acetamidine hydrochloride (1.5 mmol).

  • Add 2.0 mL of ethanol to the vial.

  • Securely seal the vial with a cap. Ensure the Teflon wedge is positioned correctly for pressure monitoring.

  • Place the vial inside the cavity of the microwave synthesizer.

  • Set the reaction parameters: irradiate the mixture at a constant temperature of 120°C for 15 minutes with continuous magnetic stirring. Power can be set to a maximum of 300 W.

  • After the reaction is complete, cool the vial to room temperature using the instrument's compressed air cooling system.

  • Upon cooling, a solid precipitate should form. If not, place the vial in an ice bath for 20-30 minutes and gently scratch the inside with a glass rod to induce crystallization.

  • Collect the solid product by vacuum filtration using a Hirsch or Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol (2 x 2 mL) to remove any unreacted starting materials.

  • Dry the purified product under vacuum.

  • Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, MS, and melting point).

Trustworthiness - Self-Validation: The success of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (3:7). The disappearance of the aldehyde spot and the appearance of a new, typically lower Rf spot, indicates product formation. The final product's identity and purity should be confirmed by spectroscopic analysis, which should match literature values for analogous compounds.

Data Presentation: Microwave-Assisted Pyrimidine Synthesis
Product TypeReactantsCatalyst/SolventTime (min)Yield (%)Reference
2-AminodihydropyrimidinesAldehydes, β-Dicarbonyls, Guanidine HClEthanol1036-91[4]
PyrimidinonesAldehydes, Ethyl cyanoacetate, Benzamidine HClK₂CO₃ / Water2022-67[3]
DihydropyrimidinonesAldehydes, β-Ketoesters, UreaSulfamic Acid / Solvent-Free2-585-95[6]
Fused PyrimidinesAldehydes, Dimedone, 6-AminopyrimidineAcetic Acid10-1585-96[7][8]

Ultrasound-Assisted Synthesis (Sonochemistry)

Expertise & Experience: The Power of Acoustic Cavitation

Ultrasound-assisted synthesis, or sonochemistry, utilizes high-frequency sound waves (typically >20 kHz) to induce chemical reactions. The energy from the sound waves creates, expands, and implodes microscopic bubbles in the liquid medium—a phenomenon known as acoustic cavitation. The collapse of these bubbles generates transient "hot spots" with extremely high local temperatures (up to 5000 K) and pressures (up to 1000 atm), leading to a significant acceleration of reaction rates.[9] This method offers several green advantages, including enhanced yields, shorter reaction times compared to conventional heating, and the ability to conduct reactions at lower overall temperatures, which can improve product selectivity and stability.[9][10]

Reaction Pathway: Base-Catalyzed Cyclocondensation

The synthesis of the this compound core often involves the cyclocondensation of a 1,3-dicarbonyl compound with acetamidine. The reaction is typically base-catalyzed and proceeds through a series of addition and dehydration steps. Ultrasound irradiation accelerates these steps, leading to rapid product formation.

Caption: Proposed mechanism for sonochemical cyclocondensation.

Protocol 2: Ultrasound-Assisted Synthesis of 2-Methyl-4-hydroxy-6-methylpyrimidine

This protocol is based on general procedures for the ultrasound-assisted synthesis of pyrimidine derivatives via cyclocondensation reactions.[9][11]

Materials and Reagents:

  • Ethyl acetoacetate (10 mmol, 1.30 g, 1.28 mL)

  • Acetamidine hydrochloride (10 mmol, 0.95 g)

  • Potassium hydroxide (KOH) (20 mmol, 1.12 g)

  • Ethanol (25 mL)

  • 50 mL Erlenmeyer flask or beaker

  • Ultrasonic bath or probe sonicator (e.g., 40 kHz frequency)

Procedure:

  • In a 50 mL Erlenmeyer flask, dissolve potassium hydroxide (20 mmol) in 25 mL of ethanol with gentle stirring.

  • To this solution, add ethyl acetoacetate (10 mmol) and acetamidine hydrochloride (10 mmol).

  • Place the flask in an ultrasonic bath containing water, ensuring the liquid level inside the flask is below the water level in the bath.

  • Turn on the ultrasound and irradiate the mixture for 45 minutes. Maintain the bath temperature at approximately 60°C. Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture by adding glacial acetic acid dropwise until the pH is approximately 6-7.

  • A white precipitate will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water (2 x 10 mL) and then a small amount of cold ethanol (5 mL).

  • Dry the product in an oven at 60-70°C or in a vacuum desiccator.

Trustworthiness - Self-Validation: The reaction's endpoint can be determined by the cessation of starting material spots on a TLC plate. The identity of the product, 2-methyl-4-hydroxy-6-methylpyrimidine, can be confirmed by its characteristic spectroscopic data and high melting point (>300°C).

Data Presentation: Ultrasound-Assisted Pyrimidine Synthesis
Product TypeReactantsConditionsTime (min)Yield (%)Reference
Dihydropyrimidine-2-thionesChalcones, ThioureaEtOH, rt20-3073-82[12]
Fused PyrimidinesEnones, Heterocyclic AmidinesKOH, EtOH, rt6061-85[9]
2-AminopyrimidinesGuanidine HCl, Diethyl MalonateNa₂CO₃, Water, 60°C3085[13]
Triazolyl-dihydropyrimidinonesAldehyde, β-Dicarbonyl, UreaSm(ClO₄)₃, EtOH30-4088-95[14]

Mechanochemical Synthesis (Solvent-Free Ball Milling)

Expertise & Experience: The Rationale for Mechanochemistry

Mechanochemical synthesis involves inducing chemical reactions by the application of mechanical force, typically through grinding or milling, often in the absence of a solvent.[15] Ball milling has emerged as a powerful green chemistry technique that significantly reduces or eliminates the need for solvents, thus preventing pollution at its source.[15] The high-energy impacts inside the milling jar increase the surface area of reactants, break crystal lattices, and can generate localized high-pressure and high-temperature spots, promoting reactions that might otherwise require high temperatures or catalysts. This one-pot, solvent-free approach simplifies product isolation and purification, making it highly efficient and environmentally friendly.

Experimental Workflow: Solvent-Free Ball Milling

The workflow for mechanochemical synthesis is straightforward, involving loading reactants into a milling jar, running the mill, and extracting the product.

A Step 1: Load Reactants Add aldehyde, β-dicarbonyl, acetamidine, and catalyst (optional) to a stainless steel milling jar B Step 2: Add Milling Balls Place stainless steel balls inside the jar A->B C Step 3: Milling Secure the jar in a planetary or mixer ball mill and run at high speed (e.g., 30 Hz, 30-60 min) B->C D Step 4: Product Extraction Open the jar, add a minimal amount of solvent (e.g., ethanol), and stir C->D E Step 5: Isolation Filter to remove any solid catalyst or unreacted materials. Evaporate solvent to obtain the crude product D->E F Step 6: Purification Recrystallize the product from a suitable solvent (e.g., ethanol) E->F

Caption: General workflow for mechanochemical synthesis.

Protocol 3: Solvent-Free Synthesis of a 2-Methyl-dihydropyrimidine Derivative

This protocol is adapted from general procedures for the mechanochemical Biginelli reaction.[16]

Materials and Reagents:

  • Benzaldehyde (1.0 mmol, 106 mg, 102 µL)

  • Ethyl acetoacetate (1.0 mmol, 130 mg, 128 µL)

  • Acetamidine hydrochloride (1.2 mmol, 113 mg)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.2 mmol, 166 mg, as a base)

  • Planetary or mixer ball mill (e.g., Retsch PM 100)

  • Stainless steel milling jar (e.g., 10-25 mL) and stainless steel balls (e.g., 2 x 10 mm diameter)

Procedure:

  • Place benzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), acetamidine hydrochloride (1.2 mmol), and potassium carbonate (1.2 mmol) into a stainless steel milling jar.

  • Add two stainless steel balls to the jar.

  • Securely close the jar and place it in the ball mill.

  • Mill the mixture at a high speed (e.g., 500-600 rpm or 25-30 Hz) for 45-60 minutes.

  • After milling, carefully open the jar in a fume hood.

  • Add approximately 5-10 mL of ethanol to the jar and scrape the contents to dissolve the product.

  • Transfer the slurry to a small beaker and filter to remove the inorganic salts (KCl and unreacted K₂CO₃).

  • Wash the solids on the filter with a small amount of additional ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the solid from hot ethanol to yield the pure dihydropyrimidine derivative.

Trustworthiness - Self-Validation: The reaction progress can be difficult to monitor in-situ. Therefore, small aliquots can be taken at different time points, dissolved, and analyzed by TLC. The final, purified product should be characterized by standard analytical methods to confirm its structure and purity.

Data Presentation: Mechanochemical Pyrimidine Synthesis
Reaction TypeReactantsConditionsTime (min)Yield (%)Reference
Biginelli ReactionAldehyde, Ethyl Acetoacetate, UreaSilica gel auxiliary, 30 Hz60~95[16]
Hantzsch-type Pyridine SynthesisAldehyde, Ethyl Acetoacetate, NH₄OAcSolvent-free, grinding5-1090-96[15]
Imidazo[1,2-a]pyridine Synthesis2-Aminopyridine, Ketone, I₂Solvent-free, ball mill30-12072-96[15]

Catalyst-Free Synthesis in Aqueous Media

Expertise & Experience: The Ultimate Green Approach

The ideal green synthesis avoids catalysts and organic solvents altogether. Performing reactions in water, the most abundant and environmentally benign solvent, is a primary goal of green chemistry. For certain reactions, the hydrophobic effect of water can enhance reaction rates by forcing nonpolar reactants together. Catalyst-free multicomponent reactions in water or aqueous ethanol represent a highly sustainable and cost-effective method for synthesizing heterocyclic compounds.[17][18] These protocols are characterized by their operational simplicity, easy work-up procedures, and minimal waste generation.

Reaction Pathway: Aqueous Multicomponent Condensation

In this pathway, the reactants are simply heated in an aqueous medium. The reaction proceeds through a cascade of condensation, addition, and cyclization steps, often without the need for an external acid or base catalyst, to form the final pyrimidine product.

cluster_reactants cluster_process cluster_product A Aldehyde D One-Pot Reaction A->D B Malononitrile B->D C Acetamidine C->D E 2-Methyl-4-amino-5-cyanopyrimidine Derivative D->E Heat in Water/Ethanol (Reflux, 2-4h)

Caption: Catalyst-free synthesis in an aqueous system.

Protocol 4: Catalyst-Free Synthesis of 2-Methyl-4-amino-5-cyano-6-phenylpyrimidine

This protocol is conceptualized based on reported catalyst-free syntheses of aminopyridines and fused pyrimidines in aqueous media.[17]

Materials and Reagents:

  • Benzaldehyde (1.0 mmol, 106 mg, 102 µL)

  • Malononitrile (1.0 mmol, 66 mg)

  • Acetamidine hydrochloride (1.2 mmol, 113 mg)

  • Sodium Bicarbonate (NaHCO₃) (1.2 mmol, 101 mg) (to liberate free base)

  • Ethanol/Water mixture (1:1, v/v), 10 mL

  • Round-bottom flask with reflux condenser

Procedure:

  • In a 50 mL round-bottom flask, combine benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), acetamidine hydrochloride (1.2 mmol), and sodium bicarbonate (1.2 mmol).

  • Add 10 mL of a 1:1 ethanol/water mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 85-90°C) with stirring for 3-4 hours.

  • Monitor the reaction by TLC (ethyl acetate/hexane, 1:1).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes.

  • The product will precipitate from the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water (2 x 10 mL) to remove inorganic salts.

  • Recrystallize the crude product from hot ethanol to obtain the pure 2-methyl-4-amino-5-cyano-6-phenylpyrimidine.

  • Characterize the product using standard analytical methods.

Trustworthiness - Self-Validation: The formation of the product is indicated by the precipitation of a solid from the reaction mixture upon cooling. The structure should be rigorously confirmed by ¹H NMR, which will show characteristic peaks for the aromatic protons, the amino group, and the 2-methyl group, as well as by mass spectrometry to confirm the molecular weight.

Data Presentation: Catalyst-Free Pyrimidine and Analogue Synthesis
Product TypeReactantsConditionsTime (h)Yield (%)Reference
DihydropyrimidinonesAldehyde, β-Dicarbonyl, UreaSolvent-free, heating2-334-72[17]
2-AminopyridinesAcetophenone, Malononitrile, Aldehyde, NH₄₂CO₃Solvent-free, rt2470-85
TetrahydrodipyrazolopyridinesHydrazine, Ethyl Acetoacetate, Aldehyde, NH₄OAcWater, rt0.7598[18]

Conclusion

The adoption of green chemistry principles provides a powerful and necessary evolution in the synthesis of this compound derivatives. Methodologies such as microwave irradiation, sonochemistry, and mechanochemistry offer significant advantages over traditional approaches by drastically reducing reaction times, increasing yields, and minimizing or eliminating the use of hazardous organic solvents. Furthermore, the development of catalyst-free, aqueous-based systems represents the pinnacle of sustainable synthesis. These protocols not only enhance laboratory safety and reduce environmental impact but also offer economic benefits through increased efficiency and reduced waste management costs. For researchers in drug discovery and development, mastering these green techniques is essential for creating the next generation of pharmaceuticals in a sustainable and responsible manner.

References

  • Romero-Ortega, M., et al. (2022). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. Available at: [Link]

  • Naga, G. V., & Ramakrishna, D. S. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde. Journal of the Serbian Chemical Society, 88(1), 1-9. Available at: [Link]

  • Various Authors. (2023). Synthesis of Biginelli Compounds using Microwave-Assisted Methods. ResearchGate. Available at: [Link]

  • Studylib. (n.d.). Biginelli Reaction: Microwave-Assisted Synthesis Lab. Available at: [Link]

  • Romero-Ortega, M., et al. (2018). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. ResearchGate. Available at: [Link]

  • Eid, E. M. (2023). Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques. Current Organic Synthesis, 21(2), 127-139. Available at: [Link]

  • Kumar, A., et al. (2023). Green Chemistry Approaches in the Synthesis of Pyrimidine Derivatives. RASĀYAN Journal of Chemistry, 16(3), 1844-1848. Available at: [Link]

  • Pai, N., et al. (2011). Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H)-ones Catalyzed by Sulfamic Acid. Asian Journal of Chemistry, 23(12), 5217-5219. Available at: [Link]

  • Mittersteiner, M., et al. (2021). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Ultrasonics Sonochemistry, 79, 105683. Available at: [Link]

  • Khan, I., et al. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 24(15), 2777. Available at: [Link]

  • Eid, E. M. (2024). Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques. Current Organic Synthesis, 21(2), 127-139. Available at: [Link]

  • de Oliveira, R. B., et al. (2014). A green, microwave-mediated, multicomponent synthesis of pyrimidine and pyrimidinone derivatives. Blucher Chemical Engineering Proceedings, 1(2). Available at: [Link]

  • Reddy, G. S., et al. (2017). Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry, 33(2). Available at: [Link]

  • Mittersteiner, M., et al. (2021). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Ultrasonics Sonochemistry, 79, 105683. Available at: [Link]

  • Patel, R., et al. (2022). Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Advances, 12(48), 31235-31247. Available at: [Link]

  • Patel, R., et al. (2022). Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. SciSpace. Available at: [Link]

  • Various Authors. (2022). MCR solvent-free, GO-catalyzed protocol for synthesizing fused pyrimidine. ResearchGate. Available at: [Link]

  • Bonacorso, H. G., et al. (2016). Straightforward and Clean Ultrasound-Promoted Synthesis of 2-(4,5-Dihydro-1 H -pyrazol-1-yl)pyrimidines. ResearchGate. Available at: [Link]

  • Ghafoor, A., et al. (2020). Green Protocol for the Synthesis of Catalyst Free Biginelli Products. ResearchGate. Available at: [Link]

  • Wang, L., et al. (2012). Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones Catalyzed by Sm(ClO4)3. Molecules, 17(4), 4091-4101. Available at: [Link]

  • Debache, A., et al. (2009). Synthesis of dihydropyrimidinones without solvent. ResearchGate. Available at: [Link]

  • Boumoud, T., et al. (2018). Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. Molbank, 2018(3), M1009. Available at: [Link]

  • Al-Gharabli, S., et al. (2012). Solvent free synthesis of 3,4-dihydropyrimidine-2-(1H)-ones/thiones catalyzed by N,O-bis(trimethylsilyl)acetamide and dicyclohexyl carbodimide. ResearchGate. Available at: [Link]

  • Al-Jubouri, H. R. (2024). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. Journal of Synthetic Chemistry. Available at: [Link]

  • Keihanfar, M., & Mirjalili, B. F. (2022). Catalyst-free synthesis of tetrahydrodipyrazolopyridines via an one-pot tandem and green pseudo-six-component reaction in water. ResearchGate. Available at: [Link]

  • Safaei-Ghomi, J., & Ghasemzadeh, M. A. (2011). Ultrasound-assisted synthesis of dihydropyrimidine-2-thiones. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

troubleshooting low yield in 2-Methylpyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methylpyrimidine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving high yields and purity. Here, we address common experimental issues in a direct question-and-answer format, explaining the chemical principles behind the problems and providing actionable, field-tested solutions.

Frequently Asked Questions (FAQs)

Category 1: Reaction Inefficiency & Low Conversion

Question: My reaction has stalled, and TLC analysis shows a significant amount of unreacted starting materials. What are the primary causes and how can I improve the conversion rate?

Answer: Low conversion is a frequent issue, often pointing to suboptimal reaction conditions or catalyst inefficiency.[1][2] The Pinner synthesis, a common route involving the condensation of acetamidine with a 1,3-dicarbonyl compound (like malondialdehyde or its equivalents), is particularly sensitive to several factors.[3][4]

  • Catalyst Activity: If you are using an acid catalyst, ensure its concentration is appropriate and that it has not been deactivated by moisture or impurities.[1][2] For reusable catalysts, regeneration may be necessary.

  • Temperature & Reaction Time: Pyrimidine syntheses are often temperature-sensitive.[5] A moderate increase in temperature or extending the reaction time can often drive the reaction to completion. However, excessive heat can promote side reactions or decomposition.[2] It is critical to monitor the reaction's progress periodically using TLC or HPLC to find the optimal balance.[2][6]

  • Base Selection & Stoichiometry: In base-mediated condensations, the choice and amount of base are critical. The base (e.g., sodium ethoxide) deprotonates the 1,3-dicarbonyl compound, facilitating the initial nucleophilic attack. Using an incorrect amount can halt the reaction or promote unwanted side reactions.[1]

  • Solvent Effects: The solvent plays a crucial role in reactant solubility and reaction rate.[5][7] Polar aprotic solvents can be particularly effective as they can influence the equilibrium between the amidine and the base, which may affect the rate-limiting aromatization step.[8]

ParameterRecommendationRationale
Temperature Start at reported literature values, then incrementally increase by 10-20°C.Balances reaction rate against the risk of byproduct formation.[5]
Time Monitor via TLC/HPLC every 1-2 hours.Prevents premature work-up or product degradation from prolonged heating.[2]
Catalyst Use fresh, anhydrous acid/base catalysts.Moisture can hydrolyze key intermediates and deactivate catalysts.[9]
Solvent Consider polar aprotic solvents (e.g., DMF).Can improve reaction rates by favoring the desired equilibrium for aromatization.[8]
Category 2: Side Reactions & Impurity Formation

Question: I've isolated my product, but the yield is low and NMR analysis shows significant impurities. What are the likely side reactions?

Answer: Side reactions are a major cause of yield loss in pyrimidine synthesis. The specific byproducts depend on the chosen synthetic route, but in the Pinner synthesis, several common culprits exist.[1]

  • Self-Condensation: The 1,3-dicarbonyl starting material (e.g., malondialdehyde) can self-condense under the reaction conditions, especially in the presence of a strong base. This consumes the reactant and complicates purification.

  • Hydrolysis of Intermediates: The Pinner synthesis is highly sensitive to water.[9] The key imidate salt intermediate (the "Pinner salt") is susceptible to hydrolysis, which can lead to the formation of esters or amides instead of the desired pyrimidine ring.[9]

  • Incomplete Cyclization: The reaction can stall after the initial condensation, resulting in an open-chain intermediate that fails to cyclize.[2][9] This is often due to insufficient activation (e.g., low catalyst concentration) or steric hindrance.[2] Increasing the catalyst loading or temperature can help drive the final ring-closure and dehydration steps.[9]

Troubleshooting Flowchart for Low Yield

G start Low Yield Observed check_sm TLC/NMR shows unreacted starting materials? start->check_sm check_purity Check Purity of Reagents & Solvents check_sm->check_purity Yes check_byproducts TLC/NMR shows significant byproducts? check_sm->check_byproducts No optimize_cond Optimize Reaction Conditions (Temp, Time) check_purity->optimize_cond end Improved Yield optimize_cond->end hydrolysis Suspect Hydrolysis? (Pinner Route) check_byproducts->hydrolysis Yes cyclization Suspect Incomplete Cyclization? check_byproducts->cyclization No, other impurities anhydrous Ensure Strictly Anhydrous Conditions hydrolysis->anhydrous anhydrous->end catalyst Increase Catalyst Loading or Temperature cyclization->catalyst self_cond Suspect Self-Condensation of Dicarbonyl? cyclization->self_cond No catalyst->end stoich Adjust Stoichiometry or Order of Addition self_cond->stoich stoich->end

Caption: A decision tree for troubleshooting low yields.

Category 3: Reagent & Starting Material Issues

Question: How critical is the purity of my starting materials, specifically the acetamidine and the malondialdehyde source?

Answer: The purity of your reagents is absolutely critical and a common source of failure.[1][2][7]

  • Acetamidine Hydrochloride: This reagent is hygroscopic. Absorbed moisture can introduce water into the reaction, leading to the hydrolysis of sensitive intermediates.[9] It is best practice to use freshly opened reagent or dry it thoroughly under vacuum before use.

  • Malondialdehyde (MDA) or Equivalents: MDA itself is often handled as a more stable precursor, such as malondialdehyde bis(dimethyl acetal) or 1,1,3,3-tetramethoxypropane, which generates MDA in situ under acidic conditions. Incomplete conversion of the precursor to MDA can starve the reaction of one of its key components. Furthermore, MDA is prone to polymerization and other side reactions.[10] The quality of this starting material is paramount.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Cyclization & Dehydration Amidine Acetamidine Intermediate1 Hemiaminal Intermediate Amidine->Intermediate1 Dicarbonyl Malondialdehyde Dicarbonyl->Intermediate1 Intermediate2 Dihydropyrimidine Intermediate1->Intermediate2 Intramolecular Condensation Product This compound Intermediate2->Product - H₂O Water H₂O

Sources

2-Methylpyrimidine Synthesis: A Technical Support Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Methylpyrimidine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this compound. As a key intermediate in various pharmaceutical and agrochemical industries, the efficient synthesis of this compound is crucial. However, like any chemical synthesis, the path to a pure product can be fraught with challenges, from unexpected side reactions to purification difficulties.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common pitfalls of this compound synthesis. Our approach is grounded in mechanistic principles to not only solve immediate problems but also to empower you with the knowledge to proactively optimize your synthetic routes.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the common issues encountered during the synthesis of this compound, providing explanations for their occurrence and actionable strategies for prevention and resolution.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors, primarily incomplete reactions, and competing side reactions. The most common synthesis of pyrimidines involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine.[1][2]

  • Incomplete Cyclization: The final ring-closing step to form the pyrimidine nucleus can be sluggish.

    • Troubleshooting:

      • Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] Insufficient reaction time or suboptimal temperature can lead to a mixture of starting materials and the desired product. A modest increase in temperature or prolonged reaction time may be necessary.[3]

      • Catalyst Activity: If using a catalyst, ensure it is active and used in the correct concentration. Both Brønsted and Lewis acids can be employed to facilitate the reaction.[3]

  • Side Reactions: The formation of byproducts consumes starting materials and reduces the yield of this compound.

    • Troubleshooting:

      • Stoichiometry: Precise control over the stoichiometry of your reactants is critical. An excess of one reactant can favor the formation of side products.

      • Order of Addition: In some cases, the order in which reactants are added can influence the reaction pathway and minimize the formation of byproducts.

Q2: I'm observing the formation of a significant amount of a polymeric, tar-like substance in my reaction flask. What is causing this and how can I prevent it?

A2: The formation of dark, polymeric material is a common issue in condensation reactions, especially when conducted at elevated temperatures. This is often due to the self-condensation or decomposition of the starting materials or intermediates.

  • Causality: Malondialdehyde and its derivatives, often used as the three-carbon precursor, are prone to polymerization under acidic or basic conditions at high temperatures. Acetamidine, the nitrogen-containing component, can also undergo self-condensation.

  • Prevention Strategies:

    • Temperature Control: Carefully control the reaction temperature. Running the reaction at the lowest effective temperature can significantly reduce polymerization.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to the formation of colored impurities and polymers.

    • Gradual Addition: Adding one of the reactants slowly to the reaction mixture can help to maintain a low instantaneous concentration, thereby minimizing self-condensation.

Q3: My final product is difficult to purify, and I suspect the presence of closely related pyrimidine byproducts. What are these byproducts and how can I remove them?

A3: The presence of isomeric or substituted pyrimidine byproducts can make purification challenging due to their similar polarities and physical properties to the target molecule.

  • Common Byproducts:

    • Over-alkylation/Substitution: If the reaction conditions are not carefully controlled, substitution reactions can occur on the pyrimidine ring, leading to the formation of undesired substituted pyrimidines.

    • Isomeric Pyrimidines: Depending on the symmetry and reactivity of the starting materials, the formation of isomeric pyrimidine products is possible.

  • Purification Strategies:

    • Recrystallization: This is often an effective method for removing impurities if a suitable solvent system can be found. Experiment with different solvents and solvent mixtures to achieve optimal separation.

    • Column Chromatography: For challenging separations, column chromatography using silica gel or alumina can be employed. A careful selection of the eluent system is crucial for good resolution.

    • Acid-Base Extraction: Pyrimidines are basic compounds and can be protonated with an acid to form a salt. This property can be exploited in an acid-base extraction to separate the desired product from non-basic impurities.

Part 2: Key Experimental Protocols & Methodologies

This section provides a detailed, step-by-step protocol for a common laboratory-scale synthesis of this compound.

Protocol 1: Synthesis of this compound from 4,6-dichloro-2-methylpyrimidine

This protocol describes the dehalogenation of a commercially available precursor.

Materials:

  • 4,6-dichloro-2-methyl-pyrimidine

  • 10% Palladium on activated carbon (Pd/C)

  • Magnesium oxide (MgO)

  • Methanol

  • Water

  • Dichloromethane (DCM)

  • Celite

Procedure:

  • In a suitable reaction vessel, dissolve 4,6-dichloro-2-methyl-pyrimidine (1.0 eq) in a mixture of methanol and water.[4]

  • To this solution, add 10% Pd/C (catalytic amount) and magnesium oxide (4.0 eq).[4]

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) for 1 hour.[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and MgO.[4]

  • Wash the filter cake with methanol.

  • Extract the filtrate with dichloromethane (4 times).[4]

  • Combine the organic phases and distill off the solvents to obtain the crude this compound as a brown liquid.[4]

  • Further purification can be achieved by vacuum distillation.

Part 3: Visualizing Reaction Pathways & Troubleshooting

Diagrams can be powerful tools for understanding complex chemical processes. The following diagrams, rendered in DOT language, illustrate the main synthetic pathway and a troubleshooting workflow for low yield.

Diagram 1: General Synthesis of this compound

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Acetamidine Acetamidine Condensation Condensation & Cyclization Acetamidine->Condensation Malondialdehyde_Derivative Malondialdehyde or equivalent Malondialdehyde_Derivative->Condensation This compound This compound Condensation->this compound Main Product Byproducts Byproducts Condensation->Byproducts Side Reactions G Start Low Yield of This compound Check_Reaction_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Reaction_Completion Incomplete Incomplete Reaction Check_Reaction_Completion->Incomplete No Complete Reaction Complete Check_Reaction_Completion->Complete Yes Optimize_Conditions Optimize Reaction Conditions: - Increase Time - Increase Temperature - Check Catalyst Incomplete->Optimize_Conditions Analyze_Byproducts Analyze Byproducts (NMR, MS) Complete->Analyze_Byproducts End Improved Yield Optimize_Conditions->End Known_Byproducts Known Byproducts Identified Analyze_Byproducts->Known_Byproducts Yes Unknown_Byproducts Unknown Byproducts Analyze_Byproducts->Unknown_Byproducts No Adjust_Stoichiometry Adjust Reactant Stoichiometry & Order of Addition Known_Byproducts->Adjust_Stoichiometry Investigate_Mechanism Investigate Reaction Mechanism for New Side Reactions Unknown_Byproducts->Investigate_Mechanism Adjust_Stoichiometry->End

Caption: A systematic approach to troubleshooting low reaction yields.

References

  • WikiLectures. (2024). Disorders of pyrimidine metabolism. Retrieved from [Link]

  • Google Patents. (n.d.). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • PubMed. (n.d.). Disorders of purine and pyrimidine metabolism. Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Pyrimidine Metabolism Disorders. Retrieved from [Link]

  • PubMed. (n.d.). Inborn errors of pyrimidine metabolism: clinical update and therapy. Retrieved from [Link]

  • Not available.
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 2-mercaptopyrimidine. Retrieved from [Link]

  • Request PDF. (2025). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. Retrieved from [Link]

  • Google Patents. (n.d.). CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives. Retrieved from [Link]

  • PMC - NIH. (n.d.). Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists. Retrieved from [Link]

  • PubMed Central. (2024). Two-step tandem synthesis of sugar-containing pyrimidine derivatives catalyzed by Lipozyme® TL IM in continuous-flow microreactors. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Palladium Catalysis for 2-Methylpyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of palladium-catalyzed cross-coupling reactions for the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome common experimental challenges and achieve optimal results.

Introduction: The Significance of this compound and Palladium Catalysis

This compound is a crucial building block in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. Its synthesis often relies on palladium-catalyzed cross-coupling reactions, which offer a versatile and efficient means of forming carbon-carbon and carbon-heteroatom bonds. However, the electron-deficient nature of the pyrimidine ring and the potential for nitrogen coordination to the palladium center can present unique challenges.[1][2] This guide will equip you with the knowledge to navigate these challenges effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound using palladium-catalyzed cross-coupling reactions.

Issue 1: Low or No Conversion to this compound

Q: My Suzuki-Miyaura coupling of 2-chloropyrimidine with a methylboronic acid derivative is resulting in a low yield or no product at all. What are the likely causes and how can I troubleshoot this?

A: Low or no conversion in the Suzuki-Miyaura coupling of 2-chloropyrimidines is a common hurdle. The primary reasons often revolve around catalyst deactivation, inefficient oxidative addition, or suboptimal reaction conditions.[3]

  • Causality and Explanation:

    • Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can act as Lewis bases and coordinate to the palladium center, leading to catalyst inhibition and the formation of inactive species.[4] This is particularly problematic with less sterically hindered ligands.

    • Inefficient Oxidative Addition: The C-Cl bond in 2-chloropyrimidine is less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more challenging.[2] This is often the rate-limiting step.

    • Protodeboronation of Methylboronic Acid: Methylboronic acid can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially in the presence of water and certain bases.[4]

  • Step-by-Step Troubleshooting Protocol:

    • Catalyst and Ligand Selection:

      • Switch to a More Active Catalyst System: For the less reactive 2-chloropyrimidine, a more robust catalyst system is often required. Consider using a pre-formed palladium catalyst with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos. These ligands promote oxidative addition and stabilize the active catalytic species.[4]

      • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes overcome sluggish reactivity.

    • Solvent and Base Optimization:

      • Solvent Choice: A mixture of an aprotic solvent like 1,4-dioxane or THF with water is often effective for Suzuki couplings. The water helps to dissolve the inorganic base.[3][5]

      • Base Selection: The choice of base is critical. A stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases like K₂CO₃ for challenging couplings.[3]

    • Reaction Conditions:

      • Temperature: Ensure the reaction temperature is optimal. For 2-chloropyrimidines, temperatures around 100 °C are often necessary.[3][6]

      • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[4] Ensure the reaction is set up under an inert atmosphere (argon or nitrogen) and that all solvents are properly degassed.

    • Boronic Acid Stability:

      • Use a More Stable Boronic Acid Derivative: Consider using a methylboronic acid pinacol ester (MIDA) boronate, which is more stable towards protodeboronation.[7]

Issue 2: Formation of Significant Side Products

Q: I am observing significant homocoupling of my methylboronic acid and/or debromination/dechlorination of my starting 2-halopyrimidine. How can I minimize these side reactions?

A: The formation of homocoupling and dehalogenation byproducts is a common issue in palladium-catalyzed cross-coupling reactions.

  • Causality and Explanation:

    • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen, which can oxidize the palladium(0) catalyst and facilitate the unwanted coupling of two boronic acid molecules.[5]

    • Dehalogenation: The replacement of the halogen on the pyrimidine ring with a hydrogen atom can occur through a competing reaction pathway, often facilitated by the presence of a hydride source (e.g., from the solvent or base) and an active palladium-hydride species.

  • Strategies for Minimization:

    • Rigorous Exclusion of Oxygen: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas or using freeze-pump-thaw cycles. Maintain a positive pressure of argon or nitrogen throughout the reaction.

    • Optimize Ligand and Catalyst: The choice of ligand can influence the relative rates of the desired cross-coupling and undesired side reactions. Bulky, electron-rich ligands can often favor the desired pathway.

    • Control Reaction Temperature: Higher temperatures can sometimes promote side reactions. Once the optimal temperature for product formation is identified, avoid excessive heating.

    • Choice of Base and Solvent: The nature of the base and solvent can influence the formation of palladium-hydride species. Experiment with different base and solvent combinations to find conditions that minimize dehalogenation. For Stille couplings, toluene is often a better solvent choice than dioxane or DMF to reduce dehalogenation.[5]

Frequently Asked Questions (FAQs)

Q1: Which palladium-catalyzed reaction is best for synthesizing this compound?

A1: The "best" reaction depends on the available starting materials and desired functional group tolerance. Here's a comparison of common methods:

  • Suzuki-Miyaura Coupling: This is a very common and versatile method, coupling a 2-halopyrimidine (typically 2-chloro- or 2-bromopyrimidine) with a methylboronic acid or its ester. It generally has high functional group tolerance.[1][2]

  • Stille Coupling: This reaction involves the coupling of a 2-halopyrimidine with an organotin reagent like trimethyl(methyl)stannane. A key advantage is the stability of organostannanes to air and moisture, though their toxicity is a significant drawback.[8][9]

  • Other Methods: While less common for introducing a simple methyl group, other methods like Negishi coupling (using an organozinc reagent) could also be employed.

Q2: What is the role of the ligand in the palladium catalyst system?

A2: The ligand plays a critical role in stabilizing the palladium center, influencing its reactivity, and controlling the selectivity of the reaction.[4] Electron-rich and sterically bulky phosphine ligands are often preferred for cross-coupling reactions of electron-deficient heteroaromatics like pyrimidines because they:

  • Promote the oxidative addition of the less reactive aryl chlorides.

  • Stabilize the active Pd(0) species, preventing decomposition.

  • Facilitate the reductive elimination step to release the product.

Q3: Can I use microwave irradiation to improve my reaction?

A3: Yes, microwave-assisted synthesis can be highly effective for these reactions. It often leads to significantly shorter reaction times, improved yields, and can sometimes be successful with lower catalyst loadings.[6][10]

Data Presentation: Catalyst System Comparison for Suzuki-Miyaura Coupling

The following table summarizes the performance of different palladium catalyst systems for the Suzuki-Miyaura coupling of 2-chloropyrimidine with an arylboronic acid, which can serve as a starting point for optimizing the synthesis of this compound.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂PPh₃K₃PO₄1,4-Dioxane/H₂O100Moderate[11]
Pd₂(dba)₃P(t-Bu)₃KFTHF50Moderate-Good[12]
Pd(PPh₃)₄-K₂CO₃1,4-Dioxane/H₂O100Good[6]
Pd(dppf)Cl₂·CH₂Cl₂-K₃PO₄1,4-Dioxane100Good[11]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for this compound Synthesis

This protocol provides a general procedure for the synthesis of this compound from 2-chloropyrimidine and methylboronic acid.

Materials:

  • 2-Chloropyrimidine

  • Methylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate tribasic (K₃PO₄)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-chloropyrimidine (1.0 mmol), methylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst and Ligand Addition: In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Stille Coupling for this compound Synthesis

This protocol outlines a general procedure for the synthesis of this compound from 2-bromopyrimidine and trimethyl(methyl)stannane.

Materials:

  • 2-Bromopyrimidine

  • Trimethyl(methyl)stannane

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(2-furyl)phosphine (TFP)

  • Lithium chloride (LiCl)

  • N,N-Dimethylformamide (DMF, anhydrous, degassed)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-bromopyrimidine (1.0 mmol) and LiCl (3.0 mmol).

  • Inert Atmosphere: Seal the flask and purge with argon.

  • Solvent and Reagent Addition: Add degassed DMF (5 mL) followed by trimethyl(methyl)stannane (1.1 mmol).

  • Catalyst and Ligand Addition: Add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and TFP (0.04 mmol, 4 mol%).

  • Reaction: Heat the reaction mixture to 80 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After completion, cool the reaction and dilute with diethyl ether. Wash with a saturated aqueous solution of KF to remove tin byproducts, followed by water and brine. Dry the organic layer and concentrate.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X (2-Chloropyrimidine) Ar-Pd(II)-X(L2) Pd(II) Intermediate Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 (Methylboronic acid) + Base Ar-Pd(II)-R(L2) Di-organopalladium(II) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-R (this compound) Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of this compound check_catalyst Is the catalyst system appropriate for 2-chloropyrimidine? start->check_catalyst change_catalyst Switch to a more active catalyst/ligand system (e.g., Pd/XPhos) check_catalyst->change_catalyst No check_conditions Are the reaction conditions optimal? check_catalyst->check_conditions Yes change_catalyst->check_conditions optimize_conditions Increase temperature, change base/solvent check_conditions->optimize_conditions No check_reagents Are the reagents pure and stable? check_conditions->check_reagents Yes optimize_conditions->check_reagents use_stable_reagents Use fresh reagents or a more stable boronic acid derivative check_reagents->use_stable_reagents No success Improved Yield check_reagents->success Yes use_stable_reagents->success

References

Technical Support Center: Purification of 2-Methylpyrimidine by Fractional Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced purification methodologies. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-Methylpyrimidine and require a high degree of purity. Fractional distillation is a powerful technique for this purpose, but its success hinges on a nuanced understanding of the compound's properties and the distillation process itself. This document provides direct, experience-based answers to common challenges and questions, moving beyond simple protocols to explain the underlying scientific principles that govern a successful separation.

Troubleshooting Guide: Addressing Common Distillation Issues

This section is structured to resolve specific problems you may encounter during the fractional distillation of this compound.

Question: My final product has a very broad boiling range instead of a sharp, constant temperature plateau. What is causing this poor separation?

Answer: A broad boiling range is a classic indicator of an inefficient separation. Several factors, often in combination, can be the cause:

  • Excessive Heating Rate: The most common mistake is heating the distillation flask too quickly. Fractional distillation relies on establishing a temperature gradient along the column, allowing for multiple condensation-vaporization cycles (theoretical plates) that enrich the vapor in the more volatile component.[1][2] Rapid heating disrupts this equilibrium, causing mixed vapors to travel up the column together, which mimics a simple distillation and results in poor separation.

  • Inadequate Column Efficiency: The choice of fractionating column is critical. For compounds with close boiling points, a simple Vigreux column may not provide enough theoretical plates for a clean separation.[1] Consider using a packed column (e.g., with Raschig rings or metal sponges) for higher efficiency. However, be mindful that higher efficiency columns also have greater surface area, leading to more product loss (holdup).

  • Poor Insulation: The fractionating column must be well-insulated (e.g., wrapped in glass wool and/or aluminum foil) to maintain the temperature gradient.[1][3] Without insulation, the column will cool unevenly, preventing the proper series of vaporizations and condensations required for effective fractionation.[3]

Question: I'm experiencing a significantly low yield of purified this compound. Where is my product being lost?

Answer: Low recovery is a frustrating issue that can often be traced to mechanical or chemical problems:

  • Column Holdup: As mentioned, the packing material and the inner walls of the column retain a certain amount of liquid condensate. For small-scale distillations, this holdup can represent a substantial portion of your material. Use the smallest appropriate apparatus for your sample size and a column with lower holdup if possible.

  • System Leaks: Ensure all ground glass joints are properly sealed. While grease is sometimes used, it can be a source of contamination. PTFE sleeves or well-mated, clean joints are preferable.[4] Check that all clamps are secure, as vapor can easily escape from a poorly sealed system.[4]

  • Thermal Decomposition: The distillation flask may be overheated, causing the this compound to decompose or polymerize, often indicated by a darkening of the liquid in the flask.[5] Pyrimidine derivatives can be thermally sensitive.[6] If you observe this, consider switching to vacuum distillation to lower the boiling point and reduce thermal stress on the compound.

  • Incorrect Thermometer Placement: The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is actively distilling.[1] If it's too high, the observed temperature will be too low, and you may stop distillation prematurely. If it's too low, you will measure the temperature of the vapor mixture in the column, leading to an inaccurately high reading.

Question: The temperature reading at the distillation head is fluctuating erratically. How can I stabilize it?

Answer: Temperature instability points to a non-equilibrium state within your distillation apparatus.

  • Uneven Heating (Bumping): The liquid in the distillation flask may not be boiling smoothly, a phenomenon known as bumping. This sends large, superheated bursts of vapor into the column, causing temperature spikes. Always use a magnetic stir bar or boiling chips to ensure smooth, even boiling.

  • Flooding or Channeling: In packed columns, an excessively high boil-up rate can cause the liquid returning down the column to obstruct the vapor rising up, a condition known as "flooding".[7] Conversely, "channeling" occurs when vapor finds a path of least resistance and bypasses the packing, preventing proper equilibration.[7] In both cases, the solution is to reduce the heating rate to allow the column to operate correctly.

Question: My GC/NMR analysis shows the product is still contaminated with a close-boiling impurity. What is the next step?

Answer: This indicates that the boiling points of your product and the impurity are too similar for your current setup to resolve.

  • Increase Column Efficiency: The first step is to repeat the distillation with a more efficient (longer or better packed) column. This increases the number of theoretical plates and enhances separating power.[1]

  • Consider Vacuum Distillation: Lowering the pressure reduces the boiling points of all components. Crucially, it can also increase the difference in boiling points (relative volatility) between your product and the impurity, making separation easier. This is also the preferred method if your compound is prone to thermal decomposition.[8]

Frequently Asked Questions (FAQs)

This section addresses broader questions regarding the purification of this compound.

Question: What are the key physical properties of this compound that I need to consider?

Answer: Understanding the physical properties is fundamental to designing your purification protocol.

PropertyValueSignificance for Distillation
Boiling Point 130-132 °CThe target temperature for collection during atmospheric distillation.[12]
Melting Point -4 to -6 °CThe product is a liquid at room temperature.[12][13][14]
Density 1.013 g/mLSlightly denser than water.
Flash Point 38 °C (100.4 °F)This is a flammable liquid; keep away from all ignition sources.[12][14]

Question: What are the most common impurities to expect, and how do their properties affect the distillation?

Answer: Impurities typically originate from the synthesis. A common route involves the dehalogenation of 4,6-dichloro-2-methylpyrimidine.[15]

CompoundBoiling Point (°C)Separation Strategy
This compound 130-132 Target Product
Dichloromethane (DCM)40Common reaction solvent, easily removed as the first fraction.[15]
Methanol65Common reaction solvent, easily removed as an early fraction.[15]
4,6-dichloro-2-methylpyrimidine~215-217High-boiling starting material; will remain in the distillation flask.
Water100Common workup solvent; can be removed as an early fraction but be wary of potential azeotrope formation.[11]

Question: Under what conditions should I use vacuum fractional distillation?

Answer: You should switch from atmospheric to vacuum distillation under two primary conditions:

  • Thermal Instability: If you observe any product darkening or decomposition at its atmospheric boiling point.

  • High Boiling Point Impurities: If your product has a high boiling point (generally >150 °C at atmospheric pressure), vacuum distillation makes the process faster, safer, and more energy-efficient. For this compound (BP ~131°C), atmospheric distillation is usually sufficient unless decomposition is observed.

Question: What are the essential safety precautions for this procedure?

Answer: Safety is paramount. This compound is a flammable liquid that causes skin, eye, and respiratory irritation.[12][16]

  • Engineering Controls: Always perform the distillation in a certified chemical fume hood to prevent inhalation of vapors.[17][18] Ensure an eyewash station and safety shower are accessible.[17][18]

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) at all times.[17]

  • Fire Safety: Do NOT use an open flame (e.g., Bunsen burner). Use a heating mantle with a stirrer, and keep fire extinguishing equipment nearby. The flash point is low (38°C), meaning it can form an ignitable mixture with air at a relatively low temperature.[12][14]

  • Handling: Avoid direct contact with skin and eyes.[19] Do not distill to dryness, as this can sometimes lead to the formation of explosive peroxides or residues, especially with impure materials.[4]

Standard Protocol: Atmospheric Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus in a fume hood using clean, dry glassware. Include a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure cold water flows from the bottom inlet to the top outlet of the condenser.[1]

  • Charging the Flask: Add the crude this compound to the distillation flask (do not fill more than two-thirds full) along with a magnetic stir bar.

  • Insulation: Wrap the fractionating column and distillation head with glass wool and/or aluminum foil to ensure an adiabatic process.[1][3]

  • Heating: Begin stirring and gently heat the flask using a heating mantle.

  • Equilibration: Observe the vapor as it slowly rises through the column. A ring of condensing vapor should gradually ascend.[1] If it stops rising, increase the heat slightly. This process should be slow to allow the column to equilibrate.

  • Foreshot Collection: Collect the first few milliliters of distillate, which will primarily contain any low-boiling solvents (e.g., residual DCM, methanol, or water). The temperature will likely be unstable during this phase.

  • Product Collection: Once the temperature stabilizes at the boiling point of this compound (~130-132 °C), switch to a clean receiving flask.[12] Collect the distillate while the temperature remains constant. A steady, slow drip rate (e.g., 1 drop per second) is ideal.[1]

  • Cooling: Allow the apparatus to cool completely before disassembling.

Visual Workflow: Troubleshooting Poor Distillation Performance

G start Problem Identified: Poor Purity or Low Yield broad_bp Broad Boiling Range? start->broad_bp Purity Issue low_yield Low Yield? start->low_yield Yield Issue heat_rate Heating Rate Too High? broad_bp->heat_rate column_eff Column Inefficient? heat_rate->column_eff No sol_heat Solution: Reduce heating rate to allow equilibration (e.g., 1 drop/sec). heat_rate->sol_heat Yes insulation Poor Insulation? column_eff->insulation No sol_column Solution: Use a longer or packed column (e.g., Raschig rings). column_eff->sol_column Yes sol_insulate Solution: Wrap column securely with glass wool and/or foil. insulation->sol_insulate Yes leaks System Leaks? low_yield->leaks holdup High Column Holdup? leaks->holdup No sol_leaks Solution: Check and reseal all joints. Use PTFE sleeves. leaks->sol_leaks Yes decomp Product Decomposition? (Flask contents darkening) holdup->decomp No sol_holdup Solution: Use smaller apparatus or a column with less surface area. holdup->sol_holdup Yes sol_decomp Solution: Switch to vacuum distillation to lower boiling point. decomp->sol_decomp Yes

Caption: A troubleshooting flowchart for fractional distillation.

References

  • Benchchem. Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
  • ChemicalBook. This compound CAS#: 5053-43-0.
  • Benchchem. Technical Support Center: Purification of Polar Pyrimidine Derivatives.
  • Cole-Parmer. Material Safety Data Sheet - 2-Amino-4-Methylpyrimidine, 97%.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • MedChemExpress. 2-Aminomethylpyrimidine hydrochloride-SDS.
  • Fisher Scientific. SAFETY DATA SHEET (2-Amino-4-hydroxy-6-methylpyrimidine).
  • PMC - NIH. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
  • University of Rochester, Department of Chemistry. Purification: Fractional Distillation.
  • PubChem. This compound.
  • Thermo Scientific Chemicals. This compound, 98%.
  • ChemicalBook. This compound | 5053-43-0.
  • Reddit. Organic Chemistry 1 - What are some common mistakes when doing fractional distillation?.
  • Wikipedia. Fractional distillation.
  • YouTube. Synthesis of Pyrimidine and Its Derivatives.
  • Chemistry LibreTexts. 5.3D: Step-by-Step Procedures for Fractional Distillation.
  • ChemicalBook. This compound synthesis.
  • ResearchGate. Thermal decomposition of 2-methylpyridine N-oxide: Effect of temperature and influence of phosphotungstic acid as the catalyst.
  • The Chemistry Blog. What is Fractional Distillation?.
  • ResearchGate. Design and Control of Heterogeneous Azeotropic Distillation for Separating 2-Methylpyridine/Water.
  • Benchchem. "troubleshooting guide for the synthesis of heterocyclic compounds".
  • Chemistry For Everyone. How Do You Troubleshoot Common Distillation Column Issues?.
  • Organic Syntheses Procedure. 2-mercaptopyrimidine.
  • ECHEMI. Properties of azeotropes.
  • ResearchGate. Thermal decomposition of 2,4,6-triazidopyrimidine in the melt.
  • Chemistry LibreTexts. Azeotropes.

Sources

Technical Support Center: Scaling Up 2-Methylpyrimidine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Methylpyrimidine production. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this important chemical intermediate. Drawing from established principles of process chemistry and practical experience, this resource provides in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during laboratory and pilot-plant scale-up.

I. Overview of a Scalable Synthesis Route

A common and scalable synthetic route to this compound involves the catalytic hydrogenation of a dichlorinated precursor. This guide will focus on the challenges associated with the dehalogenation of 4,6-dichloro-2-methylpyrimidine.

Synthesis Pathway

The synthesis proceeds via the palladium-catalyzed hydrogenation of 4,6-dichloro-2-methylpyrimidine. Magnesium oxide (MgO) is often used as an acid scavenger to neutralize the HCl generated during the reaction.

II. Troubleshooting Guide: Navigating Scale-Up Challenges

This section addresses common issues encountered during the scale-up of this compound synthesis in a question-and-answer format, providing both the "why" and the "how" for effective problem-solving.

A. Reaction Kinetics and Control

Question 1: We are observing a significant exotherm upon adding the palladium catalyst, leading to a rapid temperature increase that is difficult to control at a larger scale. What are the primary causes and how can we mitigate this?

Answer:

The catalytic hydrogenation of haloaromatics is a highly exothermic process.[1] On a small scale, this heat is easily dissipated, but during scale-up, the surface-area-to-volume ratio decreases, leading to inefficient heat transfer and the risk of a thermal runaway.[1][2]

Troubleshooting Steps:

  • Controlled Catalyst Addition: Instead of adding the entire amount of Pd/C at once, consider adding it portion-wise or as a slurry in the reaction solvent. This allows for more gradual initiation of the reaction and better heat management.

  • Sub-surface Addition: At larger scales, ensure the catalyst is introduced below the surface of the reaction mixture to avoid localized overheating at the surface.

  • Hydrogen Feed Control: The reaction rate is often dependent on the hydrogen pressure. Begin with a lower hydrogen pressure and gradually increase it as the initial exotherm subsides. This provides a crucial handle on the reaction rate.

  • Efficient Cooling: Ensure your reactor's cooling system is adequate for the heat load.[1] Perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry to quantify the heat of reaction and ensure your cooling capacity is sufficient.[1]

  • Semi-batch or Continuous Feeding: For very large-scale operations, consider a semi-batch process where the 4,6-dichloro-2-methylpyrimidine solution is fed continuously to the reactor containing the catalyst and hydrogen atmosphere.[1]

Question 2: Our reaction appears to stall before reaching completion, resulting in a low yield of this compound. What are the likely causes?

Answer:

Incomplete conversion can stem from several factors, including catalyst deactivation, insufficient hydrogen availability, or issues with the acid scavenger.

Troubleshooting Steps:

  • Catalyst Activity:

    • Poisoning: The palladium catalyst can be poisoned by impurities in the starting materials or solvents.[3] Ensure high-purity reagents are used. Common poisons for palladium catalysts include sulfur and nitrogen compounds.

    • Deactivation: The catalyst may become coated with byproducts or lose activity over time. Consider using a higher catalyst loading or a more robust catalyst formulation.

  • Hydrogen Mass Transfer:

    • Agitation: Inadequate agitation can lead to poor hydrogen dispersion in the reaction mixture, making hydrogen availability the rate-limiting step. Ensure the agitator design and speed are sufficient to maintain good gas-liquid mixing.

    • Headspace Pressure: Ensure a consistent and sufficient hydrogen pressure is maintained throughout the reaction.

  • Acid Scavenger (MgO) Efficiency:

    • Quality and Surface Area: The reactivity of MgO can vary significantly depending on its source and preparation method.[4] A high surface area, finely powdered MgO is generally more effective.

    • Dispersion: Ensure the MgO is well-dispersed in the reaction mixture to effectively neutralize the generated HCl. Poor dispersion can lead to localized acidity, which can deactivate the catalyst.

B. Impurity Profile and Side Reactions

Question 3: We are observing several impurities in our crude product mixture. What are the likely side reactions occurring during the synthesis?

Answer:

Side reactions can significantly impact the purity and yield of the final product. Common impurities in this synthesis include partially dehalogenated intermediates and products from solvent participation.

Potential Side Reactions and Byproducts:

  • Incomplete Dehalogenation: The primary impurity is often 4-chloro-2-methylpyrimidine, arising from the incomplete removal of both chlorine atoms.

  • Hydrodechlorination of the Methyl Group: While less common, under harsh conditions, the methyl group can be susceptible to hydrogenolysis.

  • Solvent-Derived Byproducts: If using an alcohol like methanol as a solvent, there's a possibility of forming methoxy-pyrimidines via nucleophilic substitution, although this is less likely under neutral conditions maintained by MgO.

Troubleshooting Steps:

  • Reaction Time and Temperature: Prolonging the reaction time or slightly increasing the temperature can help drive the reaction to completion and reduce the amount of partially dehalogenated intermediates.[5] However, be cautious as higher temperatures can also promote side reactions.

  • Catalyst Loading: Increasing the catalyst loading can improve the rate of the desired reaction relative to side reactions.

  • Hydrogen Pressure: A higher hydrogen pressure can favor complete dehalogenation.

III. Purification and Isolation

Question 4: We are facing challenges in purifying this compound at a larger scale. The crude product is a dark oil, and distillation is not providing the desired purity. What are the recommended purification strategies?

Answer:

Large-scale purification requires a robust and scalable method. While distillation is a common technique, it may not be sufficient to remove closely boiling impurities.

Purification Protocol and Troubleshooting:

  • Initial Work-up:

    • Catalyst Filtration: After the reaction, the Pd/C catalyst must be carefully filtered. Use a filter aid like Celite to ensure complete removal of the fine catalyst particles. The filtration should be performed under an inert atmosphere to prevent the pyrophoric catalyst from igniting.

    • MgO Removal: The insoluble MgO and the resulting MgCl₂ can be removed by filtration along with the catalyst.

  • Extraction:

    • After filtration, the solvent can be removed under reduced pressure. The resulting crude this compound can be dissolved in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate and washed with water to remove any remaining inorganic salts.

  • Crystallization:

    • If distillation is ineffective, consider converting the oily product into a solid salt for purification by crystallization. For example, reaction with a strong acid like HCl can form the hydrochloride salt, which may have better crystallization properties. The purified salt can then be neutralized to regenerate the free base.

  • Chromatography:

    • For high-purity requirements, column chromatography may be necessary. However, this is often not practical for very large scales. Consider using a plug of silica gel to remove polar impurities before distillation.

Parameter Lab Scale (e.g., 10g) Pilot Scale (e.g., 1kg) Key Considerations for Scale-Up
Reactor Round-bottom flaskJacketed glass or stainless steel reactorEnsure adequate heat transfer and agitation.[2]
Catalyst Loading 5-10 mol%1-5 mol%Optimize for cost-effectiveness and reaction rate.
Hydrogen Pressure 1-5 bar5-10 barHigher pressure can improve reaction rate but requires appropriate equipment.
Agitation Magnetic stirrerOverhead mechanical stirrerEnsure good gas-liquid mixing for efficient hydrogen transfer.
Temperature 25-50 °C40-70 °CMonitor and control exotherm carefully.
Work-up Simple filtrationEnclosed filtration system (e.g., Nutsche filter)Safe handling of pyrophoric catalyst is critical.

IV. Experimental Protocols and Visualizations

Protocol 1: Synthesis of this compound
  • Reactor Setup: Charge a suitable reactor with 4,6-dichloro-2-methylpyrimidine, magnesium oxide (MgO), and a solvent such as methanol.

  • Inerting: Purge the reactor with an inert gas (e.g., nitrogen or argon).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure.

  • Reaction: Stir the mixture at the desired temperature, monitoring hydrogen uptake.

  • Work-up: After the reaction is complete, cool the reactor, release the hydrogen pressure, and purge with an inert gas. Filter the reaction mixture to remove the catalyst and inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain crude this compound.

  • Purification: Purify the crude product by distillation, crystallization, or chromatography as required.

Diagrams

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification 4,6-dichloro-2-methylpyrimidine 4,6-dichloro-2-methylpyrimidine Reaction_Vessel Hydrogenation 4,6-dichloro-2-methylpyrimidine->Reaction_Vessel MgO MgO MgO->Reaction_Vessel Pd/C, H2 Pd/C, H2 Pd/C, H2->Reaction_Vessel Filtration Filtration (Remove Pd/C, MgO, MgCl2) Reaction_Vessel->Filtration Solvent_Removal Solvent Removal Filtration->Solvent_Removal Purification Purification (Distillation/Crystallization) Solvent_Removal->Purification This compound This compound Purification->this compound

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_analysis Analysis cluster_solutions Potential Solutions Problem Low Yield or Purity Incomplete_Conversion Incomplete Conversion? Problem->Incomplete_Conversion High_Impurity High Impurity Level? Problem->High_Impurity Check_Catalyst Check Catalyst Activity & Loading Incomplete_Conversion->Check_Catalyst Yes Optimize_H2 Optimize H2 Pressure & Agitation Incomplete_Conversion->Optimize_H2 Yes Check_MgO Verify MgO Quality & Dispersion Incomplete_Conversion->Check_MgO Yes Optimize_Conditions Optimize Reaction Time & Temperature High_Impurity->Optimize_Conditions Yes Purification_Strategy Review Purification Strategy High_Impurity->Purification_Strategy Yes

Caption: Troubleshooting decision tree for this compound synthesis.

V. References

  • Request PDF. (2025). Nanocrystalline MgO as a Dehydrohalogenation Catalyst. [Link]

  • ChemRxiv. (n.d.). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. [Link]

  • Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. [Link]

  • Asian Journal of Chemistry. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. [Link]

  • PubMed. (n.d.). [Development of a Novel Type of Pd/C-catalyzed Chemoselective Hydrogenation Using a Nitrogen Catalyst Poison]. [Link]

  • Asian Journal of Chemistry. (2018). Process Development for the Synthesis of Dasatinib. [Link]

  • MDPI. (n.d.). Recent Advances of Pd/C-Catalyzed Reactions. [Link]

  • Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.

  • TSI Journals. (n.d.). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot | 5331. [Link]

  • ResearchGate. (n.d.). (PDF) Impurity profile: Significance in Active Pharmaceutical Ingredient. [Link]

  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]

  • PMC - NIH. (n.d.). Recent trends in the impurity profile of pharmaceuticals. [Link]

  • ResearchGate. (2025). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. [Link]

  • eScholarship. (2017). Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Decarbonylative Nucleophilic Halogenation of Acid Anhydrides. [Link]

  • Organic Chemistry Portal. (n.d.). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. [Link]

  • Acta Scientific. (2018). Impurity Profile Validations of API- Challenges for GMP Inspection-Part 1. [Link]

  • Dutscher. (n.d.). Protein purification troubleshooting guide. [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group. [Link]

  • PubMed. (2024). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. [Link]

  • AAPS. (n.d.). Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements. [Link]

  • BioProcess International. (n.d.). Strategies to Address Large Molecule Purification Challenges: Case Studies on Plasma Proteins and Virus Purification. [Link]

  • OUCI. (n.d.). Novel Halogen and Interhalogen Adducts of Nanoscale Magnesium Oxide. [Link]

  • MDPI. (n.d.). Solvothermal Synthesis of Multiple Dihydropyrimidinones at a Time as Inhibitors of Eg5. [Link]

Sources

Technical Support Center: Catalyst Deactivation and Regeneration in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in pyrimidine synthesis. Catalyst deactivation is an inevitable challenge that can impact reaction efficiency, yield, and reproducibility. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you diagnose, address, and prevent catalyst deactivation, ensuring the robustness of your synthetic processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used in pyrimidine synthesis that are prone to deactivation?

Pyrimidine synthesis employs a range of catalysts, including acids, bases, and metal catalysts.[] For reactions involving cyclization, condensation, or cross-coupling to build or functionalize the pyrimidine ring, heterogeneous metal catalysts are frequently used. Palladium (Pd), copper (Cu), and iron (Fe) are common choices.[][2] Heterogeneous catalysts, such as palladium on carbon (Pd/C), are particularly relevant to discussions of deactivation and regeneration due to their widespread use, cost, and potential for recovery.[3][4]

Q2: What are the typical signs that my catalyst is deactivating?

The primary indicators of catalyst deactivation during pyrimidine synthesis include:

  • Decreased Reaction Rate: The time required to achieve complete conversion of starting materials increases significantly.

  • Lowered Yield: The amount of the desired pyrimidine product is consistently lower than in previous successful runs under identical conditions.

  • Reduced Selectivity: An increase in the formation of side products is observed, complicating purification.

  • Changes in Reaction Profile: In-process monitoring (e.g., by TLC or LC-MS) may show the accumulation of intermediates that were previously transient.

  • Physical Changes to the Catalyst: In the case of heterogeneous catalysts, you might observe changes in color, texture, or the formation of aggregates.

Q3: What is the fundamental difference between catalyst deactivation, poisoning, and fouling?

These terms describe different mechanisms by which a catalyst loses its activity.[5]

  • Deactivation is a general term for the loss of catalyst activity over time for any reason.[6]

  • Poisoning is a specific type of chemical deactivation where molecules bind strongly (chemisorption) to the active sites of the catalyst, rendering them inaccessible to reactants.[7][8] Common poisons include compounds containing sulfur, phosphorus, halides, and heavy metals.[8][9]

  • Fouling or Coking is a mechanical form of deactivation caused by the physical deposition of substances, such as carbonaceous residues (coke) or polymers, onto the catalyst surface and within its pores.[5][8] This blockage prevents reactants from reaching the active sites.

Q4: When should I consider regenerating a catalyst versus replacing it?

The decision depends on economic, environmental, and practical factors.[10]

  • Regenerate when:

    • The catalyst is expensive (e.g., contains precious metals like palladium).

    • The deactivation mechanism is reversible (e.g., coking, some forms of poisoning).

    • A reliable and validated regeneration protocol is available.

    • The regenerated catalyst can provide activity and selectivity close to that of a fresh catalyst.

  • Replace when:

    • The catalyst is inexpensive.

    • Deactivation is irreversible (e.g., sintering, metal leaching, or severe poisoning).[7]

    • The cost and time of the regeneration process outweigh the cost of a new catalyst.

    • The number of possible regeneration cycles has been exhausted, and performance is no longer acceptable.

Troubleshooting Guide: Diagnosing Catalyst Deactivation

Use the table below to correlate observable experimental issues with the likely cause of deactivation and to determine the appropriate course of action.

Symptom Observed Probable Cause of Deactivation Mechanism Suggested Initial Action
Sudden & severe loss of activity in a single run. Catalyst Poisoning Chemical: Strong chemisorption of impurities from reactants, solvents, or glassware onto catalyst active sites.[11]1. Analyze all starting materials and solvents for potential poisons (e.g., sulfur, halides).2. Implement a feedstock purification step.3. Attempt a chemical regeneration protocol (See Section 3.2).
Gradual decline in yield over multiple runs. Fouling / Coking Mechanical: Deposition of carbonaceous material or high molecular weight byproducts on the catalyst surface, blocking pores.[8]1. Analyze spent catalyst via Temperature-Programmed Oxidation (TPO) to confirm carbon deposition.2. Optimize reaction conditions (e.g., lower temperature) to minimize coke formation.3. Implement a thermal regeneration protocol (See Section 3.1).
Consistent but low activity, even with fresh catalyst batches. Thermal Degradation (Sintering) Thermal: Exposure to excessively high temperatures causes catalyst particles to agglomerate, reducing the active surface area.[5][8]1. Review reaction temperature; ensure hot spots are not occurring in the reactor.2. Confirm the catalyst's maximum recommended operating temperature.3. Sintering is generally irreversible; catalyst replacement is necessary.
Loss of active metal into the product solution (detected by ICP-MS). Leaching Chemical: The active metal component dissolves from the support into the reaction medium.[12]1. Modify the solvent or pH of the reaction mixture to reduce metal solubility.2. Consider a different catalyst support material.3. Leaching is irreversible.
Visualizing Deactivation Pathways

The following diagram illustrates the common pathways leading from a fresh, active catalyst to a deactivated state.

Figure 1: Common Catalyst Deactivation Pathways cluster_poisoning Poisoning cluster_fouling Fouling / Coking cluster_sintering Thermal Degradation Fresh Fresh, Active Catalyst Poisoning_Node Strong chemisorption of impurities (S, P, Halides, CO) Fresh->Poisoning_Node Chemical Impurities Fouling_Node Physical deposition of coke or polymeric byproducts Fresh->Fouling_Node Reaction Byproducts Sintering_Node High temperatures cause crystallite agglomeration Fresh->Sintering_Node Excessive Heat Deactivated Deactivated Catalyst Poisoning_Node->Deactivated Fouling_Node->Deactivated Sintering_Node->Deactivated Figure 2: General Catalyst Regeneration Workflow Start Deactivated Catalyst (Low Yield / Rate) Diagnose Diagnose Cause of Deactivation (Poisoning, Fouling, Sintering?) Start->Diagnose Poisoning Chemical Regeneration (e.g., Acid Wash) Diagnose->Poisoning Poisoning Fouling Thermal Regeneration (Calcination) Diagnose->Fouling Fouling Sintering Irreversible Deactivation (Replace Catalyst) Diagnose->Sintering Sintering Verify Verify Activity (Small-Scale Test Reaction) Poisoning->Verify Fouling->Verify Success Reuse in Synthesis Verify->Success Activity Restored Failure Re-evaluate or Replace Verify->Failure Activity Not Restored

Caption: Figure 2: General Catalyst Regeneration Workflow.

References

  • Google Patents.
  • Solubility of Things. Strategies for Catalyst Recovery and Regeneration. [Link]

  • MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

  • MDPI. Recovery/Reuse of Heterogeneous Supported Spent Catalysts. [Link]

  • ResearchGate. Palladium-Catalyzed Synthesis of Pyrimidines | Request PDF. [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. [Link]

  • ResearchGate. The regeneration or disposal of deactivated heterogeneous catalysts. [Link]

  • Wikipedia. Pyrimidine metabolism. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrimidine. [Link]

  • ChemCatBio. Three Sources of Catalyst Deactivation and How To Mitigate Them. [Link]

  • Growing Science. Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

  • StudySmarter. Catalyst Regeneration: Methods & Process. [Link]

  • YouTube. What Causes Catalyst Deactivation And Poisoning? - Chemistry For Everyone. [Link]

  • SciSpace. Mechanisms of catalyst deactivation. [Link]

  • AmmoniaKnowHow. Catalyst deactivation Common causes. [Link]

  • Royal Society of Chemistry. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. [Link]

  • ProcessBarron. How to Prevent Catalyst Poisoning at the Industrial Scale. [Link]

  • ResearchGate. Mechanisms of catalyst deactivation. | Download Table. [Link]

  • YouTube. Catalyst deactivation. [Link]

  • Google Patents.
  • Wikipedia. Catalyst poisoning. [Link]

  • Google Patents.
  • National Institutes of Health. Three Pyrimidine Decarboxylations in the Absence of a Catalyst. [Link]

  • Pollution → Sustainability Directory. What Is 'Catalyst Poisoning' and What Substances Can Cause It, Reducing the Converter's Efficiency?. [Link]

  • ResearchGate. The Synthesis and Regeneration of Palladium Catalysts with the Use of Supercritical Carbon Dioxide. [Link]

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Technical Support Center: Purification of Crude 2-Methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Methylpyrimidine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this essential heterocyclic building block. Our focus is on providing practical, field-proven insights grounded in established chemical principles to help you achieve the highest possible purity in your preparations.

Troubleshooting Guide: Diagnosing and Resolving Purification Challenges

Navigating the purification of crude this compound can present several challenges, from discoloration to persistent, difficult-to-remove impurities. This section is designed to help you diagnose the issue and select the appropriate corrective action.

General Purification Workflow

The first step in troubleshooting is to follow a logical purification sequence. The diagram below outlines a standard workflow for moving from a crude reaction mixture to a high-purity final product.

G crude Crude this compound (Post-Synthesis Mixture) initial_assessment Initial Assessment (TLC, GC-MS, ¹H NMR) crude->initial_assessment distillation Fractional Distillation initial_assessment->distillation Volatile Impurities or Gross Purification chromatography Column Chromatography (e.g., HILIC) distillation->chromatography Close-Boiling Impurities or Trace Contaminants analysis Final Purity Analysis (>97%) distillation->analysis Purity Target Met chromatography->analysis Purity Target Met final_product High-Purity this compound analysis->final_product Pass fail Impurity Remains analysis->fail Fail fail->chromatography Re-purify

Caption: General workflow for the purification of this compound.

Q1: My purified this compound is a yellow or brown liquid, but the literature reports it as colorless. How can I remove these colored impurities?

A1: The presence of color typically indicates high molecular weight by-products or degradation products from the synthesis. These are often non-volatile and polar.

  • Causality: Colored impurities often arise from polymerization or side reactions, especially if the reaction was conducted at high temperatures for extended periods. They are usually less volatile than the target compound.

  • Recommended Action: Fractional distillation is the most effective first-line approach. Because this compound is a liquid with a boiling point of approximately 165.6°C, it can be readily separated from non-volatile colored materials.[1] If distillation alone is insufficient, the colored impurities may be polar enough to be removed by passing the distilled material through a short plug of silica gel or alumina with a non-polar eluent. For deeply colored samples where distillation is problematic, adding a small amount of activated charcoal to the crude product (if it is dissolved in a solvent) followed by filtration before distillation can adsorb many colored impurities.[2][3]

Q2: My post-purification analysis (GC-MS or NMR) shows residual starting materials or closely-related structural analogs. How do I separate these?

A2: This is a common issue when impurities have physical properties (like boiling point or polarity) similar to this compound.

  • Causality: Incomplete reaction or side reactions can lead to impurities with similar structures. For example, if synthesized via dehydrogenation of 2-methyl-1,4,5,6-tetrahydropyrimidine, the starting material may persist.[4] These often have boiling points very close to the product, making simple distillation ineffective.

  • Recommended Action:

    • High-Efficiency Fractional Distillation: Use a fractionating column (e.g., a Vigreux or packed column) to increase the theoretical plates and improve separation efficiency. A slow distillation rate is crucial.

    • Chromatography: If distillation fails, chromatography is the preferred method. Given that pyrimidines are polar, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective than standard reverse-phase chromatography.[2] HILIC utilizes a polar stationary phase (like silica or amide-bonded silica) with a mobile phase high in organic solvent, which effectively retains and separates polar compounds.

Experimental Protocol: HILIC Purification of this compound

  • Column Selection: Choose a HILIC column (e.g., silica, amide, or cyano stationary phase).[2]

  • Mobile Phase Preparation: Prepare a mobile phase with a high organic content, typically >80% acetonitrile, with the remainder being an aqueous buffer (e.g., 10 mM ammonium formate).[2]

  • Sample Preparation: Dissolve the crude this compound in the initial mobile phase. Ensure the sample is filtered through a 0.22 µm filter before injection.

  • Chromatographic Conditions:

    • Equilibrate the column with the starting mobile phase for at least 10 column volumes.

    • Inject the sample.

    • Run a gradient, gradually increasing the percentage of the aqueous buffer to elute the compounds. This compound, being polar, will be retained and then eluted as the mobile phase becomes more polar.

  • Fraction Collection & Analysis: Collect fractions and analyze by TLC or LC-MS to identify those containing the pure product. Combine pure fractions and remove the solvent under reduced pressure.

Q3: My product appears pure by NMR, but the boiling point is lower than expected, and I see residual solvent peaks (e.g., DCM, Methanol). What is the best removal method?

A3: Residual solvents are common impurities from the synthesis workup.[5] Because this compound has a relatively high boiling point, removing more volatile solvents is generally straightforward.

  • Causality: Solvents used during extraction or previous purification steps can be trapped in the product.

  • Recommended Action:

    • Rotary Evaporation: Place the sample on a rotary evaporator with a high-vacuum pump. Gentle heating (40-50°C) can accelerate the removal of volatile solvents.

    • Fractional Distillation: A carefully performed fractional distillation will easily separate the low-boiling solvents as the first fraction before the main product distills.

    • Azeotropic Removal: For stubborn protic solvents like methanol or water, adding a solvent that forms a low-boiling azeotrope (like toluene) and distilling can effectively remove the impurity.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in crude this compound?

A1: Impurities are typically related to the synthetic route used. Common classes include:

  • Unreacted Starting Materials: Such as 4,6-dichloro-2-methyl-pyrimidine or 2-alkyl-1,4,5,6-tetrahydropyrimidines.[4][5]

  • Reaction By-products: Including isomers, oligomers, or products from side reactions.

  • Residual Solvents: Water, methanol, dichloromethane (DCM), or other solvents used in synthesis and workup.[5]

  • Reagents: Traces of bases (e.g., magnesium oxide) or catalysts (e.g., Palladium on carbon) if filtration was incomplete.[5]

Q2: What is the best first-pass purification method for crude this compound?

A2: For most crude mixtures, fractional distillation is the most effective and scalable initial purification step. It efficiently removes non-volatile residues, colored impurities, and many residual solvents, significantly enriching the product before any potential chromatographic polishing.

Q3: Can this compound be purified by recrystallization?

A3: No, not by standard techniques. This compound has a melting point of -4°C, meaning it is a liquid at and well below room temperature.[1] Recrystallization is a technique used to purify solid compounds.[6]

Q4: What are the key physical properties and safety considerations for purifying this compound?

A4: Understanding the physical and safety properties is critical for a safe and effective purification process.

PropertyValueSource
Molecular Formula C₅H₆N₂
Molecular Weight 94.11 g/mol
Appearance Liquid
Melting Point -4°C[1]
Boiling Point ~165.6°C (rough estimate)[1]
Density 1.0132 g/mL at 25°C
Flash Point 37.8 °C (100.0 °F) - closed cup

Safety Hazards:

  • Flammability: this compound is a flammable liquid (H226).[7] Keep away from heat, sparks, and open flames. All distillation equipment must be properly grounded.[8]

  • Health Hazards: It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).[7]

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.

Q5: How can I confirm the purity of my final product?

A5: A combination of analytical techniques should be used to confirm purity:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities. A single sharp peak on the chromatogram is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with different chemical structures, even at low levels. Integration of impurity peaks relative to the product peaks can be used for quantification.

  • Refractive Index: Measuring the refractive index (n20/D ≈ 1.4930) can be a quick physical check against a known standard.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-4-Methylpyrimidine, 97%. Retrieved from [Link]

  • Loba Chemie. (2015). 2-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization, Filtration and Melting Point. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound | CAS#:5053-43-0. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78748, this compound. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Jonak, J. P., et al. (1971). Synthesis of 2-Alkylpyrimidines via 2-Alkyl-1,4,5,6-tetrahydropyrimidines. Journal of Medicinal Chemistry.

Sources

Technical Support Center: Troubleshooting NMR Peak Splitting in 2-Methylpyrimidine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of 2-Methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with peak splitting in their NMR spectra. Here, we address common and complex issues in a question-and-answer format, providing not only procedural guidance but also the underlying scientific principles to empower your troubleshooting efforts.

Section 1: Understanding the this compound Spectrum - FAQs

Before diving into troubleshooting, it's crucial to have a baseline understanding of the expected ¹H NMR spectrum of this compound.

Q1: What is the expected ¹H NMR spectrum for this compound in a standard solvent like CDCl₃?

A1: In a standard, non-coordinating solvent, the ¹H NMR spectrum of this compound will exhibit three distinct signals corresponding to the methyl group and the two types of aromatic protons.

  • Methyl Protons (C2-CH₃): This will appear as a singlet, typically found in the upfield region of the aromatic spectrum.

  • Aromatic Protons (H4, H6): These two protons are chemically equivalent due to the molecule's symmetry. They are coupled to the H5 proton and will therefore appear as a doublet.

  • Aromatic Proton (H5): This proton is coupled to the two equivalent H4 and H6 protons. According to the n+1 rule, its signal will be split into a triplet.[1]

Proton Assignment Expected Chemical Shift (δ) in Acetone Expected Multiplicity Expected J-Coupling (Hz)
H4, H6~8.68 ppmDoublet (d)J(H4/H6, H5) ≈ 4.90
H5~7.23 ppmTriplet (t)J(H5, H4/H6) ≈ 4.90
C2-CH₃~2.62 ppmSinglet (s)J(CH₃, H4/H6) ≈ 0.3, J(CH₃, H5) ≈ 0.55

Table 1: Expected ¹H NMR Parameters for this compound in Acetone. Data adapted from Gronowitz, S. et al.[2]

Q2: I see small couplings to the methyl group in some literature. Should I always expect to resolve these?

A2: It is common to observe small, long-range couplings (typically 4J or 5J) in heterocyclic systems.[3] For this compound, there can be a small coupling between the methyl protons and the ring protons H4/H6 (⁴J) and H5 (⁵J).[2] However, resolving these small coupling constants (often < 1 Hz) depends on the resolution of the NMR instrument. On lower field instruments or with suboptimal shimming, these small couplings may only manifest as slight peak broadening rather than distinct splitting.

Section 2: Troubleshooting Common Peak Splitting Problems

This section addresses frequently encountered issues with peak splitting in the analysis of this compound.

Q3: My aromatic signals are broad and poorly resolved. What are the likely causes and how can I fix it?

A3: Broad and unresolved aromatic signals are a common issue. The underlying causes can range from sample preparation to instrument settings.

Potential Causes & Solutions:

  • Poor Shimming: The homogeneity of the magnetic field is critical for high resolution. If the field is not uniform across the sample, peaks will broaden.

    • Solution: Carefully shim the instrument before acquiring data. If auto-shimming is insufficient, manual shimming may be necessary.

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening. Conversely, a very dilute sample will have a poor signal-to-noise ratio, making it difficult to distinguish peaks from the baseline.

    • Solution: Prepare a sample of optimal concentration, typically 5-25 mg in 0.5-0.75 mL of deuterated solvent.

  • Paramagnetic Impurities: The presence of paramagnetic substances (e.g., dissolved oxygen, metal ions) can cause significant line broadening.

    • Solution: Degas the sample by bubbling an inert gas (like nitrogen or argon) through the solvent or by using the freeze-pump-thaw method. Using a metal scavenger can also be beneficial if metal contamination is suspected.

  • Unresolved Couplings: As mentioned in Q2, small, unresolved long-range couplings can lead to peak broadening.

    • Solution: Use a higher field NMR spectrometer to improve resolution.

Q4: The splitting pattern for my H5 proton looks more like a complex multiplet than a clean triplet. Why is this happening?

A4: While the H5 proton is expected to be a triplet due to coupling with the two equivalent H4 and H6 protons, several factors can lead to a more complex appearance.[4]

Second-Order Effects:

When the chemical shift difference (in Hz) between two coupled protons is not much larger than the coupling constant (J) between them, second-order effects can occur. This leads to a distortion of the expected splitting pattern. For this compound, if the chemical shift of H5 is close to that of H4/H6, the triplet and doublet may become distorted and lean towards each other.

Troubleshooting Workflow for Complex Multiplets:

G start Complex H5 Multiplet Observed check_delta_nu Is Δν/J > 10? start->check_delta_nu second_order Second-Order Effects Likely check_delta_nu->second_order No other_causes Consider Other Causes check_delta_nu->other_causes Yes change_solvent Change Solvent second_order->change_solvent increase_field Increase Spectrometer Field Strength second_order->increase_field impurity Overlapping Impurity? other_causes->impurity long_range Unresolved Long-Range Coupling? other_causes->long_range

A decision workflow for troubleshooting a complex H5 multiplet.

Solutions for Second-Order Effects:

  • Increase Magnetic Field Strength: Acquiring the spectrum on a higher field instrument will increase the chemical shift dispersion (in Hz), making the Δν/J ratio larger and simplifying the spectrum towards a first-order pattern.

  • Change the NMR Solvent: Different solvents can induce changes in the chemical shifts of the protons due to varying solute-solvent interactions.[5] Switching to a solvent with a different polarity or aromaticity (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) may separate the coupled signals further.

Q5: I'm seeing extra peaks in my spectrum that are complicating the splitting patterns. How do I identify their source?

A5: The presence of unexpected peaks is a common problem that can arise from several sources.

Systematic Identification of Extraneous Peaks:

  • Check for Common Solvent Impurities: Every deuterated solvent has residual protonated solvent peaks and may contain water. Consult a table of common NMR solvent impurities to identify these.[6][7] For example, a broad peak around 1.5 ppm in CDCl₃ is often due to water.[6]

  • Analyze Starting Materials and Byproducts: If the this compound is the product of a chemical reaction, compare its spectrum to that of the starting materials. Unreacted starting materials or reaction byproducts are a frequent source of extra signals.

  • Look for Grease or Phthalate Contamination: Silicon grease from glassware can appear as a broad singlet around 0 ppm. Phthalates, which are common plasticizers, can leach from plastic labware and often show characteristic aromatic and aliphatic signals.

Section 3: Advanced Techniques for Resolving Complex Splitting

When standard 1D NMR is insufficient to resolve complex splitting patterns, more advanced techniques can be employed. The use of advanced 1D and 2D NMR techniques is increasingly necessary for the structural elucidation of complex heterocyclic compounds.[8][9][10]

Q6: How can 2D NMR experiments help in deciphering the splitting of this compound?

A6: Two-dimensional (2D) NMR spectroscopy is a powerful tool for unraveling complex NMR spectra by spreading the information across two frequency dimensions.[11][12]

  • COSY (Correlation Spectroscopy): This is one of the most fundamental 2D NMR experiments.[11] It shows correlations between protons that are coupled to each other. In the COSY spectrum of this compound, you would expect to see a cross-peak connecting the signal of H5 with the signal of H4/H6. This definitively confirms their coupling relationship.

COSY_Workflow start Acquire 1D ¹H NMR Spectrum complex_spectrum Overlapping or Complex Multiplets Observed start->complex_spectrum run_cosy Run COSY Experiment complex_spectrum->run_cosy analyze_cosy Analyze COSY Spectrum run_cosy->analyze_cosy identify_crosspeaks Identify Cross-Peaks analyze_cosy->identify_crosspeaks assign_couplings Assign J-Coupling Networks identify_crosspeaks->assign_couplings

A workflow for utilizing COSY to resolve coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. While not directly providing information on H-H splitting, it can be invaluable for confirming assignments. For this compound, the HSQC spectrum would show correlations between H4/H6 and C4/C6, H5 and C5, and the methyl protons with the methyl carbon.

Q7: Can I use any 1D NMR techniques to simplify the spectrum?

A7: Yes, decoupling experiments are a powerful 1D technique to simplify complex spectra.

  • Homonuclear Decoupling: In this experiment, a specific proton resonance is irradiated while the rest of the spectrum is observed. This removes the coupling interaction between the irradiated proton and its coupling partners. For example, if you irradiate the H5 proton of this compound, the doublet for H4/H6 will collapse into a singlet. This can be a very effective way to confirm coupling relationships and simplify complex multiplets.

Experimental Protocol: Homonuclear Decoupling
  • Acquire a standard 1D ¹H NMR spectrum to identify the chemical shifts of the protons of interest.

  • Set up the decoupling experiment on the spectrometer.

  • Specify the frequency of the proton to be irradiated. For example, to decouple H5, you would center the irradiation frequency on the H5 triplet.

  • Acquire the decoupled spectrum.

  • Observe the changes in the multiplicity of the coupled protons. The signal for H4/H6 should change from a doublet to a singlet.

By systematically applying these troubleshooting strategies and advanced techniques, you can overcome the challenges associated with NMR peak splitting in this compound analysis and confidently elucidate the structure of your compound.

References
  • Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(3), 396-437.
  • Pinto, D. C. G. A., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Silva, A. M. S., & Pinto, D. C. G. A. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Afanasyev, I. B., et al. (2004). Substituent effects on scalar J(13C, 13C) couplings in pyrimidines. An experimental and DFT study. Magnetic Resonance in Chemistry, 42(11), 938-943. [Link]

  • Rattan, S. S., & Taneja, P. (2014). Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Der Pharma Chemica, 6(6), 334-339.
  • Baran, P. S., et al. (2004). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 126(18), 5883-5892. [Link]

  • Wikipedia. (2023, December 21). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Afanasyev, I. B., et al. (2004). Substituent effects on scalar J(C-13, C-13) couplings in pyrimidines. An experimental and DFT study. ResearchGate. [Link]

  • Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrimidine Compounds.
  • Fiveable. (n.d.).
  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • Chemistry Steps. (n.d.). Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. [Link]

  • University of California, Irvine. (n.d.). Two-dimensional NMR.
  • Chemistry LibreTexts. (2021, October 13). 13.7: More Complex Spin-Spin Splitting Patterns. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? [r/chemhelp]. [Link]

  • ChemComplete. (2019, June 29). Understanding NMR Peak and Signal Splitting - The n+1 Rule Explained [Video]. YouTube. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Anticancer Activity of 2-Methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous anticancer agents.[1][2] Specifically, 2-methylpyrimidine derivatives have emerged as a promising class of compounds, often exhibiting potent inhibitory activity against various protein kinases implicated in cancer progression.[3][4] This guide provides a comprehensive, technically-grounded framework for validating the anticancer activity of novel this compound derivatives, moving from initial in vitro screening to preclinical in vivo evaluation. We will delve into the causality behind experimental choices, provide detailed protocols, and offer a comparative analysis against established standards of care.

The Rationale: Why this compound Derivatives Target Protein Kinases

Protein kinases are a large family of enzymes that play a critical role in regulating cellular processes such as proliferation, differentiation, and apoptosis.[5] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[3][5] The this compound core can act as a bioisostere for the purine scaffold of ATP, enabling these derivatives to competitively bind to the ATP-binding pocket of kinases, thereby inhibiting their function.[3] Structural modifications to this core can significantly influence binding affinity and selectivity for specific kinases.[2][6]

A prime example of a kinase target for these derivatives is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose overactivity is a known driver in several cancers, particularly non-small cell lung cancer (NSCLC).[5][7]

Below is a simplified representation of the EGFR signaling pathway and the inhibitory action of a hypothetical this compound tyrosine kinase inhibitor (TKI).

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds TKI This compound Derivative (TKI) TKI->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of a this compound TKI.

Part 1: In Vitro Validation Workflow

The initial phase of validation involves a series of in vitro assays to determine the cytotoxic and mechanistic effects of the this compound derivative on cancer cells.

Initial Cytotoxicity Screening

The first step is to assess the compound's ability to inhibit cancer cell growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and economical colorimetric method for this purpose.[8] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Experimental Protocol: MTT Assay for Cytotoxicity [9]

  • Cell Culture and Seeding:

    • Culture a panel of relevant human cancer cell lines. For a suspected EGFR inhibitor, this should include lines with varying EGFR mutation statuses, such as NCI-H460 (lung carcinoma) and MCF-7 (breast adenocarcinoma).[9]

    • Culture cells in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[9]

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]

  • Compound Treatment:

    • Prepare a serial dilution of the this compound derivative (e.g., from 0.1 to 100 µM).

    • Treat the cells with the various concentrations for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like Doxorubicin or an EGFR inhibitor like Gefitinib).[9]

  • MTT Incubation and Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.[9]

Comparative Analysis of In Vitro Cytotoxicity

A crucial aspect of this guide is the objective comparison of your novel this compound derivative with existing alternatives. Below is a template for presenting such comparative data.

Table 1: Comparative Cytotoxicity of a Hypothetical this compound Derivative (Compound X) and Standard Anticancer Agents

CompoundTarget/MechanismCancer Cell LineIC50 (µM)
Compound X EGFR Inhibitor NCI-H460 (Lung) 5.2 ± 0.8
MCF-7 (Breast) 12.7 ± 1.5
Gefitinib EGFR Inhibitor NCI-H460 (Lung) 8.9 ± 1.1
MCF-7 (Breast) 15.3 ± 2.0
Doxorubicin Topoisomerase II Inhibitor NCI-H460 (Lung) 1.2 ± 0.2
MCF-7 (Breast) 0.8 ± 0.1

Note: The data presented above are for illustrative purposes only and will vary depending on the specific compound and experimental conditions.

Mechanistic Assays: Unraveling the "How"

Once cytotoxicity is established, the next step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for many anticancer drugs.[9]

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay [9]

  • Cell Treatment: Treat cancer cells with the this compound derivative at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Flow Cytometry Analysis:

    • Incubate the cells for 15 minutes at room temperature in the dark.[9]

    • Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells are necrotic.[9]

Further mechanistic studies can include cell cycle analysis by flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M).[10]

experimental_workflow cluster_invitro In Vitro Validation start Novel this compound Derivative cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity ic50 Determine IC50 cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle mechanistic_insights Mechanistic Insights apoptosis->mechanistic_insights cell_cycle->mechanistic_insights

Figure 2: Experimental workflow for the in vitro validation of a novel this compound derivative.

Part 2: In Vivo Efficacy Assessment

Promising results from in vitro studies warrant progression to in vivo models to assess the compound's therapeutic efficacy and potential toxicity in a living organism.[11] Human tumor xenograft models in immunodeficient mice are a standard and valuable tool for this purpose.[12][13]

Xenograft Model Development and Drug Administration

Experimental Protocol: Subcutaneous Xenograft Model [12][14]

  • Animal Model: Utilize immunodeficient mice, such as athymic nude or SCID mice, which can accept human tumor xenografts.[14]

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., NCI-H460) into the flank of the mice.[14]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation and growth. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the this compound derivative to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle. A positive control group treated with a standard-of-care drug (e.g., Osimertinib for EGFR-mutant NSCLC) should also be included.[15]

  • Efficacy and Toxicity Monitoring:

    • Measure tumor volumes and body weights of the mice regularly (e.g., 2-3 times per week).

    • Observe the mice for any signs of toxicity.

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Comparative Analysis of In Vivo Efficacy

The data from the in vivo study should be presented in a clear and comparative manner.

Table 2: Comparative In Vivo Efficacy of Compound X in a NCI-H460 Xenograft Model

Treatment GroupDose and ScheduleMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control -1500 ± 250-+2.5
Compound X 50 mg/kg, daily 600 ± 120 60 -1.8
Osimertinib 25 mg/kg, daily 450 ± 90 70 -3.2

Note: The data presented above are for illustrative purposes only and will vary depending on the specific compound, animal model, and experimental conditions.

Conclusion and Future Directions

This guide has outlined a systematic and robust approach to validating the anticancer activity of novel this compound derivatives. By following this workflow, from initial in vitro cytotoxicity and mechanistic studies to in vivo efficacy evaluation in xenograft models, researchers can generate the comprehensive data package required for further drug development.

Future studies should aim to elucidate the broader kinase inhibitory profile of the compound, investigate potential mechanisms of resistance, and explore combination therapies to enhance its anticancer effects. A thorough understanding of the structure-activity relationship (SAR) will also be crucial for optimizing the lead compound's potency and pharmacokinetic properties.[1][2]

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]

  • Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. SpringerLink. [Link]

  • Bioassays for anticancer activities. PubMed. [Link]

  • Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Oncology. [Link]

  • Xenograft Models. Creative Biolabs. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. [Link]

  • Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency. PubMed. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Treatment Selection and Quality of Life in EGFRm NSCLC. Clinical Care Options. [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Institutes of Health. [Link]

  • Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. I.R.I.S.. [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. [Link]

  • Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. National Institutes of Health. [Link]

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. [Link]

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A Spectroscopic Guide to the Differentiation of Methylpyrimidine Isomers: 2-MP, 4-MP, and 5-MP

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrimidines are fundamental heterocyclic scaffolds in numerous bioactive molecules and functional materials. The precise identification of their substituted isomers is a critical step in synthesis, quality control, and drug development. This guide provides a comprehensive spectroscopic comparison of three key structural isomers: 2-methylpyrimidine (2-MP), 4-methylpyrimidine (4-MP), and 5-methylpyrimidine (5-MP). By leveraging the distinct electronic and structural nuances imparted by the methyl group's position, we demonstrate how Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) can be synergistically employed for unambiguous isomer differentiation. This document serves as a practical reference for researchers, offering both comparative experimental data and the theoretical principles behind the observed spectral differences.

Molecular Structures and Electronic Considerations

The position of the electron-donating methyl group on the pyrimidine ring significantly alters the molecule's symmetry and the electron density at each atom. This perturbation is the fundamental cause of the differences observed across various spectroscopic techniques.

  • This compound (2-MP): The methyl group is positioned between the two nitrogen atoms, creating a plane of symmetry along the C2-C5 axis. This symmetry simplifies the ¹H NMR spectrum of the aromatic protons.

  • 4-Methylpyrimidine (4-MP): The methyl group is adjacent to one nitrogen atom. This substitution breaks the molecule's symmetry, resulting in three distinct aromatic proton environments.

  • 5-Methylpyrimidine (5-MP): The methyl group is positioned between the two ring carbons, also resulting in a non-symmetrical structure with three unique aromatic proton signals.

These structural variations directly influence the chemical environment of each nucleus and the vibrational modes of the bonds, leading to predictable and distinguishable spectral fingerprints.

Caption: Molecular structures of the three methylpyrimidine isomers.

¹H and ¹³C NMR Spectroscopy: The Gold Standard for Isomer Differentiation

NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers due to its high sensitivity to the local chemical environment of each proton and carbon nucleus.[1]

Theoretical Basis

The chemical shift (δ) in NMR is determined by the degree of magnetic shielding around a nucleus.[1] The electron-donating methyl group increases electron density (shielding) at nearby positions, particularly ortho and para, causing upfield shifts (lower ppm). Conversely, the electronegative nitrogen atoms deshield adjacent protons and carbons, shifting their signals downfield (higher ppm). The unique symmetry and substitution pattern of each isomer create a distinct pattern of chemical shifts and spin-spin coupling constants (J).

Comparative ¹H NMR Analysis

The aromatic region of the ¹H NMR spectrum is highly diagnostic:

  • 2-MP: Due to its C₂ᵥ symmetry, the H4 and H6 protons are chemically equivalent, as are their couplings to H5. This results in a simple pattern: a doublet for H4/H6 and a triplet for H5.

  • 4-MP: Lacks symmetry, giving rise to three distinct signals for H2, H5, and H6, each with unique chemical shifts and coupling patterns. The proton at C2, positioned between two nitrogens, is the most deshielded and appears furthest downfield.

  • 5-MP: Also lacks symmetry, showing three distinct signals. The H2 proton is again the most downfield. The H4 and H6 protons are nearly equivalent but can often be resolved, appearing as a single, slightly broadened peak or two closely spaced singlets.

Table 1: Comparative ¹H NMR Data (δ, ppm) in CDCl₃

ProtonThis compound4-Methylpyrimidine5-Methylpyrimidine
-CH₃ ~2.7 ppm (s)~2.6 ppm (s)~2.4 ppm (s)
H-2 -~9.1 ppm (s)~9.0 ppm (s)
H-4 ~8.5 ppm (d)-~8.8 ppm (s)
H-5 ~7.1 ppm (t)~7.2 ppm (d)-
H-6 ~8.5 ppm (d)~8.6 ppm (d)~8.8 ppm (s)

Data compiled from various sources and typical chemical shift ranges.[2][3] Exact values may vary with solvent and concentration.

Comparative ¹³C NMR Analysis

¹³C NMR provides complementary information, confirming the number of unique carbon environments.

  • 2-MP: Shows three signals for the ring carbons (C2, C4/C6, C5) and one for the methyl group.

  • 4-MP & 5-MP: Each shows four distinct signals for the ring carbons and one for the methyl group, consistent with their lack of symmetry. The position of the methyl-substituted carbon and the chemical shifts of the other carbons are key identifiers.

Table 2: Comparative ¹³C NMR Data (δ, ppm) in CDCl₃

CarbonThis compound4-Methylpyrimidine5-Methylpyrimidine
-CH₃ ~25.0~24.0~15.0
C-2 ~165.0~159.0~157.0
C-4 ~157.0~167.0~159.0
C-5 ~119.0~122.0~132.0
C-6 ~157.0~150.0~159.0

Data compiled from various sources and typical chemical shift ranges.[4] Exact values may vary.

Experimental Protocol: Acquiring High-Resolution NMR Spectra
  • Sample Preparation: Dissolve 5-10 mg of the methylpyrimidine isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Use a Fourier-transform NMR spectrometer (e.g., 400 MHz or higher for better resolution).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Co-add 8 to 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (5-10 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Vibrational Spectroscopy (FT-IR): Probing Functional Group Differences

FT-IR spectroscopy provides information about the vibrational modes of molecules. While all three isomers share common pyrimidine ring vibrations, the position of the methyl group introduces subtle but consistent differences in the spectrum, particularly in the "fingerprint region" (below 1500 cm⁻¹).

Comparative IR Analysis

Key vibrational regions to inspect include:

  • C-H stretching (Aromatic): Typically found just above 3000 cm⁻¹.

  • C-H stretching (Aliphatic -CH₃): Found just below 3000 cm⁻¹ (~2950-2850 cm⁻¹).

  • C=N and C=C stretching (Ring): A series of sharp bands between 1600 cm⁻¹ and 1400 cm⁻¹. The exact positions and relative intensities of these bands are sensitive to the substitution pattern.

  • C-H bending (out-of-plane): Strong absorptions between 900 cm⁻¹ and 650 cm⁻¹, which are highly characteristic of the substitution pattern on the aromatic ring.

Table 3: Key FT-IR Absorption Bands (cm⁻¹)

VibrationThis compound4-Methylpyrimidine5-Methylpyrimidine
Aromatic C-H Stretch ~3050~3040~3030
Aliphatic C-H Stretch ~2980, 2930~2970, 2920~2960, 2910
Ring C=N, C=C Stretch ~1585, 1550, 1470~1590, 1560, 1480~1570, 1460, 1420
C-H Out-of-Plane Bend ~780, 740~850, 750~880, 800

Data compiled from the NIST Chemistry WebBook.[5][6] Values are approximate for neat or KBr pellet samples.

Experimental Protocol: ATR-FTIR Analysis
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or zinc selenide) is clean. Collect a background spectrum.

  • Sample Application: Place a single drop of the liquid methylpyrimidine sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

UV-Vis Spectroscopy: Observing Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, typically π→π* and n→π* transitions in aromatic systems.[7] The methyl group acts as a weak auxochrome, and its position can subtly influence the energy of these transitions, leading to shifts in the maximum absorption wavelength (λ_max).

Comparative UV-Vis Analysis

All three isomers exhibit strong absorption bands in the UV region characteristic of the pyrimidine chromophore. The position of the methyl group causes slight shifts (bathochromic or hypsochromic) in the λ_max. These shifts, while small, can be used as a supplementary identification tool when comparing authentic standards under identical conditions (solvent, concentration).

Table 4: UV-Vis Absorption Maxima (λ_max) in Ethanol

Isomerπ→π* Transition (λ_max, nm)n→π* Transition (λ_max, nm)
This compound ~243~265
4-Methylpyrimidine ~245~260
5-Methylpyrimidine ~250~270

Data compiled from the NIST Chemistry WebBook and other literature.[5][6] Values are approximate and highly solvent-dependent.

Experimental Protocol: UV-Vis Spectrum Acquisition
  • Sample Preparation: Prepare dilute solutions of each isomer in a UV-transparent solvent (e.g., ethanol, cyclohexane) using quartz cuvettes. A typical concentration is around 10⁻⁴ to 10⁻⁵ M.

  • Blanking: Use a cuvette containing only the solvent to zero the spectrophotometer (acquire a baseline).

  • Spectrum Acquisition: Place the sample cuvette in the spectrophotometer and scan the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Mass Spectrometry: Confirmation of Molecular Weight and Fragmentation

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns.[8]

Comparative Fragmentation Analysis

All three isomers have the same nominal molecular weight of 94 amu. Therefore, differentiation relies on the fragmentation pattern produced upon ionization (typically by electron impact, EI). The molecular ion (M⁺˙) at m/z 94 will be prominent. The key to differentiation lies in the relative abundances of the fragment ions. Common fragmentation pathways for pyrimidines include the loss of HCN (27 amu) or H₂C₂N₂ (54 amu). The position of the methyl group influences which pathways are favored. For example, the loss of a methyl radical (CH₃˙, 15 amu) to give an ion at m/z 79 is possible, but subsequent fragmentation of the ring will differ based on the initial structure.

Table 5: Key Mass Spectrometry Fragments (m/z) and Plausible Assignments

m/zPlausible Fragment2-MP Intensity4-MP Intensity5-MP Intensity
94 [M]⁺˙ (Molecular Ion) HighHighHigh
93 [M-H]⁺ModerateModerateModerate
67 [M-HCN]⁺˙ModerateLowModerate
53 [M-CH₃CN]⁺˙LowHighLow

Fragmentation patterns can be complex and instrument-dependent. Data is generalized based on typical EI-MS behavior of substituted pyrimidines.[9][10]

Integrated Spectroscopic Workflow for Unambiguous Identification

For a new or unknown sample, a logical workflow ensures confident identification. No single technique should be used in isolation. The combination of data provides a self-validating system for structural elucidation.

G Start Start with Unknown Sample MS Acquire EI-MS Start->MS MW_Check m/z 94 (Molecular Ion)? MS->MW_Check HNMR Acquire ¹H NMR MW_Check->HNMR Yes End Identification Failed MW_Check->End No Pattern_Check Aromatic Pattern: Doublet + Triplet? HNMR->Pattern_Check ID_2MP Identify as This compound Pattern_Check->ID_2MP Yes CNMR Acquire ¹³C NMR Pattern_Check->CNMR No Compare Compare ¹³C & ¹H shifts with reference data CNMR->Compare ID_4MP Identify as 4-Methylpyrimidine ID_5MP Identify as 5-Methylpyrimidine Compare->ID_4MP Matches 4-MP Compare->ID_5MP Matches 5-MP Compare->End No Match

Caption: Integrated workflow for isomer identification.

Conclusion

The unambiguous identification of 2-, 4-, and 5-methylpyrimidine is readily achievable through a systematic, multi-technique spectroscopic approach. While mass spectrometry confirms the correct molecular weight, ¹H NMR spectroscopy serves as the primary tool for differentiation, offering highly distinct spectral patterns for each isomer based on molecular symmetry. ¹³C NMR, FT-IR, and UV-Vis spectroscopy provide robust, confirmatory data that corroborates the initial assignment. By following the integrated workflow presented, researchers can confidently determine the structure of a given methylpyrimidine isomer, ensuring the integrity and accuracy of their scientific endeavors.

References

  • University of California, Irvine. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

  • St John, T. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. Retrieved from [Link]

  • Tchoukoua, A., et al. (2021). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Scientific Reports, 11(1), 1-15. Retrieved from [Link]

  • Chemistry Academy. (2023, April 17). Combined spectral problems solutions based on UV, IR, 1H-NMR,13C-NMR & MS| Organic Spectroscopy [Video]. YouTube. Retrieved from [Link]

  • Neuman, R. C. (2000). Organic Spectrometry. Retrieved from [Link]

  • NIST. (n.d.). Pyrimidine, 4-methyl- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

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  • NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2015). FTIR spectroscopic study of 2-hydroxy-4-methyl pyrimidine hydrochloride. Retrieved from [Link]

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  • Cinar, M. E., et al. (2022). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Molecules, 27(23), 8537. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved from [Link]

  • MDPI. (2023). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2020). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Journal of Chemical Reviews, 2(3), 205-216. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). UV–Vis absorption spectra of the prepared compounds. Retrieved from [Link]

  • Huda, I., & Hisbullah, H. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 116-133. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

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  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

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  • PubChem. (n.d.). 5-Methylpyrimidine. Retrieved from [Link]

  • AZoM. (2024). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

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  • NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-and 19 F-NMR chemical shifts (δ/ppm), signal multiplicities and H-H coupling constants (J/Hz). Retrieved from [Link]

  • Atkinson, R. (2011, December 17). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [Video]. YouTube. Retrieved from [Link]

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  • Fathi, M. B., et al. (2022). Study of UV-Vis absorption spectra of magnetic molecule tripyridinium bis[tetrabromidoferrate(III)] bromide with density functional theory. Scientia Iranica, 29(4), 1888-1896. Retrieved from [Link]

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comparing the efficacy of different catalysts for 2-Methylpyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Catalytic Systems for 2-Methylpyrimidine Synthesis

Introduction: The Strategic Importance of this compound

In the landscape of medicinal chemistry and drug development, pyrimidine scaffolds are of paramount importance, forming the core of nucleic acids and a vast array of pharmacologically active compounds.[1] Among its derivatives, this compound serves as a crucial building block for synthesizing targeted therapeutics, agrochemicals, and functional materials. The efficiency, selectivity, and sustainability of its synthesis are therefore critical challenges that directly impact the pace and cost of research and development.

This guide provides a comprehensive comparison of different catalytic systems for the synthesis of this compound. Moving beyond a simple recitation of protocols, we will dissect the underlying mechanisms, evaluate performance based on experimental data, and offer field-proven insights into catalyst selection. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for making informed decisions in their synthetic endeavors.

Core Synthetic Strategies and Catalytic Approaches

The synthesis of the this compound core is predominantly achieved through cyclocondensation reactions. The classical Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, remains a foundational strategy.[2] Another effective, though less direct, route involves the catalytic dehydrogenation of a saturated precursor like 2-methyl-1,4,5,6-tetrahydropyrimidine. The choice of catalyst is the pivotal factor that governs the reaction's efficiency, yield, and environmental footprint. We will explore three major classes of catalysts: transition metals, acid/base systems, and modern heterogeneous catalysts.

Comparative Efficacy of Catalytic Systems

The performance of a catalyst is a multi-faceted metric encompassing yield, reaction time, temperature, catalyst loading, and recyclability. The following sections provide a comparative analysis grounded in published experimental data.

Transition Metal Catalysis: Precision and Power

Transition metal catalysts are renowned for their high efficiency and selectivity in forming heterocyclic structures.[3] Metals like palladium, copper, and nickel facilitate unique reaction pathways, including dehydrogenation and complex cycloadditions, that are often inaccessible through other means.[2][4]

A particularly effective method for generating 2-alkylpyrimidines is the catalytic dehydrogenation of their corresponding tetrahydropyrimidine precursors. This approach offers a high-yield, clean conversion to the aromatic product. Palladium-based catalysts are exemplary for this transformation.[5]

Mechanism: Palladium-Catalyzed Dehydrogenation

The mechanism involves the adsorption of the tetrahydropyrimidine onto the palladium surface. Through a series of steps involving C-H bond activation and β-hydride elimination, hydrogen is removed from the ring, leading to aromatization. The hydrogen gas evolved is the only byproduct, making this a highly atom-economical process.

G cluster_0 Catalytic Cycle on Pd Surface Reactant 2-Methyl-1,4,5,6- tetrahydropyrimidine Adsorbed Adsorbed Reactant on Pd Surface Reactant->Adsorbed Adsorption DH1 First Dehydrogenation (β-Hydride Elimination) Adsorbed->DH1 + Pd Intermediate Dihydropyrimidine Intermediate DH1->Intermediate - H₂ Catalyst Pd Catalyst (Regenerated) DH1->Catalyst Regeneration DH2 Second Dehydrogenation (Aromatization) Intermediate->DH2 + Pd Product This compound (Desorbed) DH2->Product - H₂ DH2->Catalyst

Caption: Palladium-catalyzed dehydrogenation mechanism.

Acid/Base Catalysis: The Classical Workhorse

Acid catalysis is fundamental to the Pinner reaction, a [3+3] cycloaddition method for pyrimidine synthesis.[2] Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., Zn(L-proline)₂) activate the carbonyl group of the 1,3-dicarbonyl substrate, facilitating nucleophilic attack by the amidine.[6][7] This approach is valued for its simplicity and use of inexpensive reagents.

Mechanism: Acid-Catalyzed Pinner-Type Reaction

The reaction initiates with the protonation of a carbonyl group by the acid catalyst, enhancing its electrophilicity. The amidine then attacks the activated carbonyl, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring.

G cluster_1 Acid-Catalyzed Pinner-Type Synthesis Start 1,3-Dicarbonyl + Acetamidine Activation Carbonyl Activation (Protonation) Start->Activation + H⁺ Attack Nucleophilic Attack by Amidine Activation->Attack Intermediate Acyclic Intermediate Attack->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration & Aromatization Cyclization->Dehydration Product This compound Dehydration->Product - H₂O Catalyst_Out H⁺ Catalyst Regenerated Dehydration->Catalyst_Out

Caption: General mechanism for acid-catalyzed pyrimidine synthesis.

Heterogeneous & Green Catalysts: The Sustainable Frontier

The principles of green chemistry have driven the development of solid-supported and recyclable catalysts.[8] Metal oxides like ZnO and magnetic nanoparticles (e.g., nano-Fe₃O₄) offer significant advantages, including simple product isolation via filtration and catalyst reuse, which is crucial for industrial applications.[9][10] These are often employed in multicomponent reactions under solvent-free or microwave-assisted conditions, further enhancing the sustainability of the process.[6]

Quantitative Performance Data

The following table summarizes experimental data from the literature for the synthesis of this compound or closely related derivatives, providing a direct comparison of catalyst efficacy.

Catalyst SystemSubstratesConditionsYield (%)TimeReference
0.5% Pd on Alumina 2-Methyl-1,4,5,6-tetrahydropyrimidine300-320 °C, Gas Phase~80%Continuous Flow[5]
Zn(L-proline) Benzaldehyde, Acetophenone, AmidineReflux95%8 h[6]
ZnO (15 mol%) Chalcone, Amidine source, Amine100 °C, DMF86-90%6 h[9]
p-TsOH Benzaldehyde, β-ketoester, UreaReflux, EthanolHigh Yield-[7]
Cu(II) triflate (20 mol%) Propargyl alcohol, Amidine80 °CModerate-Good-[2]

Note: Data for Zn(L-proline), ZnO, p-TsOH, and Cu(II) triflate are for related pyrimidine syntheses, as direct comparative data for this compound is sparse. They are included to illustrate the general efficacy of these catalytic systems.

Validated Experimental Protocol: Dehydrogenation of 2-Methyl-1,4,5,6-tetrahydropyrimidine

This protocol is based on the highly efficient palladium-catalyzed dehydrogenation method, which provides a clean and high-yielding route to this compound.[5] This method is self-validating as the high yield and simple purification attest to the catalyst's efficacy and the protocol's robustness.

Rationale

The choice of a heterogeneous palladium on alumina catalyst is strategic. It provides high thermal stability required for the gas-phase reaction and allows for a continuous flow process, which is highly scalable. The high reaction temperature (300-320 °C) provides the necessary activation energy for C-H bond cleavage and ensures a rapid conversion rate. The absence of solvents and the evolution of only H₂ gas as a byproduct make this an environmentally benign and atom-economical process.

Methodology
  • Catalyst Bed Preparation: A vertical Vycor or quartz tube (approx. 30 mm diameter) is packed with a 0.5% palladium on neutral α-alumina catalyst to form a stable catalyst bed. The tube is placed in a tube furnace.

  • System Setup: The system is set up for continuous flow, gas-phase reaction. A dropping funnel is positioned at the top of the reaction tube to introduce the liquid reactant. A condenser and a cooled receiving flask are attached to the bottom outlet of the tube to collect the product.

  • Reaction Execution: The furnace is heated to maintain the catalyst bed temperature between 300-320 °C.

  • Substrate Introduction: Liquified 2-methyl-1,4,5,6-tetrahydropyrimidine is added dropwise from the funnel onto the hot catalyst bed at a controlled rate (e.g., ~1.0 g/min ). The tetrahydropyrimidine is vaporized upon contact and passes through the catalyst bed.

  • Product Collection: The product, this compound, exits the reaction tube as a vapor, is condensed, and collected in the cooled receiver.

  • Purification: The collected crude product is purified by fractional distillation to yield pure this compound.

Caption: Workflow for Pd-catalyzed synthesis of this compound.

Conclusion and Strategic Outlook

The synthesis of this compound can be approached through various catalytic routes, each with distinct advantages.

  • Transition Metal Catalysis , particularly palladium-catalyzed dehydrogenation, offers a highly efficient, clean, and scalable route, making it ideal for large-scale production where high purity is required.[5]

  • Acid/Base Catalysis represents a classical, cost-effective method suitable for laboratory-scale synthesis, especially when utilizing readily available dicarbonyl and amidine precursors.[2][6]

  • Heterogeneous and Green Catalysts are at the forefront of sustainable chemistry.[8][9] While direct data for this compound is limited, the high yields and recyclability demonstrated for related structures suggest this is a promising area for future process optimization.

The optimal choice of catalyst depends on the specific project goals, including scale, cost constraints, desired purity, and environmental impact. As research progresses, the development of novel, highly active, and recyclable catalysts will continue to refine the synthesis of this vital chemical scaffold, paving the way for more efficient and sustainable drug discovery and development.[3]

References

  • Benchchem. A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers. Benchchem Technical Guide.

  • Alcolea, V., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 795.

  • Abdel-Maksoud, M. S., et al. (2024). Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques. Current Organic Synthesis, 21(2), 127-139.

  • Santhosh, C. R., et al. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews, 7(4).

  • Santhosh, C. R., et al. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews.

  • Sufrin, J. R., & Jernow, J. L. (1979). SYNTHESIS OF 2-ALKYLPYRIMIDINES VIA 2-ALKYL-1,4,5,6-TETRAHYDROPYRlMlDlNES. Journal of Heterocyclic Chemistry.

  • Maikhuri, V. K., et al. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. Topics in Current Chemistry, 382(1), 4.

  • Gomha, S. M., et al. (2015). ZnO Catalyzed Efficient Synthesis of Some New 2-Substituted-4,6-diarylpyrimidines. Journal of Chemistry.

  • Wang, T., et al. (2023). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Molecules, 28(19), 6932.

  • Kaur, H., et al. (2023). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega, 8(39), 35467–35493.

  • Al-Shemary, R. K. (2025). Pyrimidines can be made from 1,3-dicarbonyl compounds and amidines. Organic Chemistry Portal.

  • Piecuch, R. J., et al. (2021). Acid-catalyzed [2 + 2 + 2] cycloaddition of two cyanamides and one ynamide: highly regioselective synthesis of 2,4,6-triaminopyrimidines. Organic & Biomolecular Chemistry, 19(17), 3929-3937.

Sources

A Comparative Guide to the Validation of a Bioassay for 2-Methylpyrimidine's Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a bioassay to characterize the biological activity of 2-Methylpyrimidine. As a member of the pyrimidine family—a scaffold renowned for its diverse pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects—this compound requires robust and reliable assays to quantify its biological potential.[1][2][3][4] This document is designed for researchers, scientists, and drug development professionals, offering an in-depth comparison of two distinct bioassay methodologies and a detailed guide to their validation, grounded in established regulatory principles.

The narrative moves beyond a simple recitation of protocols. It delves into the causality behind experimental design, emphasizing the creation of self-validating systems that ensure data integrity and reproducibility. Every step and claim is supported by authoritative sources to provide a scientifically rigorous and trustworthy resource.

Foundational Strategy: Selecting a Representative Biological Target

While this compound itself is a simple molecule, the broader class of pyrimidine derivatives has been extensively studied as inhibitors of key enzymes in metabolic pathways critical for cell proliferation.[5][6][7] A prominent target is Dihydroorotate Dehydrogenase (DHODH) , the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[6][8] Its inhibition starves rapidly dividing cells, such as cancer cells, of essential building blocks for DNA and RNA synthesis, making it an excellent target for therapeutic intervention.

For the purpose of this guide, we will hypothesize that this compound is a novel inhibitor of DHODH. This allows us to compare two distinct, yet complementary, assay platforms:

  • Alternative 1: Biochemical Assay: A cell-free, spectrophotometric enzyme inhibition assay directly measuring the effect of this compound on purified DHODH.

  • Alternative 2: Cell-Based Assay: A cytotoxicity assay (MTT) that measures the downstream consequence of DHODH inhibition—reduced cell viability—in a relevant cancer cell line.[9]

This dual approach provides a holistic view of the compound's activity, from direct target engagement to its ultimate biological effect in a cellular context.

cluster_pathway De Novo Pyrimidine Biosynthesis Pathway cluster_inhibition Mechanism of Action cluster_consequence Cellular Consequence Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS UDP UDP UMP->UDP dUDP dUDP UDP->dUDP UTP UTP UDP->UTP dUMP dUMP dUDP->dUMP CTP CTP UTP->CTP 2_Methylpyrimidine 2_Methylpyrimidine DHODH DHODH 2_Methylpyrimidine->DHODH Inhibition Inhibition_Node DHODH Inhibition Depletion Depletion of UMP, CTP (Pyrimidine pool) Inhibition_Node->Depletion Effect Inhibition of DNA/RNA Synthesis Depletion->Effect Outcome Reduced Cell Proliferation & Viability Effect->Outcome

Figure 1: Hypothesized mechanism of this compound action via DHODH inhibition.

The Bioassay Validation Workflow: A Regulatory Perspective

The validation of a bioanalytical method is the process of demonstrating that it is suitable for its intended purpose.[10] This is not a single experiment but a comprehensive series of studies to assess the method's performance characteristics. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established harmonized guidelines, notably the ICH M10 guideline, which outlines the essential parameters for validation.[11][12][13]

A robust validation process ensures that the data generated are reliable, reproducible, and can be confidently used for critical decision-making in drug development.[14][15]

G Start Method Development Validation Full Bioassay Validation Start->Validation Specificity Specificity & Selectivity Validation->Specificity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Linearity Linearity & Range Validation->Linearity LOQ Sensitivity (LLOQ) Validation->LOQ Robustness Robustness Validation->Robustness End Method Implementation Specificity->End Accuracy->End Precision->End Linearity->End LOQ->End Robustness->End

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Methylpyrimidine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 2-methylpyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective kinase inhibitors.[1][2] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of two distinct classes of this compound analogs: Bcr-Abl inhibitors for the treatment of chronic myeloid leukemia and p38 MAP kinase inhibitors for inflammatory diseases. By examining the nuanced effects of structural modifications on target engagement and cellular activity, this guide aims to equip researchers and drug development professionals with actionable insights for designing the next generation of kinase-targeted therapeutics.

The this compound Core: A Versatile Kinase Binding Moiety

The pyrimidine ring is a fundamental component of DNA and RNA, and its derivatives have been extensively explored as therapeutic agents.[1] In the context of kinase inhibition, the this compound core often serves as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase hinge region. This interaction anchors the inhibitor in the ATP-binding pocket, providing a stable foundation for further structural elaboration to achieve potency and selectivity.[3] The 2-methyl group can be a key determinant of selectivity, often fitting into a specific hydrophobic pocket within the target kinase.

Comparative SAR Analysis: Bcr-Abl vs. p38 MAP Kinase Inhibitors

To illustrate the adaptability of the this compound scaffold, we will compare the SAR of two distinct series of inhibitors targeting different kinases: Bcr-Abl and p38 MAP kinase.

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of chronic myeloid leukemia (CML). While first and second-generation inhibitors like imatinib and dasatinib are effective, the emergence of resistance, particularly the T315I "gatekeeper" mutation, necessitates the development of new therapeutic strategies.[4]

A series of this compound derivatives have been designed as potent pan-Bcr-Abl inhibitors, demonstrating activity against both wild-type and mutant forms of the kinase.[4][5] The general structure and key SAR findings are summarized below.

Key Structural Features and SAR Insights:

  • Core Scaffold: The this compound core acts as the foundational hinge-binding element.

  • Aryl Substituents: The nature and substitution pattern of the aryl groups at the 4- and 6-positions of the pyrimidine ring are critical for potency. Electron-donating and lipophilic groups on these rings generally enhance inhibitory activity.

  • Linker Group: The type of linker connecting the pyrimidine core to the substituted aryl rings influences the overall conformation and binding affinity of the molecule.

  • Side Chains: The addition of specific side chains, often containing basic nitrogen atoms, can improve solubility and cell permeability, leading to enhanced cellular potency.

Quantitative Data: Bcr-Abl Inhibition

Compound IDModificationsBcr-Abl WT IC50 (nM)Bcr-Abl T315I IC50 (µM)K562 Cell Proliferation IC50 (nM)
7u Optimized aryl substitutions0.130.651.1
Reference Imatinib25>10250

Data sourced from Zou et al.[4][5]

The data clearly indicates that optimized this compound analogs, such as compound 7u , can exhibit significantly greater potency against both wild-type and the challenging T315I mutant of Bcr-Abl compared to the first-generation inhibitor imatinib.[4][5] This highlights the power of scaffold hopping and targeted SAR exploration.

p38 MAP kinase is a key enzyme in the signal transduction cascade that regulates the production of pro-inflammatory cytokines like TNF-α and IL-1β.[3] Consequently, it is a prime therapeutic target for a range of inflammatory conditions, including rheumatoid arthritis.[6]

The this compound scaffold has also been successfully employed in the development of potent p38 MAP kinase inhibitors. The SAR for this class of compounds reveals a different set of structural requirements for optimal target engagement compared to the Bcr-Abl inhibitors.

Key Structural Features and SAR Insights:

  • Hinge Binding: Similar to the Bcr-Abl inhibitors, the pyrimidine core forms hydrogen bonds with the hinge region of p38 MAP kinase.

  • Hydrophobic Pockets: The ATP binding site of p38 features distinct hydrophobic pockets. The SAR of this compound analogs often revolves around optimizing substituents to effectively occupy these pockets. For instance, a tert-butyl group has been shown to be a critical binding element in some p38 inhibitors, occupying a specific lipophilic domain.[7]

  • Solvent-Exposed Region: Modifications in the solvent-exposed region of the ATP binding site can be leveraged to improve physicochemical properties and introduce selectivity against other kinases.

  • Conformational Control: The overall three-dimensional shape of the inhibitor is crucial. Some p38 inhibitors induce a conformational change in the kinase upon binding, and the SAR reflects the need for specific structural features to facilitate this.[3]

Quantitative Data: p38 MAP Kinase Inhibition

Compound ClassKey Structural Featuresp38α IC50 Range
Pyridinyl Imidazoles Foundational class of p38 inhibitorsNanomolar to micromolar
Diaryl Ureas Bind to an allosteric sitePicomolar to nanomolar
This compound Analogs Hinge-binding core with optimized hydrophobic groupsNanomolar

Data compiled from multiple sources.[3][7]

This comparative analysis underscores that while the this compound core provides a common starting point, the specific SAR for each kinase target is unique and must be empirically determined.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, robust and well-defined experimental protocols are essential. Below are representative protocols for the key assays used to characterize the this compound analogs discussed in this guide.

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against a specific kinase.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detect Detection prep_comp Compound Dilution Series mix Combine Compound, Kinase, Substrate prep_comp->mix prep_kin Kinase & Substrate Preparation prep_kin->mix prep_atp ATP Preparation initiate Initiate Reaction with ATP prep_atp->initiate incubate1 Pre-incubation mix->incubate1 incubate1->initiate incubate2 Incubate at RT initiate->incubate2 stop Stop Reaction incubate2->stop detect Measure Signal (e.g., Luminescence) stop->detect analyze Data Analysis (IC50 determination) detect->analyze

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds in an appropriate solvent, such as DMSO.

  • Reaction Mixture Preparation: In a microplate, combine the kinase, a suitable substrate (e.g., a peptide or protein), and the test compound at various concentrations.

  • Pre-incubation: Allow the kinase and compound to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding equilibrium.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

  • Reaction Termination and Detection: Stop the reaction and measure the amount of product formed. This can be done using various methods, such as luminescence-based assays that measure the amount of ATP remaining or antibody-based methods that detect the phosphorylated substrate.

  • Data Analysis: Plot the percentage of kinase inhibition versus the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

This protocol outlines a method for assessing the anti-proliferative effects of compounds on a cancer cell line.

Workflow Diagram:

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_viability Viability Assessment seed Seed cells in 96-well plate attach Allow cells to attach overnight seed->attach treat Add serially diluted compounds attach->treat incubate Incubate for 72 hours treat->incubate add_reagent Add viability reagent (e.g., CellTiter-Glo) incubate->add_reagent measure Measure signal (luminescence) add_reagent->measure analyze Calculate IC50 measure->analyze

Sources

A Comparative Guide to the Synthesis of 2-Methylpyrimidine for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Methylpyrimidine in Modern Chemistry

This compound, a key heterocyclic compound, serves as a fundamental building block in the synthesis of a wide array of biologically active molecules. Its structural motif is prevalent in pharmaceuticals, agrochemicals, and materials science. The strategic placement of the methyl group at the 2-position of the pyrimidine ring significantly influences the molecule's electronic properties and steric interactions, making it a versatile precursor for targeted drug design and the development of novel functional materials. This guide provides an in-depth comparative analysis of the most prominent synthetic routes to this compound, offering researchers and drug development professionals the critical insights needed to select the most appropriate methodology for their specific application. We will delve into the mechanistic underpinnings, practical experimental protocols, and a thorough comparison of the performance of each route.

Route 1: The Classic Pinner Synthesis: Condensation of a 1,3-Dicarbonyl Equivalent with Acetamidine

The Pinner synthesis is a cornerstone of pyrimidine chemistry, renowned for its reliability and broad applicability.[1][2] This method involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with an amidine.[1] For the synthesis of this compound, this translates to the reaction of acetamidine with malondialdehyde or a more stable equivalent.

Reaction Mechanism

The reaction proceeds through a series of nucleophilic additions and dehydrations.[3] Initially, the amidine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring.

Pinner_Synthesis Reactants Malondialdehyde + Acetamidine Intermediate1 Initial Adduct Reactants->Intermediate1 Nucleophilic Attack Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Dehydration

Caption: General mechanism of the Pinner synthesis for this compound.

Experimental Protocol
  • Materials: Acetamidine hydrochloride, sodium methoxide, methanol, diethyl malonate (as a precursor to the 1,3-dicarbonyl functionality), and hydrochloric acid.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium methoxide in absolute methanol under an inert atmosphere.

    • To this solution, add diethyl malonate and acetamidine hydrochloride.

    • Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and neutralize with hydrochloric acid.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by distillation or column chromatography to yield this compound.

Advantages and Disadvantages
  • Advantages: This is a well-established and versatile method with readily available starting materials. It can be adapted for the synthesis of a wide range of substituted pyrimidines.

  • Disadvantages: The use of malondialdehyde itself can be problematic due to its instability. The reaction may require strictly anhydrous conditions and careful control of pH.

Route 2: Dehydrogenation of 2-Methyl-1,4,5,6-tetrahydropyrimidine

This two-step approach involves the initial synthesis of 2-methyl-1,4,5,6-tetrahydropyrimidine followed by its dehydrogenation to the aromatic this compound. This method offers a high-yield pathway to the desired product.[4]

Reaction Mechanism

The first step is the cyclocondensation of 1,3-diaminopropane with an acetic acid derivative (e.g., ester or the acid itself) to form the tetrahydropyrimidine ring. The second step involves the catalytic dehydrogenation of the saturated ring to introduce the double bonds and form the aromatic pyrimidine.

Dehydrogenation_Route Reactants 1,3-Diaminopropane + Acetic Acid Derivative Tetrahydropyrimidine 2-Methyl-1,4,5,6-tetrahydropyrimidine Reactants->Tetrahydropyrimidine Cyclocondensation Product This compound Tetrahydropyrimidine->Product Catalytic Dehydrogenation (e.g., Pd/Al2O3)

Caption: Two-step synthesis of this compound via dehydrogenation.

Experimental Protocol

Step 1: Synthesis of 2-Methyl-1,4,5,6-tetrahydropyrimidine [4]

  • Materials: 1,3-Diaminopropane, acetic acid.

  • Procedure:

    • In a high-pressure reactor (Parr bomb), combine 1,3-diaminopropane and acetic acid.

    • Heat the mixture at an elevated temperature (e.g., 225°C) overnight.

    • After cooling, the excess 1,3-diaminopropane can be removed by distillation.

    • The resulting crude 2-methyl-1,4,5,6-tetrahydropyrimidine can be used in the next step without further purification.

Step 2: Dehydrogenation to this compound [4]

  • Materials: 2-Methyl-1,4,5,6-tetrahydropyrimidine, Palladium on alumina (Pd/Al₂O₃) catalyst.

  • Procedure:

    • Set up a tube furnace packed with a 0.5% Palladium on alumina catalyst.

    • Heat the furnace to 300-320°C.

    • Introduce the crude 2-methyl-1,4,5,6-tetrahydropyrimidine into the heated tube via a syringe pump.

    • The product, this compound, is collected at the outlet of the furnace and can be purified by distillation.

Advantages and Disadvantages
  • Advantages: This route can provide high yields (around 80% for the dehydrogenation step).[4] It is a robust method suitable for larger-scale synthesis.

  • Disadvantages: This is a two-step process that requires specialized equipment, such as a high-pressure reactor and a tube furnace. The high temperatures involved may not be suitable for sensitive substrates.

Route 3: Reductive Dehalogenation of 4,6-Dichloro-2-methylpyrimidine

This synthetic strategy starts with a pre-functionalized pyrimidine ring and removes the chloro substituents to yield the parent this compound. This method is particularly useful when 4,6-dichloro-2-methylpyrimidine is a readily available starting material.

Reaction Mechanism

The reaction involves the catalytic hydrogenation of the C-Cl bonds. A catalyst, typically palladium on carbon (Pd/C) or Raney nickel, facilitates the cleavage of the carbon-chlorine bonds and their replacement with hydrogen atoms.[5] A base, such as magnesium oxide or sodium hydroxide, is often added to neutralize the hydrogen chloride that is formed during the reaction.

Dehalogenation_Route StartingMaterial 4,6-Dichloro-2-methylpyrimidine Product This compound StartingMaterial->Product Catalytic Hydrogenation (e.g., H2, Pd/C, Base)

Caption: Synthesis of this compound by reductive dehalogenation.

Experimental Protocol
  • Materials: 4,6-Dichloro-2-methylpyrimidine, Palladium on carbon (10% Pd/C), magnesium oxide (MgO), methanol, and hydrogen gas.

  • Procedure:

    • In a hydrogenation vessel, dissolve 4,6-dichloro-2-methylpyrimidine in methanol.

    • Add 10% Pd/C catalyst and magnesium oxide to the solution.

    • Pressurize the vessel with hydrogen gas to a moderate pressure (e.g., 50 psi).

    • Stir the reaction mixture at room temperature for several hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, filter the reaction mixture to remove the catalyst.

    • Evaporate the solvent from the filtrate to obtain the crude this compound.

    • The product can be purified by distillation.

Advantages and Disadvantages
  • Advantages: This method can be performed under mild conditions (room temperature and moderate pressure). It is a clean reaction with a straightforward workup.

  • Disadvantages: The starting material, 4,6-dichloro-2-methylpyrimidine, may not be as readily available or cost-effective as the starting materials for other routes. The use of hydrogen gas requires appropriate safety precautions.

Comparative Analysis of Synthesis Routes

To facilitate an objective comparison, the key performance indicators for each synthetic route are summarized in the table below. The values provided are based on typical literature reports and may vary depending on the specific experimental conditions and scale of the reaction.

ParameterPinner SynthesisDehydrogenation RouteReductive Dehalogenation
Starting Materials Malondialdehyde equivalent, Acetamidine1,3-Diaminopropane, Acetic acid derivative4,6-Dichloro-2-methylpyrimidine
Number of Steps 121
Typical Yield Moderate to GoodHigh (for dehydrogenation step)Good to Excellent
Reaction Temperature Varies (often reflux)High (225°C and 300-320°C)Room Temperature
Reaction Pressure AtmosphericHigh Pressure (Step 1), Atmospheric (Step 2)Moderate Pressure
Key Reagents/Catalysts Acid or Base-Pd/C or Raney Nickel, H₂
Scalability GoodExcellentGood
Green Chemistry Aspects Use of potentially unstable reagentsHigh energy inputUse of flammable H₂ gas

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound is contingent upon several factors, including the desired scale of production, available equipment, cost of starting materials, and safety considerations.

  • The Pinner Synthesis remains a versatile and accessible method, particularly for laboratory-scale synthesis and for the preparation of analogues with diverse substitution patterns.

  • The Dehydrogenation Route is highly efficient and well-suited for large-scale industrial production where high yields are paramount and the necessary high-pressure and high-temperature equipment is available.

  • The Reductive Dehalogenation pathway offers a mild and clean alternative, provided that the chlorinated precursor is readily accessible. Its operational simplicity makes it an attractive option for moderate-scale synthesis.

Researchers and process chemists should carefully evaluate these factors to select the synthetic strategy that best aligns with their specific objectives, ensuring an efficient and effective path to this important heterocyclic building block.

References

  • Google. (n.d.). Current time information in London, GB.
  • Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved January 3, 2026, from [Link]

  • Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of (±)-2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid (7). Retrieved January 3, 2026, from [Link]

  • SYNTHESIS OF 2-ALKYLPYRIMIDINES VIA 2-ALKYL-1,4,5,6-TETRAHYDROPYRlMlDlNES. (n.d.).
  • Google Patents. (n.d.). Selective dehalogenation - USRE28865E.
  • Oregon State University. (n.d.). The investigations of the methods for the reduction of chloroyrimidines. Retrieved January 3, 2026, from [Link]

  • Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved January 3, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved January 3, 2026, from [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved January 3, 2026, from [Link]

  • PubMed. (n.d.). The selective dehalogenation of 2,4-dichloro-5(2,4-dichlorodiphenylmethyl)pyrimidine. Retrieved January 3, 2026, from [Link]

  • ACS Publications. (n.d.). Oxidative Dehydrogenation of Dihydropyrimidinones and Dihydropyrimidines. Retrieved January 3, 2026, from [Link]

  • Google Patents. (n.d.). Process for making 1,4,5,6-tetrahydro-2-((2-substituted)vinyl) pyrimidines and 2 - US3502661A.
  • ACS Publications. (n.d.). Dehalogenation of 2-Amino-4-methyl-6-chloropyrimidine. Retrieved January 3, 2026, from [Link]

  • PubMed Central. (n.d.). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Retrieved January 3, 2026, from [Link]

  • Semantic Scholar. (n.d.). 1,4,5,6-TETRAHYDROPYRIMIDINES. Retrieved January 3, 2026, from [Link]

  • Google Patents. (n.d.). Synthetic method of 4, 6-dichloro-2-methylpyrimidine - CN102432547A.
  • Asian Journal of Chemistry. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Retrieved January 3, 2026, from [Link]

  • Google Patents. (n.d.). Synthetic method 1,2-dimethyl-1,4,5,6-tetrahydrochysene pyrimidine.
  • Modelling of the Nitration of this compound-4,6- dione (MPD). (2018).
  • Semantic Scholar. (n.d.). Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method. Retrieved January 3, 2026, from [Link]

  • Arkat USA. (n.d.). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Retrieved January 3, 2026, from [Link]

  • PubMed Central. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Retrieved January 3, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2-mercaptopyrimidine. Retrieved January 3, 2026, from [Link]

  • Organic Syntheses. (n.d.). 4-Methyl-6-hydroxypyrimidine. Retrieved January 3, 2026, from [Link]

  • National Institutes of Health. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Retrieved January 3, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (n.d.). The synthesis and chemistry of this compound-4,6-dithiol and some related compounds. Retrieved January 3, 2026, from [Link]

  • Bar-Ilan University. (n.d.). Methylated Purines and Pyrimidines. II. Synthesis and Properties of 2,6-Diamino-5-(methylamino)-4-pyrimidinol. Retrieved January 3, 2026, from [Link]

  • MDPI. (n.d.). Recent Advances in Catalytic Hydrogenation of Furfural. Retrieved January 3, 2026, from [Link]

  • Scholars' Mine. (2017). Selective Hydrogenation of 2-Methylfuran and 2,5-Dimethylfuran Over Atomic Layer Deposited Platinum Catalysts on Multiwalled Carbon Nanotube and Alumina Supports. Retrieved January 3, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Enantioselective Synthesis and Validation of Chiral 2-Methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the intricate world of chiral pyrimidine synthesis. The pyrimidine core is a cornerstone of medicinal chemistry, but introducing and controlling stereocenters, particularly around the C2-position, presents significant synthetic and analytical challenges. The biological activity of enantiomers can differ dramatically, making robust methods for their selective synthesis and unambiguous validation paramount for safety and efficacy in drug development.[1][2]

This guide moves beyond simple protocols. It is structured from a field perspective to explain the causality behind experimental choices, compare alternative strategies with supporting data, and provide self-validating workflows that ensure scientific rigor from synthesis to final characterization.

Part 1: A Comparative Look at Enantioselective Synthesis Strategies

The primary challenge in synthesizing chiral 2-methylpyrimidine derivatives lies in effectively controlling the three-dimensional arrangement of atoms during bond formation. The choice of strategy is dictated by factors such as the nature of the starting materials (prochiral vs. racemic), desired yield, required enantiomeric excess (ee), and scalability. We will compare two powerful and prevalent approaches: transition-metal catalysis and chiral resolution.

Strategy 1: Transition-Metal Catalyzed Asymmetric Synthesis

This is the most elegant approach, aiming to create the desired enantiomer directly from a prochiral substrate or in a dynamic kinetic resolution of a racemate. The key is the use of a chiral catalyst—a complex where a metal center is coordinated to an enantiopure organic ligand. This creates a chiral environment that biases the reaction pathway toward one enantiomer.

Causality Behind the Choice: Transition-metal catalysis is often the method of choice when high atom economy and direct access to a single enantiomer are desired, avoiding the 50% theoretical yield limit of classical resolution.[3] Catalysts based on metals like Rhodium (Rh) and Ruthenium (Ru) are particularly effective for creating C-C and C-N bonds with high stereocontrol.

  • Rhodium-Catalyzed Asymmetric Allylation: A powerful method for introducing a chiral substituent. For pyrimidine cores, this involves the reaction of a pyrimidine nucleophile with a racemic allylic carbonate. The chiral diphosphine ligand on the Rh catalyst controls the stereochemical outcome, leading to high regioselectivity and enantioselectivity.[4]

  • Ruthenium-Catalyzed Asymmetric Cyclopropanation: This strategy is effective for creating carbocyclic nucleoside analogues with multiple stereocenters. A chiral Ru(II)-phenyloxazoline complex can catalyze the reaction between an N1-vinylpyrimidine and a diazoester to yield cyclopropyl derivatives with exceptional diastereoselectivity and enantioselectivity in very short reaction times.[5]

G cluster_synthesis Enantioselective Synthesis cluster_purification Purification & Validation Prochiral Prochiral Pyrimidine Substrate Reaction Asymmetric Reaction (e.g., Allylation) Prochiral->Reaction Reagent Achiral Reagent Reagent->Reaction Catalyst Chiral Catalyst (e.g., [Rh(COD)Cl]2 / Ligand) Catalyst->Reaction controls stereochemistry Crude Crude Product Mixture Reaction->Crude forms predominantly one enantiomer Purify Chromatography (Silica Gel) Crude->Purify Product Enantioenriched Product Purify->Product Validation Validation Suite (HPLC, NMR, X-ray) Product->Validation confirms purity & structure

Caption: Workflow for transition-metal catalyzed enantioselective synthesis.

StrategyCatalyst SystemSubstrate ExampleYieldee (%)Reference
Rh-Catalyzed Allylation[Rh(COD)Cl]₂ / Chiral DiphosphinePyrimidine + Allylic Carbonateup to 95%up to 99%[4]
Ru-Catalyzed CyclopropanationRu(II)-phenyloxazolineN1-vinylpyrimidine + Diazoester71-96%96-99%[5]
Strategy 2: Chiral Resolution via Diastereomeric Salt Crystallization

When asymmetric synthesis is not feasible or proves low-yielding, chiral resolution of a racemic mixture is a reliable, albeit less elegant, alternative. This method relies on the principle that while enantiomers have identical physical properties, diastereomers do not.[6]

Causality Behind the Choice: This method is employed when the target molecule contains an acidic or basic functional group. By reacting the racemic mixture with an enantiomerically pure resolving agent (a chiral base for a racemic acid, or a chiral acid for a racemic base), a pair of diastereomeric salts is formed.[7] These salts have different solubilities, allowing one to be selectively crystallized from solution.[6] The major drawback is that the maximum theoretical yield for the desired enantiomer is 50%, though the undesired enantiomer can sometimes be racemized and recycled.[6]

  • Resolving Agent Screening: In separate vials, dissolve the racemic this compound derivative (e.g., with a carboxylic acid handle) in various solvents (Methanol, Ethanol, Acetone, Ethyl Acetate). Add a solution of a chiral resolving agent (e.g., (R)-2-Methylpiperazine[7]) dropwise. Observe for spontaneous precipitation. The solvent/agent combination that yields a crystalline solid is a promising candidate.

  • Salt Formation: Dissolve the racemic acid in the chosen solvent with gentle heating. Add 0.5 equivalents of the enantiopure chiral base.

  • Crystallization: Allow the solution to cool slowly to room temperature, then potentially to 0-4°C. The less soluble diastereomeric salt will crystallize out.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and add a strong acid (e.g., 1M HCl) to protonate the chiral resolving agent, making it water-soluble.

  • Extraction: Extract the now enantiomerically enriched pyrimidine derivative with an organic solvent (e.g., ethyl acetate). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purity Check: Determine the enantiomeric excess of the product using Chiral HPLC (see Part 2).

Part 2: The Validation Framework: A Self-Validating System

Synthesizing a chiral molecule is only half the battle; proving its enantiopurity and determining its absolute configuration are critical. A multi-pronged analytical approach is non-negotiable for ensuring trustworthiness.

Technique 1: Chiral High-Performance Liquid Chromatography (HPLC)

Primary Role: Quantification of Enantiomeric Excess (ee).[8] Chiral HPLC is the workhorse for determining the ratio of enantiomers in a sample.[9] It operates by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and baseline separation of the two peaks.[10] The relative area of the two peaks directly corresponds to the enantiomeric ratio.[8][11]

G cluster_column S-Enantiomer (weaker interaction, shorter retention) Injector Racemic Mixture (R and S) Column Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) Injector->Column Mobile Phase Detector UV Detector Column->Detector Separated Enantiomers Chromatogram Chromatogram Detector->Chromatogram Signal p1 p2

Caption: Differential interaction of enantiomers with a Chiral Stationary Phase.

  • Column Selection: Begin with polysaccharide-based CSPs (e.g., cellulose or amylose derivatives), as they are versatile and effective for a wide range of compounds.[12]

  • Mobile Phase Screening (Normal Phase): Prepare a stock solution of your purified compound (~1 mg/mL). Start with a mobile phase of Hexane/Isopropanol (IPA) in a 90:10 ratio.

  • Injection & Analysis: Inject 5-10 µL of the sample. Monitor the chromatogram. If no separation is observed, incrementally increase the polarity by moving to 80:20, 70:30, etc.

  • Optimization: Once separation is achieved, optimize the resolution and run time by making small adjustments to the mobile phase composition and flow rate (typically 0.5-1.0 mL/min).

  • Quantification: Integrate the peak areas for the two enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.[11]

Technique 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Primary Role: Confirmation of ee via Diastereomeric Environments. While standard NMR cannot distinguish between enantiomers, it can be used to determine ee by introducing a chiral auxiliary.[13] This is achieved by either derivatizing the analyte with a chiral derivatizing agent (CDA) to form covalent diastereomers or by adding a chiral solvating agent (CSA) to form transient, non-covalent diastereomeric complexes.[14] In the resulting diastereomeric environment, chemically equivalent protons in the original enantiomers become chemically non-equivalent (diastereotopic) and will show separate signals in the ¹H NMR spectrum, which can then be integrated.

Technique 3: X-ray Crystallography

Primary Role: Unambiguous Determination of Absolute Configuration. X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[15][16] The technique works by diffracting X-rays off a single, well-ordered crystal.[16] By analyzing the diffraction pattern, one can map the electron density and thus determine the precise position of every atom.[17] The determination of absolute configuration (R vs. S) is typically possible when the X-ray wavelength is chosen to induce anomalous dispersion effects, often requiring the presence of an atom heavier than oxygen or the use of specific radiation sources (e.g., Cu Kα).[17]

  • Purification: The compound must be of the highest possible purity (>99%).

  • Solvent Selection: Screen for solvents in which the compound is sparingly soluble.

  • Slow Evaporation: Prepare a nearly saturated solution of the compound in a chosen solvent in a small vial. Cover the vial with a cap containing a few pinholes to allow for very slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

  • Crystal Mounting & Analysis: Once suitable crystals (typically >0.1 mm) have formed, they are carefully mounted and analyzed using an X-ray diffractometer.

Technique 4: Circular Dichroism (CD) Spectroscopy

Primary Role: Confirmation of Chirality and Comparison to Standards. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[18] An achiral molecule will not produce a CD signal. Enantiomers will produce mirror-image CD spectra. While CD alone cannot determine the absolute configuration without a reference (either from a known compound or from theoretical calculations), it serves as a rapid and powerful tool to confirm that a sample is chiral and not a racemic mixture.[19][20] It is particularly useful for comparing a newly synthesized batch to a previously validated standard.

Conclusion: An Integrated Approach to Excellence

The successful development of chiral this compound derivatives hinges on an integrated and logical workflow. The choice of an enantioselective synthesis strategy, whether through the elegance of asymmetric catalysis or the pragmatism of chiral resolution, must be guided by the specific molecular target and project goals.

Crucially, the synthetic effort must be paired with an uncompromising validation framework. Relying on a single analytical technique is insufficient. A self-validating system—using chiral HPLC to quantify enantiomeric purity, confirming with NMR, and ultimately assigning the absolute configuration with X-ray crystallography—provides the necessary scientific rigor. Circular dichroism complements this suite as a rapid method for identity confirmation. By understanding the causality behind each experimental choice and adhering to this multi-faceted analytical approach, researchers can confidently advance their chiral drug candidates from the laboratory to the next stage of development.

References

  • Lewandowski, K., Murer, P., Svec, F., & Fréchet, J. M. (1999). A combinatorial approach to recognition of chirality: preparation of highly enantioselective aryl-dihydropyrimidine selectors for chiral HPLC. Journal of Combinatorial Chemistry, 1(1), 105-112. [Link]

  • Snatzke, G., Kajtár, J., & Snatzke, F. (1998). Circular dichroism of host-guest complexes of achiral pyridino- and phenazino-18-crown-6 ligands with the enantiomers of chiral aralkyl ammonium salts. PubMed. [Link]

  • Emerson, T. R., Swan, R. J., & Ulbricht, T. L. V. (1966). Optical Rotatory Dispersion of Nucleic Acid Derivatives. VIII. The Conformation of Pyrimidine Nucleosides in Solution. Biochemistry, 5(7), 2479-2486. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Column. [Link]

  • Soai, K., Hayase, T., & Takai, K. (1998). SYNTHESIS OF CHIRAL α-ACETOXY-N-ACETYLAMIDES FROM CHIRAL PYRIMIDYLALKANOLS BY THE OXIDATIVE CLEAVAGE OF PYRIMIDINE RING. Tetrahedron: Asymmetry, 9(21), 3847-3850. [Link]

  • Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. [Link]

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A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Methylpyrimidine Compounds in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, representing a privileged structure in the development of novel therapeutics.[1][2][3][4] Its presence in the nucleobases of DNA and RNA highlights its fundamental role in biological systems.[3] This has spurred the synthesis and evaluation of a vast number of pyrimidine derivatives, which have demonstrated a wide spectrum of pharmacological activities, particularly as anticancer agents.[1][2][5][6] Among these, 2-methylpyrimidine compounds have emerged as a promising class, frequently engineered to target the dysregulated signaling pathways that drive cancer progression.

This guide provides an in-depth comparison of the efficacy of this compound compounds as evaluated in controlled laboratory settings (in vitro) versus their performance in living organisms (in vivo). We will delve into the experimental data that supports their activity, dissect the methodologies used for their evaluation, and explore the critical factors that govern the often-challenging transition from a promising result in a culture dish to a tangible therapeutic effect in a complex biological system.

Part 1: Decoding Efficacy in the Laboratory: The In Vitro Assessment

In vitro studies are the foundational step in drug discovery, offering a cost-effective, high-throughput method to screen compounds and elucidate their mechanisms of action.[7] For this compound derivatives, these assays typically focus on two key areas: direct cytotoxicity against cancer cells and inhibition of specific molecular targets.

The Molecular Mechanism: Targeting the Engines of Cancer

The anticancer activity of many pyrimidine derivatives stems from their ability to interfere with key enzymes that regulate cell growth, proliferation, and survival.[5][8]

  • Kinase Inhibition: A predominant mechanism is the inhibition of protein kinases.[5][9] Kinases are crucial nodes in cellular signaling, and their dysregulation is a hallmark of many cancers. This compound compounds are often designed as ATP-competitive inhibitors, fitting into the ATP-binding pocket of a target kinase and preventing the phosphorylation of downstream substrates.[4][9] This effectively shuts down the pro-growth or pro-survival signals. Key targets include Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), Bruton's Tyrosine Kinase (BTK), and Vascular Endothelial Growth Factor Receptor (VEGFR).[10][11][12][13][14]

  • Metabolic Disruption: Some pyrimidine analogs function as antimetabolites, disrupting the synthesis of nucleic acids.[15][16] By inhibiting enzymes like Dihydroorotate Dehydrogenase (DHODH), a rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, these compounds starve cancer cells of the essential building blocks needed for DNA replication and repair.[17][18][19]

cluster_0 Kinase Active Site cluster_1 Inhibition Mechanism ATP ATP Kinase Target Kinase (e.g., EGFR, CDK) ATP->Kinase Binds Substrate Substrate Protein PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate Becomes Kinase->Substrate Phosphorylates Compound This compound Compound BlockedKinase Inactive Kinase Compound->BlockedKinase Competitively Binds BlockedKinase->Substrate Phosphorylation Blocked NoSignal Signal Disrupted BlockedKinase->NoSignal CellSignaling Downstream Signaling (Proliferation, Survival) PhosphorylatedSubstrate->CellSignaling Activates CancerGrowth Cancer Growth CellSignaling->CancerGrowth

Caption: Mechanism of ATP-competitive kinase inhibition.
Quantifying In Vitro Potency

The potency of a compound in vitro is typically measured by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit 50% of a specific biological or biochemical function.[3] A lower IC50 value signifies greater potency.

Compound ClassTarget/Cell LineIC50 ValueReference
2-Phenyl Pyrimidine Derivative (11g)BTK Enzyme82.76% inhibition at 100 nM[11]
2-Phenyl Pyrimidine Derivative (11g)HL60 (Leukemia)3.66 µM[11]
Pyrido[2,3-d]pyrimidine AnalogEGFR, A549 (Lung)7.23 µM[10]
Pyrido[2,3-d]pyrimidine (2d)A549 (Lung)Strong cytotoxicity at 50 µM[20]
Pyrimidine Derivative (7c)KM12 (Colon)1.21 µM[21]
FAK Inhibitor (72)FAK Enzyme27.4 nM[1]
FAK Inhibitor (72)MDA-MB-231 (Breast)0.126 µM[1]
Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a widely used colorimetric method to assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.[10][22]

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Cells are treated with serial dilutions of the this compound compound (e.g., ranging from 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a specified period, typically 48 or 72 hours, to allow the compound to exert its effect.[10]

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL) is added to each well. The plate is then incubated for another 4 hours at 37°C.[10] During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: The culture medium is carefully removed, and 150 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[22]

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader, typically at a wavelength of 570 nm.[22]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for the MTT cell viability assay.

Part 2: Assessing Efficacy in a Living System: The In Vivo Evaluation

While in vitro assays are essential for initial screening, the ultimate test of a drug candidate's potential is its performance in a living organism.[7] In vivo studies are designed to evaluate not just the compound's ability to inhibit tumor growth but also its overall behavior within a complex physiological system.[23][24]

The In Vitro-to-In Vivo Translation

Bridging the gap between in vitro and in vivo results is a critical challenge in drug development.[7] A compound that is highly potent in a cell culture may fail in an animal model for numerous reasons, including:

  • Pharmacokinetics (PK): Poor absorption, rapid metabolism, inefficient distribution to the tumor site, or quick elimination from the body can prevent the compound from reaching a therapeutic concentration.[1][23]

  • Toxicity: The compound may exhibit unforeseen toxicity to healthy tissues at the doses required to be effective against the tumor.[1]

  • The Tumor Microenvironment: In vivo tumors are complex ecosystems of cancer cells, blood vessels, immune cells, and extracellular matrix, which can create physical and biological barriers to drug efficacy not present in a 2D cell culture.[25]

Animal Models: Simulating Human Cancer

The most common preclinical models for cancer research are rodent models, particularly mice.[25][26] The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard for evaluating the antitumor activity of new compounds.[22][27][28]

Quantifying In Vivo Efficacy

In vivo efficacy is measured by a compound's ability to slow or reverse tumor growth. This data often includes pharmacokinetic parameters to correlate drug exposure with the observed effect.

| Compound | Animal Model | Dose & Route | Key Outcome | Reference | | :--- | :--- | :--- | :--- | | FAK Inhibitor (72) | TNBC Mouse Model | N/A | Inhibited lung metastasis more potently than control compound TAE226. |[1] | | Pyrimidine Analog (211) | Patient-Derived Xenograft | N/A | Significantly inhibited tumor growth. |[1] | | Pyrimidine Derivative (147) | Mouse Model | N/A | Showed favorable biodistribution in the brain stem. |[1] | | Pyridine-pyrimidine amides | Mouse Model | Oral | Demonstrated oral bioavailability and efficacy in solid tumor models. |[23] | | Nav1.2 Inhibitor (14) | Mouse Epilepsy Model | Intraperitoneal | Favorable pharmacokinetics (F=43%) and excellent brain penetration. |[29] |

Experimental Protocol: Human Tumor Xenograft Study
  • Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.[22]

  • Tumor Implantation: A suspension of human cancer cells (e.g., 1-10 million cells) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³). Tumor volume is typically calculated using the formula: (Length x Width²)/2.

  • Randomization & Treatment: Once tumors reach the target size, mice are randomized into treatment and control groups. The this compound compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: Mice are monitored regularly for tumor growth (measured with calipers), body weight (as an indicator of toxicity), and overall health.

  • Endpoint & Analysis: The study is concluded when tumors in the control group reach a predetermined maximum size or after a set duration. Tumors are excised and weighed. The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated by comparing the change in tumor volume between the treated and control groups.

A 1. Inject human cancer cells into immunodeficient mice B 2. Allow tumors to grow to a palpable size A->B C 3. Randomize mice into Control & Treatment groups B->C D 4. Administer Vehicle (Control) or this compound Compound (Treated) C->D E 5. Monitor Tumor Volume & Mouse Body Weight D->E F 6. Conclude study at endpoint E->F G 7. Excise tumors & analyze data (e.g., Tumor Growth Inhibition) F->G

Caption: Workflow for a xenograft mouse model study.

Part 3: A Comparative Synthesis: Bridging the Efficacy Gap

A direct comparison of in vitro and in vivo data reveals the hurdles of clinical translation. A compound like the FAK inhibitor (72) showed excellent potency in vitro (IC50 = 27.4 nM against the enzyme and 126 nM against breast cancer cells) which successfully translated into potent inhibition of lung metastasis in a mouse model.[1] Conversely, many compounds with nanomolar in vitro potency fail to show any significant in vivo activity due to poor pharmacokinetic properties or unexpected toxicity.

The development of pyrimidine-based Nav1.2 inhibitors for epilepsy provides an excellent case study. Compounds 14 and 35 demonstrated high in vitro potency with IC50 values of 120 nM and 65 nM, respectively.[29] Crucially, this was followed by pharmacokinetic studies showing that compound 14 had favorable oral bioavailability and excellent brain penetration.[29] This strong PK profile directly correlated with robust antiepileptic activity in mouse models, demonstrating a successful bridge between in vitro potency and in vivo efficacy.[29]

cluster_0 Translational Factors IVitro In Vitro Potency (e.g., low IC50) PK Pharmacokinetics (ADME) - Bioavailability - Metabolism - Distribution IVitro->PK Influences Tox Toxicity - On-target - Off-target IVitro->Tox Influences TME Tumor Microenvironment - Drug Penetration - Cellular Heterogeneity IVitro->TME Influences IVivo In Vivo Efficacy (e.g., Tumor Regression) PK->IVivo Determines Tox->IVivo Limits TME->IVivo Modulates

Caption: Key factors influencing in vitro to in vivo translation.

Conclusion and Future Outlook

The journey of a this compound compound from laboratory discovery to potential clinical application is a rigorous process of validation. In vitro assays provide the essential initial data on potency and mechanism, while in vivo studies offer the indispensable test of efficacy and safety in a complex biological system.

The discrepancies often observed between these two evaluation paradigms are not failures but rather critical data points that inform the drug development process. Understanding the pharmacokinetic, toxicological, and microenvironmental factors that differentiate the culture dish from the living organism is paramount. Future success in this field will likely rely on the integration of more sophisticated preclinical models, such as patient-derived organoids and humanized mouse models, which can better predict the in vivo response.[26] By embracing a holistic approach that combines potent in vitro activity with favorable in vivo pharmacological properties, the development of next-generation this compound-based cancer therapies can be significantly accelerated.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 2-Methylpyrimidine, a heterocyclic aromatic organic compound. Our approach moves beyond a simple checklist, delving into the chemical principles and regulatory context that inform these essential protocols. By understanding the "why" behind each step, researchers can ensure the safe, compliant, and environmentally sound disposal of this chemical.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Before any handling or disposal, a thorough understanding of the inherent risks associated with this compound is critical. The Global Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear hazard profile for this compound.[1] This assessment directly informs the necessary precautions for personal protection and waste handling.

According to aggregated data from the European Chemicals Agency (ECHA), this compound is classified with the following hazards:

  • Flammable Liquid and Vapor (H226): This is a primary concern for storage and disposal, as vapors can form explosive mixtures with air.[1][2]

  • Harmful if Swallowed (H302): Ingestion can lead to acute toxicity.[1]

  • Causes Skin Irritation (H315): Direct contact can result in skin irritation.[1]

  • Causes Serious Eye Damage (H318): This indicates a risk of significant, potentially irreversible, damage upon eye contact.[1]

  • May Cause Respiratory Irritation (H335): Inhalation of vapors or aerosols can irritate the respiratory tract.[1]

These classifications mandate that this compound be treated as hazardous waste, subject to stringent disposal regulations under the Resource Conservation and Recovery Act (RCRA) as administered by the U.S. Environmental Protection Agency (EPA).[3][4]

Personnel Protection: A Non-Negotiable Prerequisite

Given the identified hazards, a multi-layered approach to Personal Protective Equipment (PPE) is required to mitigate exposure risks during all handling and disposal activities.[5] All operations involving this compound should be conducted within a certified chemical fume hood to control vapor inhalation.[6][7]

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield. Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[8][9]Protects against splashes that can cause serious eye damage and skin irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) inspected before use. A flame-resistant lab coat.[5][10]Prevents skin contact, which can cause irritation.[1]
Respiratory Protection Not typically required if handled exclusively within a fume hood. For spills or poor ventilation, a NIOSH-approved respirator is necessary.[8][11]Prevents inhalation of vapors that may cause respiratory irritation.[1]

Core Disposal Protocol: A Step-by-Step Methodology

The mandated disposal route for this compound is through a licensed hazardous waste disposal service. Under no circumstances should it be discharged into drains or the environment.[12] The primary method of destruction is typically high-temperature incineration at a permitted facility.[12]

Step 1: Waste Segregation

  • Causality: this compound is incompatible with strong oxidizing agents, strong acids, and acid chlorides.[7][13] Mixing it with incompatible materials can lead to vigorous, exothermic, and potentially dangerous reactions.[14] Therefore, it must be collected in a dedicated waste container.

  • Procedure: Collect all waste this compound, including contaminated materials, in a designated hazardous waste container. Do not mix with other waste streams.

Step 2: Containerization

  • Causality: The container must prevent the release of flammable vapors and be resistant to the chemical itself.

  • Procedure: Use a clearly labeled, sealable container made of a compatible material (e.g., glass or polyethylene). The label must read "Hazardous Waste," list "this compound," and clearly indicate the associated hazards (Flammable, Toxic, Irritant).[2]

Step 3: Temporary On-Site Storage

  • Causality: Improper storage poses a significant fire and exposure risk.

  • Procedure: Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area.[2][8] This area must be away from heat, sparks, open flames, and incompatible chemicals.[7][15]

Step 4: Arranging Professional Disposal

  • Causality: Federal and local regulations (RCRA) mandate that hazardous waste be managed and disposed of by licensed professionals to ensure environmental protection and safety.[3][16]

  • Procedure: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[12]

Spill Management Protocol

In the event of a spill, a swift and systematic response is crucial to mitigate risks.[12]

Step 1: Immediate Response

  • Alert all personnel in the immediate area.[17]

  • If the spill is large or ventilation is poor, evacuate the area immediately.

  • Don the appropriate PPE as outlined in the table above before attempting any cleanup.[18]

Step 2: Containment & Cleanup

  • For Liquid Spills:

    • Eliminate all ignition sources (e.g., turn off hot plates, unplug equipment).[15][19]

    • Contain the spill by creating a dike around the edges with an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[20]

    • Slowly add the absorbent material to the spill, working from the outside in.[17][21]

    • Once fully absorbed, carefully scoop the material into a designated hazardous waste container using non-sparking tools.[19][21]

Step 3: Decontamination

  • Wash the spill area thoroughly with soap and water.[12]

  • Collect the cleaning materials (e.g., paper towels, wipes) and any contaminated PPE in a sealed, vapor-tight plastic bag for disposal as hazardous waste.[12][18]

Step 4: Reporting

  • Report the incident to your laboratory supervisor and EHS office, regardless of the spill size.[17]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.

G This compound Disposal Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Generate this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate Segregate from Incompatible Waste (Oxidizers, Acids) fume_hood->segregate container Collect in Labeled, Sealed Container segregate->container store Store in Cool, Dry, Ventilated Area container->store contact_ehs Contact EHS or Licensed Waste Contractor store->contact_ehs incineration Professional Disposal (High-Temp Incineration) contact_ehs->incineration

Caption: Decision workflow for this compound waste management.

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Navigating the Handling of 2-Methylpyrimidine: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher and the pioneering drug development professional, the integrity of our work is inextricably linked to the safety of our practices. 2-Methylpyrimidine, a versatile heterocyclic compound, is a valuable building block in synthesis, yet its handling demands a meticulous approach to personal safety. This guide moves beyond a simple checklist, offering a procedural and logical framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that both you and your research are protected.

Hazard Assessment: The "Why" Behind the "What"

Understanding the intrinsic hazards of a chemical is the foundation of any robust safety protocol. This compound (CAS No: 5053-43-0) presents a multi-faceted risk profile that dictates our PPE choices.

  • Flammability: The compound is a flammable liquid and vapor, with a flash point of 37.8 °C.[1] This means that vapors can form explosive mixtures with air at elevated temperatures and can be ignited by sparks, open flames, or hot surfaces.[2][3]

  • Corrosivity and Irritation: It is known to cause serious eye damage and skin irritation.[1][4] Direct contact can lead to burns and immediate harm.

  • Toxicity and Respiratory Hazards: this compound is harmful if swallowed and may cause respiratory irritation.[1][4] Inhalation of vapors or aerosols can lead to irritation of the nose, throat, and lungs.[5]

These hazards necessitate a comprehensive barrier approach, using specific PPE to shield against each potential route of exposure.

Core Protective Equipment: Your First Line of Defense

Engineering controls, such as working within a certified chemical fume hood, are the primary method for minimizing exposure.[5][6] PPE serves as the essential final barrier between you and the chemical.

Eye and Face Protection

Given the risk of serious eye damage, robust eye protection is non-negotiable.

  • Minimum Requirement: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][7][8] These provide a seal around the eyes, protecting against splashes and vapors.

  • Enhanced Protection: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[1]

Skin and Body Protection

Preventing skin contact is crucial to avoid irritation.

  • Gloves: Wear appropriate protective gloves to prevent skin exposure.[5] While disposable nitrile gloves offer good short-term protection for incidental contact, consult a glove manufacturer's chemical resistance guide for tasks involving prolonged or direct contact.[9] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[10][11]

  • Lab Coat/Clothing: A standard lab coat is a minimum requirement. For handling larger volumes or in situations with a higher risk of spills, a flame-retardant, anti-static protective coat is recommended due to the chemical's flammability.[2] Ensure clothing fully covers the arms and legs; long pants and closed-toe shoes are mandatory.[9]

Respiratory Protection

Inhalation of vapors can cause respiratory tract irritation.[4]

  • Standard Operations: When working in a properly functioning chemical fume hood, respiratory protection is typically not required.

  • Required Use: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[5] This includes situations with inadequate ventilation, during a large spill cleanup, or when airborne concentrations may exceed exposure limits. A respirator with a type ABEK (EN14387) filter is appropriate for vapors from this organic compound.[1]

PPE Selection Matrix for Common Laboratory Tasks

The level of PPE required is dictated by the task's potential for exposure. This table provides guidance for common scenarios.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Sample Prep (small scale, in fume hood) Safety GogglesNitrile GlovesStandard Lab CoatNot required with proper ventilation
Solution Preparation (in fume hood) Safety Goggles & Face ShieldNitrile Gloves (consider double-gloving)Standard Lab CoatNot required with proper ventilation
Running Reactions/Transfers (in fume hood) Safety Goggles & Face ShieldChemical-Resistant GlovesFlame-Retardant Lab CoatNot required with proper ventilation
Large-Scale Work (>1L) or Open Bench Work Safety Goggles & Face ShieldHeavy-Duty Chemical-Resistant GlovesFlame-Retardant, Chemical-Resistant Apron over Lab CoatRequired (e.g., NIOSH-approved respirator with organic vapor cartridge)
Spill Cleanup Safety Goggles & Face ShieldHeavy-Duty Chemical-Resistant GlovesChemical Splash Suit or CoverallsRequired (e.g., Full-face respirator with appropriate cartridge)

Procedural Guide: Donning, Doffing, and Disposal

A self-validating safety system includes not only what you wear, but how you wear and dispose of it.

Experimental Protocol: PPE Donning and Doffing Sequence

Donning (Putting On) Sequence:

  • Lab Coat: Put on your lab coat, ensuring it is fully buttoned.

  • Respirator (if required): Perform a seal check according to manufacturer instructions.

  • Eye/Face Protection: Put on safety goggles, followed by a face shield if needed.

  • Gloves: Don gloves, pulling the cuffs over the sleeves of your lab coat. If double-gloving, the outer glove goes over the cuff, and the inner glove goes under.

Doffing (Taking Off) Sequence: The principle is to touch contaminated items only with other contaminated items (outer gloves).

  • Outer Gloves (if used): Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands.

  • Lab Coat: Unbutton and remove the lab coat by folding it in on itself, avoiding contact with the exterior.

  • Face Shield/Goggles: Remove by handling the strap, not the front surface.

  • Inner Gloves: Remove the final pair of gloves.

  • Respirator (if used): Remove last, after leaving the work area.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[5]

Visualizing the PPE Selection Workflow

This diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_0 Task Assessment cluster_1 PPE Levels cluster_2 Operational Environment Start Assess Task: Scale & Potential for Splash/Aerosol FumeHood Work in Fume Hood? Start->FumeHood Spill Emergency Spill? Start->Spill Level1 Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Level2 Enhanced PPE: - Goggles & Face Shield - Double Nitrile Gloves - FR Lab Coat Level3 High-Hazard PPE: - Goggles & Face Shield - Heavy-Duty Gloves - Chem-Resistant Apron - Respirator Required FumeHood->Level1 Yes, Small Scale (<100mL), No Splash Risk FumeHood->Level2 Yes, Moderate Scale or Splash Risk FumeHood->Level3 No, Open Bench or Large Scale (>1L) Spill->Level3 Yes Spill->FumeHood No caption PPE selection based on task scale and environment.

Caption: PPE selection based on task scale and environment.

Disposal and Decontamination Plan

Proper disposal prevents secondary contamination and ensures environmental compliance.

  • Contaminated PPE: All disposable PPE, including gloves, lab coats, and respirator filters, that has come into contact with this compound must be considered hazardous waste. Collect it in a designated, sealed, and clearly labeled waste container.[12]

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[12] Never wash residues down the drain.[12]

  • Waste Disposal: Arrange for the collection and disposal of all chemical waste and contaminated materials through a licensed hazardous waste disposal company.[11][12] The preferred method is typically controlled incineration.[12]

By integrating these principles and procedures into your daily laboratory workflow, you build a deep, intuitive, and trustworthy safety culture that protects the most valuable asset in the lab: you.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.